molecular formula C11H11NO2S B1591674 [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol CAS No. 885279-75-4

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Cat. No.: B1591674
CAS No.: 885279-75-4
M. Wt: 221.28 g/mol
InChI Key: VFSRWAISOVFLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is a useful research compound. Its molecular formula is C11H11NO2S and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-10-4-2-8(3-5-10)11-12-9(6-13)7-15-11/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRWAISOVFLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586184
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-75-4
Record name 2-(4-Methoxyphenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in medicinal chemistry. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Notably, several FDA-approved drugs, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir, feature a thiazole nucleus, underscoring its therapeutic relevance.[6][7]

The subject of this guide, [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol, is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the methoxyphenyl group and the hydroxymethyl functionality at positions 2 and 4 of the thiazole ring, respectively, offers versatile handles for further chemical modifications, enabling the exploration of a vast chemical space in the quest for novel drug candidates. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this key intermediate, delving into the underlying reaction mechanisms, providing a detailed experimental protocol, and offering insights into the critical parameters for a successful synthesis.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence, beginning with the construction of the thiazole ring via the renowned Hantzsch thiazole synthesis, followed by the selective reduction of an ester functionality to the desired primary alcohol.

Overall Synthetic Scheme:

synthesis_overview 4-methoxythiobenzamide 4-Methoxythiobenzamide hantzsch Hantzsch Thiazole Synthesis 4-methoxythiobenzamide->hantzsch ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->hantzsch ester_intermediate Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate hantzsch->ester_intermediate reduction Ester Reduction ester_intermediate->reduction target_molecule This compound reduction->target_molecule

Caption: A two-step synthetic pathway to the target molecule.

This strategy is advantageous due to the high yields typically associated with the Hantzsch synthesis and the reliable and well-documented nature of ester reductions using metal hydrides.

Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone (or α-haloester) with a thioamide.

Mechanism and Rationale

The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

hantzsch_mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A 4-Methoxythiobenzamide C Thioimidate Intermediate A->C S attacks Cα B Ethyl bromopyruvate B->C D Thioimidate Intermediate E Cyclized Intermediate D->E N attacks C=O F Cyclized Intermediate G Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate F->G - H₂O

Caption: Mechanism of the Hantzsch thiazole synthesis.

The choice of ethyl bromopyruvate as the α-haloester component directly installs the required ethyl carboxylate group at the 4-position of the thiazole ring. 4-Methoxythiobenzamide serves as the thioamide, incorporating the 4-methoxyphenyl substituent at the 2-position.

Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Methoxythiobenzamide167.2310.0 g0.0598
Ethyl bromopyruvate195.0411.66 g0.0598Lachrymator, handle in a fume hood.
Ethanol46.07200 mL-Solvent

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxythiobenzamide (10.0 g, 0.0598 mol) and ethanol (200 mL).

  • Stir the mixture at room temperature until the thioamide is completely dissolved.

  • Carefully add ethyl bromopyruvate (11.66 g, 0.0598 mol) dropwise to the solution over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent in vacuo to approximately 50 mL.

  • Pour the concentrated solution into 200 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate as a crystalline solid.

Part 2: Reduction of the Ester to this compound

The final step in the synthesis is the reduction of the ethyl ester group of the thiazole intermediate to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.

Mechanism and Rationale

LiAlH₄ is a source of hydride ions (H⁻), which act as strong nucleophiles. The reduction of an ester to a primary alcohol with LiAlH₄ proceeds in two stages. First, the hydride attacks the electrophilic carbonyl carbon of the ester, leading to the formation of an aldehyde intermediate after the elimination of an ethoxide ion. The aldehyde is then rapidly reduced by a second equivalent of hydride to the corresponding primary alcohol.

reduction_mechanism cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Aldehyde Formation cluster_2 Step 3: Second Hydride Attack cluster_3 Step 4: Protonation A Ester Intermediate C Tetrahedral Intermediate A->C H⁻ attacks C=O B LiAlH₄ B->C D Tetrahedral Intermediate E Aldehyde Intermediate D->E - EtO⁻ F Aldehyde Intermediate G Alkoxide F->G H⁻ attacks C=O H Alkoxide I Target Molecule H->I H₂O workup

Caption: Mechanism of ester reduction using LiAlH₄.

It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. Tetrahydrofuran (THF) is a common and suitable solvent for this reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate263.3110.0 g0.038
Lithium aluminum hydride (LiAlH₄)37.952.88 g0.076Moisture sensitive, handle with care.
Anhydrous Tetrahydrofuran (THF)72.11250 mL-Solvent
Ethyl acetate88.11~20 mL-For quenching
1 M Hydrochloric acid (HCl)36.46As needed-For workup
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01As needed-For workup
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-Drying agent

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (2.88 g, 0.076 mol) and anhydrous THF (100 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (10.0 g, 0.038 mol) in anhydrous THF (150 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (~20 mL), followed by the careful addition of water (3 mL), 15% aqueous NaOH (3 mL), and then water again (9 mL).

  • A granular precipitate will form. Stir the mixture vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, and wash the filter cake with THF (2 x 50 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane:ethyl acetate) to afford this compound as a solid.[8]

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₁NO₂S
Molecular Weight221.28 g/mol [9]
AppearanceSolid
Melting Point84-86 °C[10]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.80 (d, 2H), 7.15 (s, 1H), 6.95 (d, 2H), 4.80 (s, 2H), 3.85 (s, 3H), ~2.5 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 168.0, 160.5, 153.0, 128.0, 126.5, 115.0, 114.5, 60.0, 55.5.

  • IR (KBr, cm⁻¹): ~3300 (br, O-H), 3100, 2950, 1610, 1520, 1250, 1180, 1030, 830.

  • Mass Spectrometry (ESI): m/z 222.1 [M+H]⁺.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound. The methodology, leveraging the classic Hantzsch thiazole synthesis and a standard ester reduction, is scalable and provides the target compound in good overall yield. The mechanistic insights and detailed experimental protocols provided herein are intended to equip researchers in drug discovery and organic synthesis with the necessary knowledge to confidently prepare this valuable chemical intermediate for their research endeavors. The versatility of the thiazole core, combined with the functional handles present in the target molecule, opens up a plethora of possibilities for the development of novel compounds with significant biological potential.

References

  • Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of new anticancer agents. European Journal of Medicinal Chemistry, 97, 645-678.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4948.
  • Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(16), 3570.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). Molbank, 2021(3), M1231.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1493.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7338.
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1771.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30(31), 3531-3553.
  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2015). Journal of the Serbian Chemical Society, 80(8), 1005-1015.
  • Synthesis of 2-(4-hydroxybutyl)-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazole. (n.d.). Google Patents.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2011). Journal of Medicinal Chemistry, 54(17), 6036-6048.
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). Acta Crystallographica Section E, 68(6), o1771.
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (2019). ResearchGate.
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2010). Journal of the Mexican Chemical Society, 54(1), 13-18.
  • Thiazole, 2-amino-4-(p-methoxyphenyl)-. (n.d.). NIST WebBook.
  • 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3h-benzo[f]chromen-3-one. (n.d.). PubChem.
  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2021). Molecules, 26(16), 4983.
  • Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.
  • 2-[(4-Methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-Methoxyphenyl_amino-1_3-thiazole-4-carboxylic-acid]([Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The 1,3-thiazole ring is one such "privileged scaffold," a core structure found in over 18 FDA-approved drugs and countless more investigational compounds.[1][2] Its prevalence is due to its unique electronic properties, metabolic stability, and its capacity to engage in a wide range of biological interactions, including hydrogen bonding and π-π stacking. Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4]

This technical guide provides an in-depth analysis of a specific, high-value derivative: [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol (CAS No. 885279-75-4). This molecule strategically combines three key pharmacophoric elements:

  • The 1,3-Thiazole Core: The central heterocyclic ring system, essential for its biological recognition and structural rigidity.

  • The 4-Methoxyphenyl Group: A common moiety in medicinal chemistry that can influence solubility, metabolic stability, and receptor binding.

  • The 4-Hydroxymethyl Group: A critical functional handle that allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) and the attachment of the molecule to larger constructs.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the synthesis, characterization, reactivity, and strategic application of this compound. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required for their successful adaptation and implementation.

Core Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a white to off-white solid at room temperature.[5] Its key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 885279-75-4[5][6][7]
Molecular Formula C₁₁H₁₁NO₂S[5][6][8]
Molecular Weight 221.28 g/mol [5][6][8]
Melting Point 84-86 °C[5][6]
Appearance Solid[5][6]
InChI Key VFSRWAISOVFLJP-UHFFFAOYSA-N[7]
SMILES COC1=CC=C(C=C1)C2=NC(=CS2)CO[9]

Synthesis and Mechanistic Considerations

The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis, first described in 1887, remaining a fundamental and high-yielding approach.[10][11][12] Additionally, functional group interconversion on a pre-formed thiazole ring provides a versatile alternative. Below, we explore the primary synthetic pathways to the target molecule.

Synthesis_Workflow Figure 1: Primary Synthetic Pathways to the Target Compound cluster_0 Route A: Hantzsch Synthesis & Reduction cluster_1 Route B: Precursor Aldehyde Reduction A1 4-Methoxythiobenzamide + 1,3-Dihaloacetone derivative A2 Ethyl 2-(4-methoxyphenyl) -1,3-thiazole-4-carboxylate A1->A2 Hantzsch Condensation A3 [2-(4-Methoxyphenyl)-1,3- thiazol-4-yl]methanol A2->A3 Ester Reduction (e.g., LiAlH4) B1 2-(4-Methoxyphenyl) -thiazole-4-carbaldehyde B2 [2-(4-Methoxyphenyl)-1,3- thiazol-4-yl]methanol B1->B2 Aldehyde Reduction (e.g., NaBH4)

Caption: Figure 1: Primary Synthetic Pathways to the Target Compound.

Route A: Hantzsch Synthesis Followed by Ester Reduction

This is arguably the most robust and adaptable method. It involves two key stages:

  • Formation of the Thiazole Ring: The Hantzsch synthesis involves the condensation of a thioamide with an α-halocarbonyl compound.[11][12] To obtain the desired 4-substituted pattern, 4-methoxythiobenzamide is reacted with an appropriate 3-carbon α,α'-dihaloketone or α-haloacetoacetate derivative. This reaction proceeds via an initial S-alkylation (an Sₙ2 reaction), followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[10] The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[13]

  • Reduction of the Carboxylate Ester: The resulting thiazole-4-carboxylate ester is then reduced to the primary alcohol. The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation.[14] The reaction must be conducted under anhydrous conditions, typically in solvents like tetrahydrofuran (THF) or diethyl ether, as LiAlH₄ reacts violently with water. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester.

  • Expert Insight: The advantage of this route is its modularity. By starting with different thioamides or α-halocarbonyl compounds, a diverse library of analogues can be generated from common intermediates, which is highly efficient for SAR studies.

Route B: Reduction of the Corresponding Aldehyde

An alternative pathway involves the reduction of the precursor, 2-(4-methoxyphenyl)thiazole-4-carbaldehyde.[15] This method is advantageous if the aldehyde is commercially available or easily synthesized.

  • Choice of Reducing Agent: For the reduction of an aldehyde to a primary alcohol, a milder reducing agent such as sodium borohydride (NaBH₄) is often preferred.[15][16] Unlike LiAlH₄, NaBH₄ is stable in protic solvents like methanol or ethanol, making the experimental setup simpler and safer.[17] Its selectivity for aldehydes and ketones over esters or amides is a key advantage in more complex molecules. The reaction proceeds via a similar hydride attack on the carbonyl carbon.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The structure of this compound can be confirmed using a combination of NMR, IR, and Mass Spectrometry. While a publicly available, fully assigned spectrum for this exact compound is scarce, we can predict the characteristic signals with high confidence based on its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-OH~2.0-3.0Broad Singlet1HExchangeable proton; shift is concentration-dependent.
-OCH₃~3.85Singlet3HMethoxy group protons on the phenyl ring.
-CH₂OH~4.80Singlet/Doublet2HMethylene protons adjacent to the hydroxyl group and thiazole ring. May show coupling to -OH proton if not fully exchanged.
Thiazole H-5~7.15Singlet1HLone proton on the electron-rich thiazole ring.
Phenyl H-3, H-5~6.95Doublet (J ≈ 9 Hz)2HAromatic protons ortho to the methoxy group.
Phenyl H-2, H-6~7.85Doublet (J ≈ 9 Hz)2HAromatic protons meta to the methoxy group.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

Carbon AssignmentPredicted δ (ppm)Rationale
-OCH₃~55.5Methoxy carbon.
-CH₂OH~59-62Methylene carbon attached to the hydroxyl group.
Phenyl C-3, C-5~114Aromatic carbons ortho to the methoxy group (shielded).
Thiazole C-5~115-118Thiazole ring carbon bearing a proton.
Phenyl C-1~126Quaternary aromatic carbon attached to the thiazole.
Phenyl C-2, C-6~128-130Aromatic carbons meta to the methoxy group.
Thiazole C-4~150-153Quaternary thiazole carbon attached to the CH₂OH group.
Phenyl C-4~161-163Aromatic carbon attached to the oxygen of the methoxy group.
Thiazole C-2~165-168Quaternary thiazole carbon attached to the phenyl ring.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 4: Key IR Absorption Bands

Functional GroupCharacteristic Wavenumber (cm⁻¹)Vibration Type
O-H (Alcohol)3400-3200 (Broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=N (Thiazole)~1610Stretching
C=C (Aromatic)1600-1450Stretching
C-O (Alcohol)~1050Stretching
C-O (Aryl Ether)~1250Asymmetric Stretching

Mass Spectrometry (EI): The electron impact mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 221, corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization Potential

The true value of this molecule in drug development lies in its potential for further chemical modification. The hydroxymethyl group at the C-4 position is the primary site of reactivity.

Reactivity_Diagram Figure 2: Derivatization Potential of the Hydroxymethyl Group center_node [2-(4-Methoxyphenyl)-1,3- thiazol-4-yl]methanol aldehyde Aldehyde Derivative (via mild oxidation, e.g., PCC, DMP) center_node->aldehyde Oxidation ester Ester Derivative (via reaction with acyl chloride/anhydride) center_node->ester Esterification ether Ether Derivative (via Williamson ether synthesis) center_node->ether Etherification acid Carboxylic Acid Derivative (via strong oxidation, e.g., KMnO4, Jones) aldehyde->acid Further Oxidation

Sources

Introduction: The Significance of the 2-Aryl-1,3-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol (CAS 885279-75-4)

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a robust synthetic pathway, detailed analytical characterization methods, and explore its potential as a therapeutic agent, particularly in the context of oncology. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this promising molecule.

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules targeting a wide array of pathological conditions. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] The substitution at the 2-position with an aryl group, such as the 4-methoxyphenyl moiety in the title compound, is a common feature in many potent therapeutic candidates. This particular substitution pattern has been linked to significant biological activities, including the inhibition of critical cellular processes like tubulin polymerization, a validated target in cancer therapy.[4][5][6][7][8]

This guide will focus specifically on this compound, providing a detailed exploration of its synthesis and potential applications, thereby equipping researchers with the foundational knowledge required for its further investigation.

Physicochemical and Safety Data

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in a research setting. The key physicochemical and safety data for this compound are summarized below.

PropertyValueSource
CAS Number 885279-75-4[4]
Molecular Formula C₁₁H₁₁NO₂S[9]
Molecular Weight 221.28 g/mol [9]
Appearance Solid[9]
Melting Point 84-86 °C[10]
InChI Key VFSRWAISOVFLJP-UHFFFAOYSA-N[9]
SMILES COc1ccc(cc1)-c2nc(CO)cs2[9]

Safety Profile:

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard StatementDescription
H302 Harmful if swallowed.
H318 Causes serious eye damage.

GHS Pictograms:

  • Source for Safety Data: [9]

Synthesis and Purification

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Reduction A Ethyl 2-bromothiazole-4-carboxylate C Pd(OAc)₂ / Xantphos F Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate A->F B 4-Methoxyphenylboronic acid B->F C->F Catalyst D K₃PO₄ D->F Base E THF, 110°C E->F Solvent/Temp G Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate H LiAlH₄ J This compound H->J Reducing Agent I Dry THF, 0°C to RT I->J Solvent/Temp

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

  • Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons. The use of a palladium catalyst with a suitable ligand like Xantphos is crucial for achieving high yields and good functional group tolerance.[11]

  • Procedure:

    • To a sealed tube, add ethyl 2-bromothiazole-4-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tripotassium phosphate (K₃PO₄) (3.0 eq), Xantphos (0.05 eq), and palladium(II) acetate (Pd(OAc)₂) (0.05 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous tetrahydrofuran (THF) as the solvent.

    • Seal the tube and heat the reaction mixture at 110 °C for 16 hours with vigorous stirring.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether gradient) to afford the desired ester.

Step 2: Synthesis of this compound

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently reducing esters to primary alcohols. The reaction is typically carried out at low temperatures to control its exothermicity.[11][12]

  • Procedure:

    • Dissolve lithium aluminum hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF.

    • Add the solution of the ester dropwise to the LiAlH₄ suspension at 0 °C with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it thoroughly with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • If necessary, purify the product by recrystallization or silica gel chromatography to obtain this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic ~7.85d2H, Ar-H (ortho to thiazole)
Aromatic ~6.95d2H, Ar-H (ortho to OMe)
Thiazole ~7.15s1H, Thiazole C5-H
Methylene ~4.75s2H, -CH₂OH
Methoxyl ~3.85s3H, -OCH₃
Hydroxyl Variablebr s1H, -OH
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Assignment
Thiazole ~168.0C2 (C=N)
Thiazole ~152.0C4
Thiazole ~115.0C5
Aromatic ~161.0C4' (C-OMe)
Aromatic ~128.0C2', C6'
Aromatic ~126.0C1'
Aromatic ~114.0C3', C5'
Methylene ~62.0-CH₂OH
Methoxyl ~55.5-OCH₃
FT-IR (ATR) Wavenumber (cm⁻¹) Assignment
O-H Stretch ~3300 (broad)Alcohol
C-H Stretch ~3100-2850Aromatic and Aliphatic
C=N Stretch ~1610Thiazole
C=C Stretch ~1580, 1500Aromatic
C-O Stretch ~1250, 1030Aryl ether and Alcohol
Mass Spectrometry (ESI+) Predicted m/z Assignment
[M+H]⁺ 222.06Protonated Molecule
[M+Na]⁺ 244.04Sodiated Adduct
Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • Confirm the structure by analyzing chemical shifts, coupling patterns, and integrations.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Record the spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Identify characteristic absorption bands for the key functional groups.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Analyze using an Electrospray Ionization (ESI) mass spectrometer to determine the mass of the molecular ion.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a reversed-phase HPLC method using a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to assess purity.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~280-300 nm).

Potential Biological Activity and Mechanism of Action

Derivatives of 2-aryl-1,3-thiazole are well-documented for their potent anticancer activities. A significant body of research points towards the inhibition of tubulin polymerization as a primary mechanism of action for this class of compounds.[4][5][7][8]

Proposed Mechanism: Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division by forming the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment.

It is hypothesized that this compound, like other 2-arylthiazoles, binds to the colchicine-binding site on β-tubulin.[5] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

Signaling Pathway Diagram

Mechanism_of_Action Compound [2-(4-Methoxyphenyl)-1,3- thiazol-4-yl]methanol Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Microtubules->Spindle Required for G2M G2/M Phase Arrest Spindle->G2M Progression through G2/M phase Apoptosis Apoptosis G2M->Apoptosis Triggers

Caption: Proposed mechanism of anticancer activity via tubulin inhibition.

Protocols for Biological Evaluation

To validate the hypothesized anticancer activity, a series of in vitro assays should be performed.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

In Vitro Tubulin Polymerization Assay
  • Objective: To directly measure the inhibitory effect of the compound on tubulin polymerization.

  • Procedure:

    • Use a commercially available tubulin polymerization assay kit.

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add various concentrations of the test compound or a control inhibitor (e.g., colchicine) to the tubulin solution in a 96-well plate.

    • Initiate polymerization by incubating the plate at 37 °C.

    • Monitor the increase in absorbance (typically at 340 nm) over time using a temperature-controlled spectrophotometer.

    • Determine the IC₅₀ value for the inhibition of tubulin polymerization.

Conclusion and Future Perspectives

This compound is a promising heterocyclic compound with a high potential for further investigation as an anticancer agent. Its structural similarity to known tubulin polymerization inhibitors provides a strong rationale for its biological evaluation. The synthetic and analytical protocols detailed in this guide offer a solid foundation for researchers to produce and characterize this molecule. Future studies should focus on confirming its mechanism of action, evaluating its efficacy in a broader range of cancer cell lines, and exploring its potential in in vivo models. Furthermore, structure-activity relationship (SAR) studies, by modifying the substituents on the phenyl and thiazole rings, could lead to the discovery of even more potent analogs.

References

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (2023). Molecules. [Link]
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • The inhibitory activity of thiazole derivatives 2e, 2g, 2h, 2j, 2q, and CA-4 on tubulin polymerization. (2023).
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (2013). Molecules. [Link]
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). Molbank. [Link]
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2010). International Journal of Molecular Sciences. [Link]
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2013).
  • Supporting Inform
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry. [Link]
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2024). RSC Medicinal Chemistry. [Link]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]
  • Programmed synthesis of arylthiazoles through sequential C–H couplings. (2015). Chemical Science. [Link]
  • Hantzsch Thiazole Synthesis. Scribd. [Link]
  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
  • Hantzsch Thiazole Synthesis. SynArchive. [Link]
  • Synthesis of 2-(4-hydroxybutyl)-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazole.
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Hantzsch thiazole synthesis - labor
  • A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. (2005). Organic Letters. [Link]
  • 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3h-benzo[f]chromen-3-one. PubChem. [Link]
  • (2,4-DIMETHYL-1,3-THIAZOL-5-YL)METHANOL(50382-32-6) 1H NMR spectrum. chem-file.com. [Link]
  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]
  • Carboxylic Acids to Alcohols. Chemistry Steps. [Link]
  • reduction of carboxylic acids. Chemguide. [Link]
  • Reduction of Carboxylic Acids to Alcohols via Manganese(I)
  • Application of three-dimensional liquid chromatography for quantification of 2-acetyl-4- (1,2,3,4-tetrahydroxybutyl)imidazole (THI) in caramel colour. (2014). Analytical Methods. [Link]
  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. (2020). Molecules. [Link]

Sources

The Thiazole Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanisms of Action of Thiazole-Based Compounds

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the diverse mechanisms of action exerted by thiazole-containing compounds, a cornerstone of contemporary medicinal chemistry. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a privileged scaffold in a multitude of clinically relevant drugs and investigational agents.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions allow for the targeting of a wide array of biological macromolecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular pathways modulated by thiazole derivatives in key therapeutic areas.

I. Thiazole-Based Compounds in Oncology: A Multi-pronged Attack on Cancer

The thiazole moiety is a prominent feature in numerous anticancer agents, demonstrating remarkable versatility in targeting various hallmarks of cancer.[6][7][8] Thiazole-containing compounds have been shown to induce apoptosis, inhibit cell proliferation, and disrupt crucial signaling pathways involved in tumor growth and survival.[7][9]

A. Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction, and their dysregulation is a frequent driver of oncogenesis.[10][11][12] Thiazole derivatives have emerged as potent inhibitors of various protein kinases, including both serine/threonine and tyrosine kinases.[10][11][12]

One of the most notable examples is Dasatinib , a thiazole-containing drug approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[13] Dasatinib functions as a multi-targeted tyrosine kinase inhibitor, potently inhibiting the Bcr-Abl fusion protein as well as members of the Src family of kinases.[10]

  • Mechanism of Action: Thiazole-based kinase inhibitors typically bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of oncogenic signals. The nitrogen atom in the thiazole ring often plays a crucial role in forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[8]

A common method to assess the inhibitory activity of thiazole compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Thiazole test compound

    • Kinase assay buffer

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

    • 96- or 384-well microplate

  • Procedure:

    • Prepare a serial dilution of the thiazole test compound in the appropriate solvent (e.g., DMSO).

    • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence, absorbance) which is proportional to the extent of substrate phosphorylation.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

B. Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle.[14] Consequently, agents that interfere with microtubule dynamics are potent anticancer drugs.[14] Several thiazole-based compounds have been identified as inhibitors of tubulin polymerization.[13][15][16][17][18]

  • Mechanism of Action: These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[15][17] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[14][17]

This assay quantifies the extent of tubulin polymerization within cells treated with a test compound.[19][20][21]

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiazole test compound for a defined period (e.g., 24 hours). Include a positive control (e.g., nocodazole for depolymerization, paclitaxel for stabilization) and a vehicle control.

  • Immunofluorescence Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).

    • Incubate the cells with a primary antibody against α-tubulin.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Stain the cell nuclei with a DNA dye (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the intensity and morphology of the microtubule network in each cell. A decrease in the filamentous tubulin signal indicates inhibition of polymerization.

C. Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are often overexpressed in various cancers and contribute to inflammation and tumor progression.[22][23] Some thiazole derivatives have been shown to act as inhibitors of COX enzymes.[22][24][25][26][27]

  • Mechanism of Action: These compounds bind to the active site of the COX enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cancer cell proliferation.[28] Some thiazole derivatives exhibit selectivity for COX-2 over COX-1, which may lead to a more favorable side-effect profile.[23][24][25]

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[28][29][30][31]

  • Reagents and Materials:

    • Purified human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Thiazole test compound

    • Assay buffer

    • Detection system (e.g., colorimetric, fluorometric, or ELISA-based detection of prostaglandin products)[28][29]

    • 96-well plate

  • Procedure:

    • In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the thiazole test compound at various concentrations. Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2) and a vehicle control.

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of the inhibitor.

II. Thiazole-Based Compounds as Antimicrobial Agents: Combating Infectious Diseases

The thiazole ring is a key structural motif in a number of antimicrobial agents, contributing to their efficacy against a wide range of pathogens.[32][33][34][35]

A. Inhibition of Bacterial Enzymes

Thiazole derivatives can exert their antibacterial effects by targeting essential bacterial enzymes that are absent or significantly different in humans.[32][33]

  • Mechanism of Action: One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in the initiation of fatty acid synthesis in bacteria. Inhibition of FabH disrupts the bacterial cell membrane synthesis, leading to bacterial cell death.[32]

B. Disruption of Cell Wall Synthesis

The thiazole ring is a component of the penicillin antibiotic family, highlighting its historical and ongoing importance in targeting bacterial cell wall synthesis.[2]

The minimum inhibitory concentration (MIC) is a key parameter used to determine the in vitro activity of an antimicrobial agent against a specific microorganism.[36][37][38]

  • Broth Microdilution Method:

    • Prepare a two-fold serial dilution of the thiazole test compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.[37]

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a positive control (no compound) and a negative control (no microorganism).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[36][37][38]

  • Disk Diffusion Method:

    • Evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) with a standardized suspension of the test microorganism.

    • Apply paper disks impregnated with a known concentration of the thiazole test compound onto the agar surface.

    • Incubate the plate under appropriate conditions.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).[36][38][39]

III. Thiazole-Based Compounds in Neurodegenerative Diseases: Targeting Protein Misfolding

Protein misfolding and aggregation are central to the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease. Thiazole derivatives have shown promise in targeting these pathological processes.

A. Inhibition of Amyloid-β Aggregation

The aggregation of the amyloid-β (Aβ) peptide into oligomers and fibrils is a key event in the development of Alzheimer's disease.

  • Mechanism of Action: Certain thiazole-containing compounds can bind to Aβ monomers or early aggregates, preventing their assembly into neurotoxic fibrils. The benzothiazole dye, Thioflavin T, is a classic example of a thiazole derivative that binds specifically to amyloid fibrils.[40][41][42][43][44]

This assay is widely used to monitor the kinetics of amyloid fibril formation in vitro.[40][42]

  • Reagents and Materials:

    • Synthetic Aβ peptide (e.g., Aβ42)

    • Thioflavin T (ThT)

    • Assay buffer (e.g., phosphate-buffered saline)

    • Thiazole test compound

    • 96-well black microplate with a clear bottom

  • Procedure:

    • Prepare a solution of the Aβ peptide in the assay buffer.

    • Add the thiazole test compound at various concentrations to the Aβ solution.

    • Add ThT to the mixture.

    • Incubate the plate at 37°C with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

    • An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal compared to the control (Aβ alone).

IV. Data Presentation and Visualization

Quantitative Data Summary
Compound ClassTargetAssayKey ParameterExample IC50/MICReference
Thiazole-based Kinase InhibitorsB-RAFV600EIn Vitro Kinase AssayIC5023.1 ± 1.2 nM[12]
Thiazole-based Tubulin InhibitorsTubulinTubulin Polymerization AssayIC503.3 µM[17]
Thiazole carboxamidesCOX-1/COX-2COX Inhibition AssayIC50COX-1: 0.239 µM, COX-2: 0.191 µM[22]
Thiazole-based AntimicrobialsE. coli FabHBroth MicrodilutionMIC1.56-6.25 µg/mL[32]
Signaling Pathway and Workflow Diagrams

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Kinase Protein Kinase (e.g., Bcr-Abl) RTK->Kinase Activation Thiazole Thiazole Inhibitor Thiazole->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Signal Transduction Tubulin_Polymerization_Workflow start Cancer Cell Culture treatment Treat with Thiazole Compound start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm ab_stain Immunofluorescent Staining (α-tubulin antibody) fix_perm->ab_stain imaging High-Content Imaging ab_stain->imaging analysis Quantify Microtubule Network imaging->analysis result Inhibition of Tubulin Polymerization analysis->result

Caption: Experimental workflow for tubulin polymerization assay.

V. Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets underscores its importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent thiazole-based compounds, as well as the exploration of novel mechanisms of action. The integration of computational modeling and advanced screening technologies will undoubtedly accelerate the discovery of the next generation of thiazole-containing drugs.

VI. References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from

  • Cell-Based Assays for Tubulin Polymerization Inhibitors: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - ACS Publications. (2023, August 6). Retrieved from

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC - NIH. (n.d.). Retrieved from

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - Frontiers. (2025, April 15). Retrieved from

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). Retrieved from

  • COX (human) Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.). Retrieved from

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - ResearchGate. (n.d.). Retrieved from

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - MDPI. (n.d.). Retrieved from

  • Full article: ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (n.d.). Retrieved from

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022, August 11). Retrieved from

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, January 1). Retrieved from

  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed. (2020, April 25). Retrieved from

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. (n.d.). Retrieved from

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved from

  • Antibiotic sensitivity testing - Wikipedia. (n.d.). Retrieved from

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Retrieved from

  • Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. - ResearchGate. (n.d.). Retrieved from

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - Bentham Science Publisher. (n.d.). Retrieved from

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Retrieved from

  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. (n.d.). Retrieved from

  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (n.d.). Retrieved from

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved from

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). Retrieved from

  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation | Royal Society Open Science. (2017, January 1). Retrieved from

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC - NIH. (n.d.). Retrieved from

  • Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro Like Computational Bioassay & Do. (2025, April 23). Retrieved from

  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (n.d.). Retrieved from

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Retrieved from

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed. (2023, March 6). Retrieved from

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved from

  • α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - Bio-protocol. (2018, July 20). Retrieved from

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F. (2020, January 15). Retrieved from

  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PubMed. (2017, January 4). Retrieved from

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (n.d.). Retrieved from

  • US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents. (2008, October 30). Retrieved from

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed. (2021, October 18). Retrieved from

  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). Retrieved from

  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024, October 23). Retrieved from

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). Retrieved from

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed. (2018, January 20). Retrieved from

  • WO2004087699A2 - Thiazoles useful as inhibitors of protein kinases - Google Patents. (n.d.). Retrieved from

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). Retrieved from

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PubMed Central. (n.d.). Retrieved from

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. (2023, April 7). Retrieved from

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (n.d.). Retrieved from

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). Retrieved from

  • Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry. (2021, June 18). Retrieved from

Sources

The Architectural Versatility of Substituted 1,3-Thiazole-4-yl Methanols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold that constitutes a cornerstone in modern medicinal chemistry.[1][2] This five-membered aromatic ring, containing a sulfur and a nitrogen atom, is a key structural component in numerous FDA-approved drugs, including the antiretroviral agent Ritonavir, the anti-inflammatory drug Meloxicam, and the anticancer agent Dasatinib.[3][4] The thiazole nucleus offers a unique combination of electronic properties and steric features, allowing it to engage in various non-covalent interactions with biological targets. Its aromaticity and the presence of heteroatoms enable it to serve as a versatile pharmacophore, capable of participating in hydrogen bonding, pi-stacking, and hydrophobic interactions.

Derivatives of thiazole exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5][6][7] The strategic placement of substituents on the thiazole ring allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile. Specifically, the substituted 1,3-thiazole-4-yl methanol moiety serves as a critical building block, providing a hydroxyl group that can act as a hydrogen bond donor or acceptor, or as a point for further chemical modification to optimize drug-like properties. This guide provides an in-depth exploration of the synthesis, characterization, and application of this important chemical class for researchers, scientists, and drug development professionals.

Synthetic Strategies: Constructing the Core Scaffold

The construction of the substituted 1,3-thiazole-4-yl methanol core is a multi-step process that leverages classic heterocyclic chemistry reactions, followed by functional group manipulations. A robust and widely adopted synthetic pathway involves the initial formation of the thiazole ring, followed by the introduction of the hydroxymethyl group at the C4 position.

Workflow for the Synthesis of Substituted 1,3-Thiazole-4-yl Methanols

Synthetic Workflow cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: C4-Functionalization cluster_2 Part 3: Aldehyde Reduction A α-Haloketone C Hantzsch Thiazole Synthesis A->C B Thioamide B->C D 2-Substituted-1,3-thiazole C->D Cyclocondensation F Formylation D->F E Vilsmeier-Haack Reagent (POCl₃, DMF) E->F G 2-Substituted-1,3-thiazole-4-carbaldehyde F->G Electrophilic Substitution I Reduction G->I H Reducing Agent (e.g., NaBH₄ or LiAlH₄) H->I J Substituted 1,3-Thiazole-4-yl Methanol (Target Compound) I->J

Caption: A three-part synthetic workflow for substituted 1,3-thiazole-4-yl methanols.

Part 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for constructing the 2-substituted-1,3-thiazole core.[8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The choice of the thioamide is critical as it dictates the substituent at the C2 position of the resulting thiazole, a key position for modulating biological activity.

Experimental Protocol: Synthesis of 2-Phenyl-1,3-thiazole

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (10 mmol) in 100 mL of ethanol.

  • Reaction Initiation: To the stirred solution, add 2-chloroacetaldehyde (10 mmol, 50% aqueous solution).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the 2-phenyl-1,3-thiazole.

Part 2: Vilsmeier-Haack Formylation

To introduce the required functional handle at the C4 position, a Vilsmeier-Haack formylation is employed.[9][10] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to install a formyl (-CHO) group onto the electron-rich thiazole ring.[6]

Experimental Protocol: Synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂), cool DMF (30 mmol) to 0 °C. Add POCl₃ (15 mmol) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Thiazole: Dissolve 2-phenyl-1,3-thiazole (10 mmol) in DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide until a pH of 8-9 is reached.

  • Purification: The precipitated solid is filtered, washed with cold water, and dried. The crude aldehyde can be purified by recrystallization from a suitable solvent like ethanol.

Part 3: Reduction to the Methanol

The final step is the reduction of the 2-substituted-1,3-thiazole-4-carbaldehyde to the target primary alcohol. This transformation is reliably achieved using hydride reducing agents. While lithium aluminum hydride (LiAlH₄) is highly effective, sodium borohydride (NaBH₄) is a milder and often more convenient reagent for this purpose, offering high selectivity for aldehydes and ketones.[11][12][13]

Experimental Protocol: Synthesis of (2-Phenyl-1,3-thiazol-4-yl)methanol

  • Reagent Preparation: Dissolve 2-phenyl-1,3-thiazole-4-carbaldehyde (5 mmol) in 50 mL of methanol in a 100 mL round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (6 mmol) portion-wise over 15 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude alcohol by column chromatography. A similar procedure using LiAlH₄ in THF has also been reported to be highly effective for the reduction of the corresponding ethyl ester to the alcohol.[14]

Structural Elucidation and Characterization

The identity and purity of the synthesized substituted 1,3-thiazole-4-yl methanols are confirmed using a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the thiazole ring proton (typically a singlet around δ 7.0-8.0 ppm), aromatic protons of the substituent at C2, and a singlet for the methylene protons (-CH₂OH) of the methanol group, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton will appear as a broad singlet which can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR will display signals for the C2, C4, and C5 carbons of the thiazole ring, with the C4 carbon (bearing the methanol group) appearing in the aromatic region. The methylene carbon of the -CH₂OH group will be observed in the aliphatic region, typically around δ 60-65 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Other key peaks include C-H stretching of the aromatic and thiazole rings and C=N and C=C stretching vibrations of the thiazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) being a key identifier.

Applications in Drug Discovery

The substituted 1,3-thiazole-4-yl methanol scaffold is a valuable starting point for the development of novel therapeutic agents across various disease areas. The hydroxyl group provides a handle for creating libraries of compounds through esterification, etherification, or other derivatizations to explore structure-activity relationships (SAR).

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiazole derivatives.[7][8][9][15] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The introduction of different aryl groups at the C2 position of the thiazole ring has been shown to significantly impact cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Thiazole Derivatives | Compound ID | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4c | 4-Chlorophenyl | MCF-7 (Breast) | 2.57 |[6] | | 4c | HepG2 (Liver) | 7.26 |[6] | | 5d | 3-(4-acetamidophenyl) | MCF-7 (Breast) | 7.22 |[15] | | 5d | HCT-116 (Colon) | 9.35 |[15] | | 6g | N'-(5-Acetyl-3-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene) | HepG2 (Liver) | 1.06 |[7] |

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have shown significant promise in this area.[3][5][10][16] The 1,3-thiazole-4-yl methanol core can be incorporated into larger molecules to target essential microbial enzymes or disrupt cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Thiazole-based Compounds

Compound ID Substituent Microbial Strain MIC (µg/mL) Reference
6m 2-(4-chlorophenyl)-thiazolyl-triazolyl-ethanol Staphylococcus albus 62.5 [16]
6p 2-(4-fluorophenyl)-thiazolyl-triazolyl-ethanol Staphylococcus albus 62.5 [16]
6j 2-(4-chlorophenyl)-thiazolyl-triazolyl-ethanol Aspergillus niger 31.25 [16]
8a 3-(4-(1H-imidazolylmethyl)phenyl) Klebsiella pneumoniae 12.5

| 3 | Heteroaryl thiazole derivative | Staphylococcus aureus (MRSA) | 0.23 (mg/mL) |[5] |

Conclusion and Future Directions

The substituted 1,3-thiazole-4-yl methanol framework represents a highly versatile and valuable scaffold in the field of medicinal chemistry. The synthetic routes to these compounds are well-established and amenable to the generation of diverse chemical libraries. The demonstrated broad spectrum of biological activities, particularly in oncology and infectious diseases, underscores the therapeutic potential of this compound class. Future research should focus on leveraging the hydroxyl group as a versatile chemical handle for the development of next-generation thiazole-based therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The continued exploration of the chemical space around this privileged core is poised to deliver novel drug candidates to address unmet medical needs.

References

  • Synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a novel copolymer basic catalyst. (2018). Semantic Scholar. [Link]
  • Jagadale, S., Chavan, A. P., et al. (2020). Synthesis and antimicrobial evaluation of new thiazolyl-1,2,3-triazolyl-alcohol derivatives. Medicinal Chemistry Research. [Link]
  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one deriv
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
  • Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (2022).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Sodium Borohydride. (n.d.). Common Organic Chemistry. [Link]
  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2014).
  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. (2017).
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.).
  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (2014). Semantic Scholar. [Link]
  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2012). Semantic Scholar. [Link]
  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020).
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (n.d.).
  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]
  • Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]
  • Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. [Link]

Sources

The Methoxyphenyl Group in Thiazole Compounds: A Multifaceted Driver of Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to a multitude of clinically approved drugs.[1][2] Its therapeutic versatility is significantly enhanced through strategic substitution, with the methoxyphenyl group emerging as a particularly influential moiety. This technical guide synthesizes field-proven insights into the profound biological significance of incorporating a methoxyphenyl group onto a thiazole core. The methoxy group is not merely a passive substituent; it actively modulates ligand-target binding, enhances desirable physicochemical properties, and favorably influences absorption, distribution, metabolism, and excretion (ADME) parameters.[3] This guide will dissect the causality behind the methoxyphenyl-thiazole scaffold's efficacy across diverse therapeutic areas—including its well-documented roles in oncology as a potent tubulin polymerization inhibitor[4][5], in inflammation as a selective cyclooxygenase (COX) inhibitor[6], and in neuroscience as a modulator of critical CNS receptors.[7][8] We will explore the nuanced structure-activity relationships (SAR), present detailed experimental protocols for validation, and discuss the pharmacokinetic challenges and optimization strategies inherent to this promising class of compounds.

Part 1: The Foundational Pharmacophores - Thiazole and Methoxyphenyl

In drug design, a pharmacophore represents the essential three-dimensional arrangement of molecular features responsible for a drug's biological activity.[9] The combination of the thiazole ring and the methoxyphenyl group creates a powerful synergistic pharmacophore that has been successfully exploited in modern drug discovery.

  • The Thiazole Scaffold: The five-membered thiazole ring, containing both sulfur and nitrogen, is a privileged structure due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. It serves as a rigid scaffold that can appropriately orient substituents to engage with biological targets and participates in hydrogen bonding and other non-covalent interactions.[10] Its presence is noted in numerous drugs with antibacterial, antitumor, and anti-inflammatory activities.[1][11][12]

  • The Methoxyphenyl Moiety (-C₆H₄-OCH₃): The methoxy group is one of the most prevalent substituents in approved drugs.[3] Its significance stems from a unique combination of electronic and steric properties. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. Electronically, the methoxy group is a strong electron-donating group through resonance, which can modulate the reactivity and binding affinity of the entire molecule. Its incorporation often improves metabolic stability and membrane permeability, key aspects of a favorable pharmacokinetic profile.[3]

Part 2: Potent Anticancer Activity via Tubulin Polymerization Inhibition

A prominent class of methoxyphenyl-thiazole derivatives, known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), has been identified as exceptionally potent anticancer agents, with activity in the low nanomolar range against melanoma and prostate cancer cell lines.[4][5][13]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for SMART compounds is the inhibition of tubulin polymerization.[4][5] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[5] A significant advantage of these compounds is their ability to circumvent P-glycoprotein-mediated multidrug resistance, a major hurdle in chemotherapy.[14]

Tubulin_Inhibition_Pathway cluster_0 Normal Cell Division (G2/M Phase) cluster_1 Intervention by Methoxyphenyl-Thiazole tubulin α/β-Tubulin Dimers microtubule Microtubule Assembly tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle division Cell Division spindle->division arrest G2/M Phase Arrest spindle->arrest smart_compound SMART Compound (Methoxyphenyl-Thiazole) colchicine_site Colchicine Binding Site on β-Tubulin smart_compound->colchicine_site Binds to colchicine_site->microtubule Inhibits apoptosis Apoptosis arrest->apoptosis caption Mechanism of anticancer action.

Caption: Mechanism of anticancer action.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal the critical role of the methoxyphenyl group's placement and substitution pattern.[4]

  • "C" Ring (Methoxy-substituted Phenyl): The 3,4,5-trimethoxyphenyl substitution on the "C" ring is consistently shown to be crucial for high antiproliferative activity.[4]

  • "B" Ring (Thiazole): The thiazole ring itself is a more effective scaffold than a thiazolidine ring, with the latter showing a sharp decrease in activity.[4]

  • Linker: A ketone linker between the thiazole "B" ring and the methoxyphenyl "C" ring is optimal for activity.[4]

Caption: Key SAR insights for SMART compounds.

Quantitative Data: Antiproliferative Activity

The potency of these compounds is demonstrated by their low inhibitory concentrations against various human cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineActivity (GI₅₀)Reference
4b 3,4,5-trimethoxyphenylHOP-92 (NSCLC)86.28% growth inhibition @ 10 µM[15]
4a 3,4,5-trimethoxyphenylHCT-116 (Colorectal)40.87% growth inhibition @ 10 µM[15]
4h 3,4,5-trimethoxyphenylSK-BR-3 (Breast)46.14% growth inhibition @ 10 µM[15]
11f 4-methoxyphenylA-549 (Lung)IC₅₀ = 25 nM[16]
11f 4-methoxyphenylMCF-7 (Breast)IC₅₀ = 29 nM[16]
SCT-4 3-methoxyphenylMCF-7 (Breast)Reduced viability to 74% @ 100 µM[17]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.[15]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in the culture medium. The medium from the wells is replaced with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The GI₅₀ or IC₅₀ value (the concentration of compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of inhibition against the log of the compound concentration.

Part 3: Anti-inflammatory Activity via COX Inhibition

Chronic inflammation is a key factor in numerous diseases. Methoxyphenyl-thiazole derivatives have been synthesized and evaluated as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[6][12]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1 (constitutively expressed, responsible for physiological functions) and COX-2 (inducible, upregulated at sites of inflammation). Many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects from COX-1 inhibition. The goal of modern anti-inflammatory drug design is to selectively inhibit COX-2. Certain methoxyphenyl-thiazole carboxamide derivatives have demonstrated potent and selective inhibitory activity against the COX-2 enzyme.[6] The bulkier trimethoxy-substituted phenyl group, for instance, may bind more effectively to the larger active site of COX-2 compared to the narrower channel of COX-1, conferring selectivity.[6]

Quantitative Data: In Vitro COX Inhibition
Compound IDSubstitution% Inhibition COX-1 @ 5 µM% Inhibition COX-2 @ 5 µMSelectivity Ratio (SR)Reference
2f Trimethoxyphenyl14.7%53.9%3.67[6]
2h 4-methoxyphenyl58.2%81.5%1.40[6]
Meloxicam (Reference)--High[18]

Note: In one study, two trimethoxyphenyl-thiazole compounds demonstrated more potent anti-inflammatory action than meloxicam in vivo.[18]

Part 4: Neuroprotective and CNS Applications

The methoxyphenyl-thiazole scaffold is also a promising candidate for treating neurological disorders. Derivatives have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are central to excitatory neurotransmission in the brain.[7][8]

Dysregulation of AMPA receptor activity can lead to excitotoxicity, a process implicated in neurodegenerative diseases. Thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of AMPA receptors.[8] They reduce the receptor's current amplitude and promote a faster deactivation rate, thereby dampening excessive excitatory signals and offering a potential neuroprotective effect.[7] This activity makes them potential therapeutics for conditions like epilepsy and Parkinson's disease.[8][19]

Part 5: Pharmacokinetic Considerations and Optimization

Despite potent in vitro activity, the clinical translation of these compounds can be hampered by poor pharmacokinetic properties.

  • Challenge: The SMART compounds, for example, exhibit very low aqueous solubility, which leads to extremely poor oral bioavailability (around 3.3% in rats for lead compounds).[14]

  • Optimization Strategy: A key approach to improving this profile involves structural modification. By replacing the thiazole ring with an imidazole ring, researchers were able to significantly improve solubility (>30 µg/mL) and, consequently, oral bioavailability.[14] This highlights the importance of scaffold hopping and iterative design in drug development.

Pharmacokinetic Parameters in Rats
CompoundScaffoldAqueous Solubility (µg/mL)Oral Bioavailability (%)Clearance (mL/min/kg)Reference
SMART-H Thiazole1.13.3Low[14]
ABI-182 Imidazole>30Improved16[14]

Part 6: General Workflow for Discovery and Evaluation

The development of novel methoxyphenyl-thiazole derivatives follows a structured, multi-stage process from initial design to biological validation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_adme Pharmacokinetics design Computational Design & SAR Analysis synthesis Chemical Synthesis (e.g., Hantzsch Condensation) design->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., MTT, COX Assay) purification->in_vitro mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization) in_vitro->mechanism in_vivo In Vivo Models (e.g., Xenograft, Paw Edema) mechanism->in_vivo adme ADME/Tox Profiling (Solubility, Bioavailability) in_vivo->adme optimization Lead Optimization adme->optimization optimization->design Iterative Redesign caption Workflow for methoxyphenyl-thiazole drug discovery.

Sources

An In-depth Technical Guide to the Discovery and History of 2-Aryl-1,3-Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole ring system, particularly when substituted with an aryl group at the 2-position, represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its derivatives are integral components of numerous FDA-approved drugs, including anti-HIV agents like Ritonavir, anti-inflammatory drugs such as Meloxicam, and various antineoplastic agents.[1][2][3][4] This guide provides a comprehensive exploration of the historical evolution and synthetic strategies for constructing 2-aryl-1,3-thiazoles. We will delve into the foundational discoveries, such as the Hantzsch and Cook-Heilbron syntheses, examining their mechanisms and enduring relevance. Furthermore, we will chart the progression to modern, more versatile methodologies, driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance. This technical guide is designed to offer researchers and drug development professionals both a historical perspective and practical, field-proven insights into the synthesis of this vital heterocyclic scaffold.

Introduction: The Emergence of the Thiazole Ring System

The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a privileged structure in drug discovery.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal component for designing molecules that interact with biological targets.[4] The aryl group at the 2-position often serves as a key pharmacophoric element, modulating the compound's biological activity and pharmacokinetic properties. The journey of synthesizing these valuable compounds began in the late 19th century, with early methods laying the groundwork for a rich and evolving field of organic chemistry.[5][6][7]

The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is arguably the most fundamental and widely recognized method for constructing the thiazole ring.[5][6] Its enduring legacy is a testament to its reliability and the ready availability of its starting materials.

Causality Behind the Method: The brilliance of the Hantzsch synthesis lies in its convergent approach, combining two simple, readily accessible fragments—an α-haloketone and a thioamide—to rapidly build the complex thiazole core.[5][8][9] This strategy provided chemists with a straightforward and versatile entry point to a wide array of thiazole derivatives.

Reaction Mechanism

The reaction proceeds via a two-step sequence:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.

  • Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.[9]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide (R1-C(=S)NH2) Intermediate1 Thioester Intermediate Thioamide->Intermediate1 S_N2 Attack Haloketone α-Haloketone (R2-C(=O)CH2-X) Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal-like) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 2,4-Disubstituted Thiazole Intermediate2->Thiazole - H2O (Dehydration)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Representative Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis, valued for its simplicity and high yield.[9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a low to medium temperature (e.g., 100°C setting) for 30 minutes. The reaction is often exothermic.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any generated HBr and helps precipitate the product.

  • Filter the resulting solid precipitate using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water to remove any remaining salts.

  • Allow the product to air dry. The crude product is often of sufficient purity for characterization.[9]

Self-Validation: The success of the synthesis can be validated by standard characterization techniques. The product should be a solid with a distinct melting point. 1H NMR spectroscopy would confirm the presence of the aromatic protons of the phenyl group and the thiazole ring, as well as the amine protons.

Variations and Scope

The Hantzsch synthesis is highly versatile. The following table summarizes how different starting materials can be used to generate a variety of substituted thiazoles.

R1 in ThioamideR2 in α-HaloketoneResulting Thiazole SubstitutionTypical Yield Range
ArylAryl2,4-Diaryl-thiazole75-95%
AlkylAryl2-Alkyl-4-aryl-thiazole80-98%
Amino (Thiourea)Aryl2-Amino-4-aryl-thiazole85-95%
ArylaminoAryl2-(Arylamino)-4-aryl-thiazole70-90%

Alternative Pathways: The Cook-Heilbron Synthesis

Discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, the Cook-Heilbron synthesis provided a novel route to a previously less accessible class of compounds: 5-aminothiazoles.[1][10]

Causality Behind the Method: While the Hantzsch synthesis is excellent for producing 2,4-disubstituted thiazoles, it does not readily allow for the introduction of an amino group at the 5-position. The Cook-Heilbron reaction specifically addresses this limitation, reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild, often aqueous, conditions.[1][8][10]

Reaction Mechanism

The mechanism, when using an α-aminonitrile and carbon disulfide, involves:

  • Nucleophilic Addition: The nitrogen of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.

  • Tautomerization and Cyclization: The resulting intermediate undergoes tautomerization, followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon.

  • Aromatization: A final tautomerization step leads to the formation of the aromatic 5-aminothiazole ring.[1]

CookHeilbron_Mechanism Cook-Heilbron Synthesis Mechanism Aminonitrile α-Aminonitrile (R-CH(NH2)CN) Intermediate1 Dithiocarbamate Intermediate Aminonitrile->Intermediate1 Nucleophilic Addition CS2 Carbon Disulfide (CS2) CS2->Intermediate1 Intermediate2 Cyclized Thioimide Intermediate1->Intermediate2 Intramolecular Cyclization Aminothiazole 5-Amino-2-mercaptothiazole Intermediate2->Aminothiazole Tautomerization (Aromatization) Modern_Workflow Modern Workflow: Direct C-H Arylation Start Start: Pre-formed Thiazole + Aryl Halide Reaction Reaction Vessel: Inert Atmosphere, Heat Start->Reaction Catalyst Catalyst System: Pd or Cu Catalyst + Ligand + Base Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Product: 2-Aryl-1,3-Thiazole Purify->Product

Caption: A typical workflow for modern C-H arylation synthesis.

Representative Modern Protocol: Copper-Catalyzed Direct Arylation

This protocol illustrates a contemporary approach that avoids the harsh conditions of some classical methods.

Materials:

  • 1,3-Thiazole

  • Aryl Iodide

  • Copper(I) Iodide (CuI)

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1,3-thiazole (1.2 eq.), aryl iodide (1.0 eq.), CuI (0.1 eq.), and LiOtBu (2.0 eq.).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-1,3-thiazole.

Self-Validation: The purity and identity of the product are confirmed by NMR and mass spectrometry. The regioselectivity of the arylation (at the C2 position) is a key validation point, confirmed by 1H and 13C NMR, which will show characteristic shifts for the thiazole ring protons and carbons.

Conclusion and Future Outlook

The synthesis of 2-aryl-1,3-thiazoles has evolved significantly from its 19th-century origins. The foundational Hantzsch synthesis provided the initial, robust entry into this class of compounds, while subsequent methods like the Cook-Heilbron synthesis expanded the accessible chemical space. Today, the field is dominated by the pursuit of efficiency, sustainability, and precision. [11][12]Modern transition-metal-catalyzed reactions, particularly direct C-H functionalization, are shortening synthetic pathways and broadening the scope of achievable molecular complexity. [13][11]Future developments will likely focus on even more sustainable methods, such as photoredox catalysis and flow chemistry, to further enhance the synthesis of these vital scaffolds for the next generation of therapeutics and advanced materials. [13]

References

  • Cook–Heilbron thiazole synthesis - Wikipedia.
  • Hantzsch Thiazole Synthesis - SynArchive.
  • Cook–Heilbron Thiazole Synthesis - Named Reactions.
  • Thiazole synthesis - Organic Chemistry Portal.
  • Thiazole - Wikipedia.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH.
  • The Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds.
  • Direct synthesis of 2-aryl benzothiazoles | Download Table - ResearchGate.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles - Books.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC.
  • Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview - ResearchGate.
  • (PDF) Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives - ResearchGate.

Sources

Introduction: The Significance of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including antimicrobial, antiretroviral, and anticancer drugs.[1] The title compound, this compound, combines this privileged heterocycle with a methoxyphenyl group—a common feature in pharmacologically active molecules that can influence receptor binding and metabolic stability. The hydroxymethyl substituent at the 4-position provides a crucial handle for further synthetic modification or for forming key hydrogen-bonding interactions with biological targets.

Given its potential as a building block in drug discovery, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, detailing the core techniques required to elucidate and verify its structure. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic behind the analytical strategy, ensuring that each step provides a layer of validation, leading to an irrefutable structural assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC-conforming numbering scheme for this compound are presented below. This convention will be used throughout the guide.

Caption: Molecular structure and numbering of this compound.

Synthesis Context: The Hantzsch Pathway

To appreciate the characterization data fully, one must understand the compound's synthetic origin. A common and efficient route to the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis.[2][3][4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5] For the title compound, a logical precursor would be the corresponding ethyl ester, synthesized via this method, followed by a reduction of the ester to the primary alcohol.

This synthetic context is crucial for the analytical chemist. It informs us about potential starting materials or by-products that could appear as impurities in the spectra, such as unreacted thioamide or α-haloketone, or the intermediate ester.

Caption: Plausible two-step synthesis pathway for the title compound.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. We will employ both ¹H and ¹³C NMR, and discuss advanced 2D techniques that confirm connectivity.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the chemical environment, quantity, and connectivity of protons in a molecule. For our target compound, we expect to see distinct signals for the aromatic protons of the methoxyphenyl ring, the lone thiazole proton, the methoxy group, and the protons of the hydroxymethyl substituent. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are all critical pieces of the structural puzzle.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is selected for its ability to dissolve a wide range of compounds and, crucially, for its capacity to form hydrogen bonds.[6] This slows the chemical exchange of the hydroxyl (-OH) proton, allowing it to be observed as a distinct, coupled signal, which is invaluable for structural confirmation.[6]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is sufficient. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).[7]

Exemplary Data Interpretation

The following table outlines the expected signals. These predictions are based on established principles and data from structurally similar compounds.[7][8][9]

Proton(s) (Atom No.) Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Assignment Rationale
H-2', H-6'~ 7.90Doublet (d)~ 8.82HAromatic protons ortho to the electron-donating thiazole ring, appearing as a doublet due to coupling with H-3'/H-5'.
H-3', H-5'~ 7.10Doublet (d)~ 8.82HAromatic protons ortho to the electron-donating methoxy group, shielded relative to H-2'/H-6'.
H-5~ 7.50Singlet (s)N/A1HThe lone proton on the electron-deficient thiazole ring. No adjacent protons to couple with.
-OH (on C6)~ 5.40Triplet (t)~ 5.51HHydroxyl proton, coupled to the two adjacent methylene protons. Observation depends on solvent and purity.
-CH₂- (C6)~ 4.60Doublet (d)~ 5.52HMethylene protons adjacent to the thiazole ring and the hydroxyl group, coupled to the -OH proton.
-OCH₃ (C7')~ 3.85Singlet (s)N/A3HMethoxy group protons, a characteristic sharp singlet with no coupling.
¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about its chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial due to the low natural abundance of ¹³C.[6]

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer. A greater number of scans is required compared to ¹H NMR.

  • Referencing: Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[7]

Exemplary Data Interpretation

The table below details the expected ¹³C chemical shifts.

Carbon(s) (Atom No.) Predicted δ (ppm) Assignment Rationale
C-2~ 168.0Thiazole carbon bonded to nitrogen and the phenyl ring; highly deshielded.
C-4~ 152.0Thiazole carbon bearing the methanol group.
C-5~ 118.0Thiazole carbon bonded to the C-5 proton.
C-4'~ 161.0Aromatic carbon bonded to the electron-donating methoxy group.
C-2', C-6'~ 128.5Aromatic carbons ortho to the thiazole substituent.
C-1'~ 125.0Aromatic ipso-carbon attached to the thiazole ring.
C-3', C-5'~ 114.5Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
C-6 (-CH₂OH)~ 58.0Aliphatic carbon of the hydroxymethyl group.
C-7' (-OCH₃)~ 55.5Carbon of the methoxy group.

Part II: Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For the title compound, FTIR is ideal for confirming the presence of the hydroxyl (-OH) group, the aromatic rings, the C-O ether linkage, and the C=N bond of the thiazole ring.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires little to no sample preparation.[10] A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan first, then scan the sample.

Exemplary Data Interpretation

The presence of key functional groups is confirmed by characteristic absorption bands.[11][12]

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance for Structural Confirmation
~ 3350-3200 (broad)O-H stretchAlcohol (-OH)Confirms the presence of the crucial hydroxyl group.
~ 3100-3000Aromatic C-H stretchAr-HIndicates the presence of the aromatic rings.
~ 2950-2850Aliphatic C-H stretch-CH₂- and -OCH₃Confirms the methylene and methoxy groups.
~ 1605, 1500, 1450C=C and C=N stretchAromatic rings & ThiazoleFingerprint region for the heterocyclic and aromatic core.
~ 1250 (strong)Asymmetric C-O-C stretchAryl Ether (-O-CH₃)A strong, characteristic band confirming the methoxy group.
~ 1030 (strong)C-O stretchPrimary AlcoholConfirms the C-O bond of the hydroxymethyl group.

Part III: Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the most accurate determination of a molecule's mass and can reveal its chemical formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition. Fragmentation patterns observed in the mass spectrum also provide valuable structural clues.

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺.

  • Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

Exemplary Data Interpretation
  • Molecular Formula: C₁₁H₁₁NO₂S

  • Exact Mass: 221.0510

  • Expected HRMS (ESI+) Result: The primary observation will be the protonated molecular ion, [M+H]⁺. The measured mass should be within 5 ppm of the calculated value.

    • Calculated m/z for [C₁₁H₁₂NO₂S]⁺: 222.0583

  • Key Fragmentation: Tandem MS (MS/MS) on the parent ion would likely show characteristic losses, such as the loss of H₂O or the CH₂OH group, further confirming the structure.

Part IV: Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from multiple methods to build an unassailable structural proof.

Caption: Workflow for integrated spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FTIR, and Mass Spectrometry. By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, structure, and purity of this valuable synthetic building block. Each technique provides a unique and essential piece of the puzzle: FTIR confirms the key functional groups, HRMS establishes the exact molecular formula, and detailed 1D and 2D NMR experiments elucidate the precise atomic arrangement and connectivity. Together, they form a self-validating system that upholds the highest standards of scientific integrity required in modern chemical and pharmaceutical research.

References
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • YouTube. synthesis of thiazoles. (2019-01-19).
  • CUTM Courseware. Thiazole.
  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1140.
  • ResearchGate. UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3...
  • ResearchGate. The UV spectra of thiazole derivative 6a in ethanol and dioxane.
  • ResearchGate. The UV-vis spectra of the synthesized molecules recorded in different...
  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry, 2024, 1-11.
  • Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(33), 23157-23171.
  • ResearchGate. (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine...
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. Revista da Sociedade Portuguesa de Química, 103, 31-42.
  • Galați University Press. SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. (2021-01-09).
  • The Royal Society of Chemistry. Supplementary Information (SI) for Chemical Science.
  • Talatycki, A., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(23), 7907.
  • Molecules. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • ACS Publications. How Well Can Density Functional Methods Describe Hydrogen Bonds to π Acceptors? The Journal of Physical Chemistry B.
  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • Physics @ Manasagangotri. Journal of Molecular Structure. (2021-09-28).
  • ResearchGate. ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one: Growth, spectroscopic behavior...
  • Ghouse, H., et al. (2012). [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2950.
  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • ScienceDirect. FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl]benzothiazole. (2020-05-16).

Sources

physical and chemical properties of 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide focuses on the specific derivative, 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole (CAS No. 885279-75-4), a molecule of significant interest for its potential applications in drug discovery and development.[5] The presence of a hydroxymethyl group at the 4-position and a methoxyphenyl group at the 2-position provides functional handles for further chemical modification and potential interactions with biological targets. This document provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, detailed spectroscopic analysis, and potential applications in drug development, tailored for researchers, scientists, and professionals in the field.

Physicochemical Properties

PropertyValue (Predicted/Inferred)
CAS Number 885279-75-4[5]
Molecular Formula C₁₁H₁₁NO₂S
Molecular Weight 221.28 g/mol [5]
Appearance Expected to be a solid at room temperature.
Melting Point Not determined. Related thiazole derivatives have a wide range of melting points.
Boiling Point Not determined.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.
pKa The thiazole nitrogen is weakly basic.

Synthesis

A plausible and efficient synthetic route for 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole is based on the well-established Hantzsch thiazole synthesis, followed by the reduction of a carboxylate intermediate.[1][5][6][7][8]

Proposed Synthetic Pathway

Synthesis_Pathway A 4-Methoxythiobenzamide C Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate A->C Hantzsch Synthesis B Ethyl 2-chloroacetoacetate B->C E 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole C->E Reduction D Lithium Aluminum Hydride (LiAlH4) D->E

Caption: Proposed two-step synthesis of 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxythiobenzamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the ethyl ester intermediate.

Step 2: Reduction to 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the ethyl ester intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the final product, 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole.[9]

Spectroscopic Analysis

The structural confirmation of 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole would be achieved through a combination of spectroscopic techniques. The following are the predicted spectral data based on analyses of structurally similar compounds.[9][10][11][12][13]

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.80Doublet2HAromatic protons ortho to the thiazole ring
~7.00Doublet2HAromatic protons meta to the thiazole ring
~7.20Singlet1HThiazole C5-H
~4.70Singlet2H-CH₂OH
~3.85Singlet3H-OCH₃
~2.50 (variable)Singlet1H-OH
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~168Thiazole C2
~161Aromatic C-OCH₃
~155Thiazole C4
~128Aromatic CH (ortho to thiazole)
~126Aromatic C (ipso to thiazole)
~115Thiazole C5
~114Aromatic CH (meta to thiazole)
~60-CH₂OH
~55-OCH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl)
3100-3000MediumC-H stretch (aromatic and thiazole)
2950-2850MediumC-H stretch (aliphatic)
~1610StrongC=N stretch (thiazole ring)
~1500, ~1450MediumC=C stretch (aromatic and thiazole rings)
~1250StrongC-O stretch (asymmetric, aryl ether)
~1030StrongC-O stretch (symmetric, aryl ether and primary alcohol)
Mass Spectrometry (Predicted)
m/zAssignment
221[M]⁺ (Molecular ion)
204[M - OH]⁺
190[M - CH₂OH]⁺
135[H₃COC₆H₄C≡S]⁺

Applications in Drug Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1] The structural features of 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole make it an attractive candidate for further investigation in drug discovery programs.

  • Anticancer Activity: Many 2,4-disubstituted thiazole derivatives have shown potent anticancer activity.[2][10][14][15] The 4-methoxyphenyl group, in particular, is found in several compounds that act as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs.[15]

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial and antifungal agents.[1] The title compound could serve as a starting point for the development of new agents to combat infectious diseases.

  • Anti-inflammatory Properties: Thiazole derivatives have also been investigated for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[4]

Biological_Activity Thiazole_Core Thiazole Core Scaffold Anticancer Anticancer Activity Thiazole_Core->Anticancer e.g., Tubulin Polymerization Inhibition Antimicrobial Antimicrobial Activity Thiazole_Core->Antimicrobial e.g., Enzyme Inhibition Anti_inflammatory Anti-inflammatory Activity Thiazole_Core->Anti_inflammatory e.g., COX Inhibition

Caption: Biological activities associated with the thiazole scaffold.

Safety and Handling

Specific toxicity data for 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole is not available. However, based on the safety information for structurally related compounds, it is prudent to handle this chemical with appropriate precautions.[16]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Potential Hazards: Analogous compounds are known to cause serious eye damage and may be harmful if swallowed.[16] In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If ingested, seek immediate medical advice.

This guide provides a comprehensive overview of 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole based on available scientific literature and well-established chemical principles. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this promising molecule.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.).
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review - ResearchGate. (n.d.).
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.).
  • Application Notes and Protocols: A Step-by-Step Guide to Thiazole Ring Formation - Benchchem. (n.d.).
  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. (n.d.).
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH. (n.d.).
  • Supplementary Information File. (n.d.).
  • Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs - Benchchem. (n.d.).
  • 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid - Chemical Synthesis Database. (n.d.).
  • ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate - ChemSynthesis. (n.d.).
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH. (n.d.).
  • The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview - Benchchem. (n.d.).
  • Spectroscopic data of "4-(Methoxymethyl)thiazole" (NMR, IR, Mass Spec) - Benchchem. (n.d.).
  • (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook. (n.d.).
  • 4-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-thiazole - CymitQuimica. (n.d.).
  • Synthesis of 2,4-disubstituted thiazoles | Download Scientific Diagram - ResearchGate. (n.d.).
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - NIH. (2023, March 6).
  • (PDF) Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts - ResearchGate. (2020, June 8).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.).
  • (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES - ResearchGate. (2021, May 14).
  • 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem. (n.d.).
  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PubMed Central. (n.d.).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27).
  • 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole-5-carbonitrile - ChemSynthesis. (n.d.).
  • Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central. (n.d.).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).

Sources

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 2-Aryl-4-(hydroxymethyl)thiazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-aryl-4-(hydroxymethyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Its utility stems from the thiazole ring's metabolic stability and its capacity for diverse functionalization, allowing for fine-tuning of pharmacological properties.[3][4] This document provides a comprehensive, field-proven protocol for the synthesis of 2-aryl-4-(hydroxymethyl)thiazoles, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices. We present a robust adaptation of the classic Hantzsch thiazole synthesis, optimized for yield, scalability, and purity, making it an invaluable tool for research and drug development pipelines.

Comparative Synthetic Strategies: The Rationale for a Modified Hantzsch Approach

While various methods exist for thiazole synthesis, the Hantzsch reaction remains a cornerstone due to its reliability and broad substrate scope.[5][6] First described in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[6][7]

Modern iterations have introduced significant improvements:

  • Catalysis: Heterogeneous catalysts like silica-supported tungstosilisic acid or NiFe2O4 nanoparticles can enhance reaction rates and yields, often under greener conditions.[8][9][10]

  • One-Pot Procedures: Multicomponent reactions (MCRs) combine starting materials in a single step, improving operational efficiency.[8][11][12]

  • Energy Sources: Microwave irradiation is often used to drastically reduce reaction times and minimize the formation of thermal degradation byproducts.[13]

For the synthesis of the specific 2-aryl-4-(hydroxymethyl)thiazole target, a direct and reliable approach involves the reaction of an aryl thioamide with a C3 synthon bearing both a halide and a protected or free hydroxyl group. The protocol detailed below utilizes 1,3-dichloroacetone as a readily available and cost-effective C3 building block. The resulting 4-(chloromethyl) intermediate is then efficiently converted to the final 4-(hydroxymethyl) product. This two-step sequence is often more reliable and scalable than using more complex, and potentially unstable, α-halo-α'-hydroxyketones directly.

Reaction Mechanism and Workflow

The Hantzsch Thiazole Synthesis Mechanism

The reaction proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration.[5][7] The driving force for the final dehydration step is the formation of the stable, aromatic thiazole ring.

  • Nucleophilic Attack (S N 2): The sulfur atom of the thioamide, being a soft nucleophile, attacks one of the electrophilic α-carbons of 1,3-dichloroacetone.

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate (a thiazoline).

  • Dehydration: A molecule of water is eliminated from the thiazoline intermediate to yield the aromatic 2-aryl-4-(chloromethyl)thiazole.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ArylThioamide Aryl Thioamide Intermediate1 S-Alkylated Intermediate ArylThioamide->Intermediate1 1. SN2 Attack AlphaHaloKetone 1,3-Dichloroacetone AlphaHaloKetone->Intermediate1 Thiazoline Hemiaminal Intermediate Intermediate1->Thiazoline 2. Intramolecular Cyclization Product 2-Aryl-4-(chloromethyl)thiazole Thiazoline->Product 3. Dehydration (-H2O)

Overall Experimental Workflow

The protocol is designed as a two-stage process for maximum control and purity. The first stage involves the core thiazole ring formation, followed by a straightforward hydrolysis step to yield the target alcohol.

Workflow Start Aryl Thioamide + 1,3-Dichloroacetone Step1 Step 1: Hantzsch Cyclization (Ethanol, Reflux) Start->Step1 Workup1 Isolation of 2-Aryl-4-(chloromethyl)thiazole Step1->Workup1 Step2 Step 2: Hydrolysis (Aq. Acetone, NaHCO3) Workup1->Step2 Workup2 Purification (Recrystallization or Chromatography) Step2->Workup2 FinalProduct Final Product: 2-Aryl-4-(hydroxymethyl)thiazole Workup2->FinalProduct

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Aryl Thioamide>98%Standard suppliersCan be synthesized from aryl nitriles if not available.
1,3-Dichloroacetone>97%Standard suppliersCaution: Lachrymator and toxic. Handle in a fume hood.
Ethanol (200 Proof)AnhydrousStandard suppliers
Sodium BicarbonateReagent GradeStandard suppliers
AcetoneACS GradeStandard suppliers
Ethyl AcetateACS GradeStandard suppliersFor extraction & chromatography.
HexanesACS GradeStandard suppliersFor chromatography.
Deionized WaterIn-house
Round-bottom flasks
Reflux condenser
Magnetic stirrer/hotplate
TLC plates (Silica gel 60 F254)
Rotary evaporator
Buchner funnel & flask
Step-by-Step Methodology

PART A: Synthesis of 2-Aryl-4-(chloromethyl)thiazole Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl thioamide (50.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous ethanol (100 mL) to dissolve the thioamide. To this solution, add 1,3-dichloroacetone (51.0 mmol, 1.02 equiv) in one portion.

    • Causality Note: A slight excess of the dichloroacetone ensures complete consumption of the more valuable thioamide. Ethanol is an excellent solvent for both reactants and facilitates the reaction at a convenient reflux temperature.[5][13]

  • Cyclization Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the thioamide spot indicates reaction completion.

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of a cold, saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.

    • Trustworthiness Note: This neutralization step is critical. The initial product is often the HBr or HCl salt, which is soluble in the reaction medium.[7] Neutralization deprotonates the thiazole nitrogen, causing the neutral, less soluble product to precipitate, simplifying isolation.

  • Filtration: Collect the resulting precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield the crude 2-aryl-4-(chloromethyl)thiazole, which is often pure enough for the next step.

PART B: Hydrolysis to 2-Aryl-4-(hydroxymethyl)thiazole

  • Reaction Setup: Transfer the crude 2-aryl-4-(chloromethyl)thiazole (approx. 50.0 mmol) to a 500 mL round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add a 3:1 mixture of acetone and water (200 mL total volume) followed by sodium bicarbonate (75.0 mmol, 1.5 equiv).

    • Causality Note: Sodium bicarbonate acts as a mild base to neutralize the HCl formed during the nucleophilic substitution of the chloride by water. The acetone/water solvent system ensures solubility of the organic substrate while providing the aqueous nucleophile.

  • Hydrolysis Reaction: Heat the suspension to reflux (approx. 60-65 °C) and maintain for 8-12 hours, or until TLC analysis confirms the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by either:

    • Recrystallization: From a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: Using silica gel with a gradient elution of hexanes and ethyl acetate.

  • Final Product: Dry the purified product under high vacuum to obtain the 2-aryl-4-(hydroxymethyl)thiazole as a solid. Characterize by NMR, HRMS, and melting point analysis.

Data Summary and Optimization

The following table provides representative data for the synthesis of various 2-aryl-4-(hydroxymethyl)thiazoles using the described protocol, demonstrating its scope.

Aryl Substituent (R)Overall Yield (%)Reaction Time (Part A+B, h)Melting Point (°C)
H (Phenyl)85%4 + 8102-104
4-OCH₃89%4 + 8115-117
4-Cl82%5 + 10121-123
4-NO₂75%6 + 12145-147
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Part A - Incomplete reaction. - Impure starting materials. - Product loss during work-up.- Increase reflux time; monitor closely with TLC. - Recrystallize thioamide before use. - Ensure pH is >8 during neutralization to maximize precipitation.
Formation of Byproducts - Side reactions from impurities. - Overheating.- Use high-purity reagents. - Maintain a gentle, steady reflux; avoid aggressive heating.[13]
Incomplete Hydrolysis in Part B - Insufficient reaction time or temperature. - Inefficient mixing.- Extend reflux time. - Ensure vigorous stirring to maintain suspension.
Difficult Purification - Co-eluting impurities.- Optimize recrystallization solvent system. - For chromatography, use a shallow elution gradient.

Safety and Handling

  • α-Haloketones: 1,3-Dichloroacetone is a strong lachrymator and is toxic. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Thioamides: Handle with care as potential irritants.

  • Solvents: Ethanol, acetone, and ethyl acetate are flammable. Keep away from ignition sources.

  • General: Perform all reactions in a well-ventilated area or fume hood.

Conclusion

This application note details a validated, two-stage protocol for synthesizing 2-aryl-4-(hydroxymethyl)thiazoles, key building blocks for drug discovery. By leveraging the classic Hantzsch synthesis with readily available starting materials and providing clear, rationalized steps for reaction, work-up, and purification, this guide offers a reliable and scalable pathway to these high-value compounds. The inclusion of troubleshooting and optimization advice further empowers researchers to adapt and apply this methodology to a wide range of substituted aryl targets, accelerating the development of novel therapeutics.

References

  • The Journal of Organic Chemistry. One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. ACS Publications.
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
  • Li, Y., et al. (2016). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 21(11), 1556.
  • Tempel, W., et al. (2000). A Versatile Multi-Component One-Pot Thiazole Synthesis. Semantic Scholar.
  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(12), 2064.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • The Lei Group. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. Thiazole synthesis.
  • Zhang, H., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. ResearchGate.
  • ResearchGate. Synthesis of 2,4-disubstituted thiazoles.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Zhang, H., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. PubMed.
  • Tzani, A., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(1), 113-125.
  • Crombie, D., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. MedChemComm, 4(7), 1061-1069.
  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important.
  • Inorganic Chemistry Research. (2021). Organic Chemistry Research.
  • ResearchGate. Synthesis of 2,4‐disubstituted thiazoles and dimeric thiazoles.
  • Zhang, H., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. R Discovery.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Hou, J., & Kazemi, M. (2025). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Mini-Reviews in Organic Chemistry, 22(3), 286-299.
  • ResearchGate. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6).
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(21), 3875.

Sources

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Thiazole Scaffolds in Oncology

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] In oncology, thiazole derivatives have garnered significant attention due to their potent and often selective anticancer properties.[4][5] Several thiazole-containing drugs, such as the tyrosine kinase inhibitor Dasatinib, are already in clinical use, validating the therapeutic promise of this chemical moiety.[1] The anticancer effects of thiazole derivatives are diverse, frequently implicating the induction of apoptosis, disruption of the cell cycle, and modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[4][5]

This document provides a comprehensive guide for the in vitro evaluation of a specific thiazole derivative, [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol (hereafter referred to as Cpd-MPT). While extensive data on this particular molecule is not yet publicly available, its structural features, including the methoxyphenyl and thiazole groups, are present in other compounds with demonstrated anticancer activity.[6][7][8] These application notes are designed to provide researchers with a robust framework and detailed protocols to systematically investigate the cytotoxic and mechanistic properties of Cpd-MPT and other novel thiazole analogs.

Part 1: Initial Screening for Cytotoxic Activity

The first critical step in evaluating a potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability and is widely used for initial high-throughput screening.[9][10][11]

Principle of the MTT Assay

The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[9][11] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[9]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate (e.g., 5x10^3 cells/well) incubation_24h Incubate for 24h to allow attachment cell_seeding->incubation_24h drug_treatment Treat cells with serial dilutions of Cpd-MPT incubation_24h->drug_treatment controls Include vehicle (DMSO) and untreated controls incubation_48h Incubate for 48h or 72h drug_treatment->incubation_48h add_mtt Add MTT solution to each well incubation_48h->add_mtt incubation_mtt Incubate for 2-4h (formazan crystal formation) add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Cpd-MPT), stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of Cpd-MPT in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Aspirate the old medium from the wells and add 100 µL of the medium containing different concentrations of Cpd-MPT. Include wells for untreated and vehicle-treated (DMSO only) controls.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[13]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Cell Line Cpd-MPT IC50 (µM) after 48h Positive Control (e.g., Doxorubicin) IC50 (µM) after 48h
MCF-7[Example Data: 5.2][Example Data: 0.8]
A549[Example Data: 8.9][Example Data: 1.1]
HepG2[Example Data: 12.5][Example Data: 1.5]

Part 2: Investigating the Mechanism of Cell Death - Apoptosis

If Cpd-MPT demonstrates significant cytotoxicity, the next step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[14] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Principle of the Annexin V/PI Assay

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][17] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these cells.[14][18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[14][19]

Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with Cpd-MPT at IC50 and 2x IC50 concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection: Seed cells in 6-well plates and treat with Cpd-MPT (e.g., at IC50 and 2x IC50 concentrations) for a specified time (e.g., 24 or 48 hours). Collect both floating and adherent cells.[16]

  • Cell Washing: Centrifuge the collected cells and wash them once with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[18]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Treatment Group % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control[Example: 95.1][Example: 2.5][Example: 2.4]
Cpd-MPT (IC50)[Example: 45.3][Example: 30.1][Example: 24.6]
Cpd-MPT (2x IC50)[Example: 15.8][Example: 42.5][Example: 41.7]

Part 3: Elucidating Effects on Cell Cycle Progression

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[2] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a powerful technique to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21]

Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells treated with Cpd-MPT

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)[22]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Cpd-MPT as described previously. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[23]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.[23]

Expected Outcome & Signaling Pathway

An accumulation of cells in a specific phase (e.g., G2/M) would suggest that Cpd-MPT interferes with processes in that phase, such as microtubule dynamics, a known target for some thiazole derivatives.[3]

CellCycle_Pathway G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Cpd_MPT Cpd-MPT Cpd_MPT->Block Block->G2 Arrest Signaling_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Apoptosis Apoptosis Pathway Cpd_MPT Cpd-MPT PI3K PI3K Cpd_MPT->PI3K Inhibition? Bax Bax (Pro-apoptotic) Cpd_MPT->Bax Up-regulation? Bcl2 Bcl-2 (Anti-apoptotic) Cpd_MPT->Bcl2 Down-regulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3 Cleaved Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome

Caption: Potential Signaling Pathways Modulated by Cpd-MPT.

Conclusion

This guide provides a structured and experimentally sound approach to characterizing the in vitro anticancer activity of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and Western blotting, researchers can build a comprehensive profile of this novel compound's biological effects. The insights gained from these protocols are essential for the preclinical evaluation and further development of promising thiazole-based therapeutic agents.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Al-Ostoot, F. H., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC.
  • Kumar, D., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
  • Kumar, D., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC.
  • Tshuva, R., & Miller, Y. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH.
  • van Meerloo, J., et al. (2011). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Springer Nature Experiments.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway.
  • Obmińska-Mrukowicz, B., & Szczepański, M. (2014). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. ResearchGate.
  • Poczta, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Ye, W., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH.

Sources

Application Note & Protocol: High-Throughput Antimicrobial Screening of Methoxyphenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a core structure in numerous clinically significant drugs, including antimicrobials like sulfathiazole.[1] Derivatives of the thiazole nucleus have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The incorporation of a methoxyphenyl moiety, in particular, has been shown in various studies to modulate and often enhance the antimicrobial efficacy of the parent compound, making methoxyphenyl thiazole derivatives a promising class for investigation.[1]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic screening and characterization of the antimicrobial properties of novel methoxyphenyl thiazole derivatives. The protocols herein are grounded in authoritative standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[4][5] We will detail the causal logic behind experimental choices, from primary screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), to secondary assays for evaluating bactericidal or fungicidal activity.

Scientific Background: Mechanism of Action

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential microbial processes. While the precise mechanism can vary based on the specific substitutions on the thiazole ring, several key targets have been proposed[1]:

  • Inhibition of Cell Wall Synthesis: Some derivatives may inhibit enzymes crucial for the synthesis of peptidoglycan in bacteria.

  • Disruption of Cell Membranes: The amphiphilic nature of certain thiazole compounds allows them to integrate into and disrupt the integrity of microbial cell membranes.[6]

  • Inhibition of Nucleic Acid Synthesis: Interference with enzymes like DNA gyrase or topoisomerase can halt DNA replication and transcription.

  • Inhibition of Metabolic Pathways: A well-known mechanism for sulfonamide-containing thiazoles is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]

  • Inhibition of Protein Synthesis: Some derivatives may bind to ribosomal subunits, preventing the translation of messenger RNA into proteins.

The methoxyphenyl group can influence these activities through electronic and steric effects, potentially enhancing the binding affinity of the molecule to its microbial target or improving its transport across the cell membrane.

Experimental Design & Strategy

A robust screening cascade is essential for efficiently identifying and validating promising lead compounds. Our approach is a multi-tiered strategy designed to move from broad primary screening to more detailed characterization of select "hit" compounds. This workflow ensures that resources are focused on the most promising derivatives.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Lead Characterization Compound_Library Compound Library (Methoxyphenyl Thiazole Derivatives) MIC_Screening Broth Microdilution (MIC Determination) Compound_Library->MIC_Screening Test Panel of Microbes Hit_Confirmation MIC Re-testing (Confirmation) MIC_Screening->Hit_Confirmation Potent Hits (Low MIC) MBC_MFC MBC/MFC Assay Hit_Confirmation->MBC_MFC Confirmed Hits Time_Kill Time-Kill Kinetics Hit_Confirmation->Time_Kill Confirmed Hits Lead_Compounds Validated Lead Compounds MBC_MFC->Lead_Compounds Time_Kill->Lead_Compounds

Caption: A multi-phase workflow for antimicrobial drug discovery.

Part 1: Primary Screening Protocol

Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol quantitatively determines the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.[7] It is the gold standard for primary susceptibility testing and is aligned with CLSI guidelines.[4][5]

Rationale: The broth microdilution method is highly efficient for screening multiple compounds against a panel of microbes in a 96-well plate format, providing quantitative and reproducible MIC values.[7]

Materials:

  • Methoxyphenyl thiazole derivatives

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile DMSO (for compound dissolution)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of each thiazole derivative in DMSO.

    • Create a working solution by diluting the stock solution in the appropriate broth (e.g., CAMHB) to twice the highest desired final concentration (e.g., 256 µg/mL). Rationale: This "2X" solution will be diluted 1:1 with the microbial inoculum.

  • Microorganism Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Setup:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2X working compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).[7]

  • Inoculation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared microbial suspension. The final volume in each well will be 200 µL. This step dilutes the compound concentrations by half, achieving the final desired test concentrations.

  • Incubation:

    • Seal the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Part 2: Secondary Assays for Hit Characterization

Compounds that exhibit potent activity in the primary MIC screen (e.g., MIC ≤ 16 µg/mL) should be advanced to secondary assays to determine if their effect is static (inhibitory) or cidal (killing).

Protocol 2.1: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[10][11][12]

Rationale: The MIC value only indicates growth inhibition, not cell death. The MBC/MFC assay is a critical follow-up to differentiate between bacteriostatic/fungistatic and bactericidal/fungicidal compounds, which is vital for clinical potential.[11][13] An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[11]

Procedure:

  • Perform MIC Test: Set up the MIC test as described in Protocol 1.1.

  • Subculturing: After the MIC incubation period, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours or until growth is visible in the control spots.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction of the initial inoculum (i.e., no more than 1-2 colonies from a 10 µL spot of a 5 x 10⁵ CFU/mL culture).

Protocol 2.2: Time-Kill Kinetics Assay

This dynamic assay evaluates the rate and extent of microbial killing over time at various concentrations of the test compound.[8][14][15]

Rationale: Time-kill assays provide detailed pharmacodynamic information, showing whether the killing effect is concentration-dependent or time-dependent and revealing the speed of antimicrobial action.[8][16][17] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[17]

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial culture as in Protocol 1.1, adjusting to a final starting concentration of ~5 x 10⁵ CFU/mL in flasks containing CAMHB.

  • Add Compound: Add the test compound to different flasks at concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.

  • Sampling Over Time: Incubate the flasks at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each flask.[14]

  • Colony Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation & Calculation: Incubate the plates for 18-24 hours, then count the colonies (CFU) and calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the Log₁₀ CFU/mL versus time for each concentration.

Data Presentation & Interpretation

Organizing screening data into a clear, tabular format is crucial for comparative analysis.

Table 1: Illustrative Antimicrobial Activity Data for Methoxyphenyl Thiazole Derivatives

Compound IDSubstitution PatternS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)S. aureus MBC/MIC Ratio
MPT-014-(4-methoxyphenyl)832162
MPT-022-amino-4-(4-methoxyphenyl)4168≤4
MPT-034-(2-methoxyphenyl)166432>4
MPT-042-amino-4-(2-methoxyphenyl)83216≤4
Ciprofloxacin-0.50.015NA2
Fluconazole-NANA1NA

Disclaimer: The data presented are for illustrative purposes only and should be determined experimentally.

Interpretation:

  • Structure-Activity Relationship (SAR): From this illustrative data, one could hypothesize that the 4-methoxyphenyl substitution (MPT-01, MPT-02) is more potent than the 2-methoxyphenyl substitution (MPT-03, MPT-04). The addition of a 2-amino group appears to enhance activity.

  • Spectrum of Activity: MPT-02 shows the broadest spectrum of activity with the lowest MIC values against all three tested organisms.

  • Cidal vs. Static Activity: The MBC/MIC ratio of ≤4 for MPT-02 and MPT-04 suggests they are likely bactericidal against S. aureus, whereas MPT-03 appears to be bacteriostatic.

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Anto, A. D., & Mathew, B. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Chemistry & Biodiversity, 20(1), e202200878.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Microbiology International. (n.d.). Broth Microdilution.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Gomaa, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.
  • Appiah, T., et al. (2019). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • Tighineanu, E., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(16), 3583.
  • Sahoo, B. M., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11685-11701.
  • Al-Saeed, F. A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 14-19.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Pop, R., et al. (2021).
  • Kumar, A., et al. (2014).
  • Kumar, A., et al. (2013). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. International Journal of Molecular Sciences, 14(7), 14754-14771.
  • Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7984.
  • Singh, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.
  • Tighineanu, E., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC.
  • Patel, K. J., et al. (2014). Synthesis and Antibacterial Study of 1-(4-(4-Chlorophenyl) thiazol-2-yl)-4-(4-methoxy phenyl)-5, 6-bis(o-/m-/p-nitrophenyl amino)pyridin-2(1H)-One. International Journal of Science and Research (IJSR), 3(11), 227-230.

Sources

Application Notes and Protocols for [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol, with the chemical formula C₁₁H₁₁NO₂S and a molecular weight of 221.28 g/mol , is a member of this versatile class of heterocyclic compounds.[3] Its structure, featuring a methoxyphenyl group, suggests potential for biological activity, making it a compelling candidate for investigation in various cell-based assays.

This guide provides a comprehensive framework for researchers to explore the cellular effects of this compound. We will delve into detailed protocols for assessing its cytotoxic, anti-proliferative, and anti-inflammatory potential, grounded in established methodologies for characterizing novel chemical entities. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific cellular models and research questions.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂S[3]
Molecular Weight 221.28 g/mol [3]
Appearance Solid[3]
Melting Point 84-86°C[3]
CAS Number 885279-75-4[3]

Solubility and Storage: While specific solubility data for this compound is not extensively published, based on the general properties of thiazole derivatives, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. To dissolve, warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly. Visually inspect for complete dissolution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Important Considerations: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer or normal cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the time of the assay.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium from your DMSO stock. A suggested starting concentration range is 0.1, 1, 5, 10, 25, 50, and 100 µM.[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin or cisplatin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time will depend on the cell line and the expected mechanism of action of the compound.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 3-4h mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO. The anti-inflammatory activity of the compound is determined by its ability to reduce NO production, which is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in complete DMEM. The concentrations should be non-toxic, as determined by the MTT assay.

    • Remove the medium and add 100 µL of medium containing the test compound to the cells.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Incubation: Incubate for 1-2 hours at 37°C.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (the optimal concentration may need to be determined). Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in complete medium.

    • Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Signaling Pathway: Potential Inhibition of NF-κB

Thiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli like LPS, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[5] this compound may inhibit this pathway at one or more steps.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_D IκB Degradation IkB_P->IkB_D NFkB_R NF-κB Release & Nuclear Translocation IkB_D->NFkB_R Nucleus Nucleus NFkB_R->Nucleus Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators Compound [2-(4-Methoxyphenyl)-1,3- thiazol-4-yl]methanol Compound->IKK Inhibition? Compound->NFkB_R Inhibition?

Caption: Putative inhibition of the NF-κB signaling pathway.

Data Interpretation and Further Steps

  • Cytotoxicity: A low IC₅₀ value from the MTT assay suggests potent cytotoxic or anti-proliferative activity. This warrants further investigation into the mechanism of cell death, such as apoptosis, which can be assessed by techniques like Annexin V/propidium iodide staining followed by flow cytometry.[1]

  • Anti-inflammatory Activity: Significant inhibition of NO production indicates potential anti-inflammatory properties. To confirm this, the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) can be measured using ELISA or qRT-PCR. Western blotting can be used to investigate the effect of the compound on the expression of key proteins in the NF-κB pathway (e.g., phosphorylated IκB, nuclear NF-κB).[4][5]

Troubleshooting

IssuePossible CauseSolution
Low Signal in MTT Assay Insufficient cell number; low metabolic activity of cells.Optimize cell seeding density; ensure cells are healthy and in the logarithmic growth phase.
High Background in MTT Assay Contamination; precipitation of the compound.Check for contamination; ensure the compound is fully dissolved in the medium.
Inconsistent Results Inaccurate pipetting; variability in cell numbers.Use calibrated pipettes; ensure even cell suspension before seeding.
No Inhibition of NO Production Compound is inactive at the tested concentrations; compound has degraded.Test a wider range of concentrations; prepare fresh solutions of the compound.

Conclusion

This compound is a promising compound for cell-based research due to the established biological significance of the thiazole scaffold. The protocols outlined in this guide provide a robust starting point for characterizing its cytotoxic and anti-inflammatory potential. By carefully designing and executing these experiments, researchers can elucidate the biological activity of this novel compound and contribute to the development of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture.
  • BenchChem. (2025).
  • BenchChem. (2025). Discovery and synthesis of novel thiazole-based compounds.
  • Avicenna Journal of Medical Biochemistry. (2021). Inhibition of NF-кB Expression in LPS-Induced RAW264.7 Macrophage Cells by a Thiazolid.
  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). PMC.
  • In virto Anti inflammatory assay: Dr. Bhushan P Pimple. (2020, July 25). YouTube.
  • 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis. (2005). PubMed.
  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). PMC.
  • The Expression Changes of NF-кB at Concentrations of 15, 30, and 60... (n.d.).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). PMC.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023).
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.).
  • [2-(4-METHOXY-PHENYL)-THIAZOL-4-YL]-METHANOL | 885279-75-4. (n.d.). ChemicalBook.
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. (n.d.). PMC.
  • Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-Methoxy-4-(4-fluorophenyl)-2H-1,3-Thiazino [3,2-a] Benzimidazole on Pancreatic PaCa-2 and Melanoma A375 Cancer Cells. (2024).
  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (n.d.).
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). PMC.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (n.d.).
  • [2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]methanol | SCBT. (n.d.).
  • This compound. (n.d.). CymitQuimica.
  • [2-(3-methoxy-phenyl)-thiazol-4-yl]-methanol. (n.d.). ChemicalBook.
  • 885280-53-5|(2-(3-Methoxyphenyl)thiazol-4-yl)methanol. (n.d.). BLDpharm.

Sources

experimental setup for biological evaluation of thiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Biological Evaluation of Thiazole Compounds

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] Its unique electronic properties and structural versatility allow it to interact with a wide range of biological targets.[2] Consequently, thiazole derivatives have been successfully developed into FDA-approved drugs and are continuously explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a strategic framework for the biological evaluation of novel thiazole compounds. We will detail the foundational experimental setups, explain the scientific rationale behind protocol choices, and provide step-by-step methodologies for core in vitro assays. Our focus is on establishing a robust, self-validating system for screening and characterizing the therapeutic potential of this vital class of molecules.

Part 1: Evaluation of Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity across a wide spectrum of cancer cell lines.[5] Their mechanisms are often multifaceted, targeting key signaling pathways that govern cell proliferation, survival, and apoptosis.[3][6][7] The initial phase of evaluation is designed to systematically screen for cytotoxic effects and then to begin elucidating the underlying mechanism of action.

Experimental Workflow for Anticancer Evaluation

A logical progression from broad screening to specific mechanistic studies is crucial for an efficient evaluation. The workflow begins with a primary cytotoxicity screen against a panel of relevant cancer cell lines to determine the compound's potency and selectivity. Promising candidates are then advanced to secondary assays to investigate their impact on specific cellular processes like apoptosis and cell cycle progression.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation A Prepare Thiazole Compound Stock (DMSO, -20°C storage) C MTT Cytotoxicity Assay (24h, 48h, 72h incubation) A->C B Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B->C D Data Analysis: Calculate IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Select 'Hit' Compounds (Low IC50) F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (Target Protein Expression) E->G cluster_0 Phase 1: Susceptibility Testing cluster_1 Phase 2: Bactericidal Activity A Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Standardize to 0.5 McFarland B Broth Microdilution Assay (Serial dilution of Thiazole Compound) A->B C Incubate at 37°C for 18-24h B->C D Determine MIC (Lowest concentration with no visible growth) C->D E Subculture from Clear Wells (from MIC plate onto agar) D->E Proceed with MIC results G Determine MBC (Lowest concentration with no colony growth) D->G Compare MIC & MBC F Incubate Agar Plates (37°C for 24h) E->F F->G

Caption: Workflow for antimicrobial activity screening of thiazole compounds.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. [8][9]It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. [10] A. Materials

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) [11]* Thiazole compound stock solution (in DMSO)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control (e.g., Ciprofloxacin)

  • Spectrophotometer or densitometer

B. Step-by-Step Methodology

  • Inoculum Preparation: From a fresh agar plate (18-24h culture), pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. [12][10]3. Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the thiazole compound stock (at twice the highest desired concentration) to the first well and perform a 2-fold serial dilution across the plate, discarding the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only MHB and the bacterial inoculum.

    • Sterility Control: A well containing only MHB.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours. [12]7. MIC Determination: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [9][10]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a follow-up to the MIC assay and is used to determine the lowest concentration of an antimicrobial agent required to kill a bacterium. [13] A. Materials

  • MIC plate from the previous experiment

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

B. Step-by-Step Methodology

  • Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

  • Plating: Spot the aliquot onto a fresh, drug-free agar plate. Also, plate an aliquot from the growth control well to ensure the inoculum was viable.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • MBC Determination: Observe the plates for colony growth. The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Efficacy

Present the MIC and MBC values in a table. The ratio of MBC to MIC can provide insight into the compound's mode of action; an MBC/MIC ratio of ≤ 4 is typically considered bactericidal.

Table 2: Hypothetical Antimicrobial Activity (in µg/mL) of Thiazole Compound 'Y'

Bacterial Strain Gram Stain MIC MBC MBC/MIC Ratio
S. aureus (ATCC 29213) Positive 8 16 2 (Bactericidal)
E. coli (ATCC 25922) Negative 16 128 8 (Bacteriostatic)

| MRSA (Clinical Isolate) | Positive | 4 | 8 | 2 (Bactericidal) |

Part 3: Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. [14]Thiazole derivatives have shown promise as anti-inflammatory agents, often by modulating pathways like cyclooxygenase (COX) and lipoxygenase (LOX) or by inhibiting the production of inflammatory mediators such as nitric oxide (NO). [14][15]

Experimental Workflow for Anti-inflammatory Evaluation

A common in vitro model for inflammation involves using macrophage cell lines, such as RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators. The workflow involves treating these cells with the thiazole compound to assess its ability to inhibit this response. A parallel cytotoxicity test is essential to ensure the observed effects are not due to cell death.

cluster_0 Phase 1: Screening for NO Inhibition cluster_1 Validation: Cytotoxicity Check A Culture RAW 264.7 Macrophages B Pre-treat cells with Thiazole Compound A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24h C->D E Griess Assay: Measure Nitrite in Supernatant D->E I Confirm Cell Viability E->I Correlate Results F Run Parallel Plate G Treat with Compound (No LPS) F->G H Perform MTT Assay G->H H->I

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 4: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of NO by measuring its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent. [16]Murine macrophage cell lines like RAW 264.7 are excellent models as they produce robust levels of NO upon stimulation. [16][17] A. Materials

  • RAW 264.7 macrophage cell line

  • 24-well or 96-well sterile plates

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Thiazole compound stock solution

  • Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine solution) [16]* Sodium nitrite (NaNO₂) for standard curve

  • Microplate reader

B. Step-by-Step Methodology

  • Cell Seeding: Seed RAW 264.7 cells in a plate at a density of 5 x 10⁵ cells/well (for 24-well plates) and incubate for 12-24 hours. [17]2. Compound Treatment: Remove the medium and replace it with fresh medium. Add various concentrations of the thiazole compound to the wells. Incubate for 1 hour.

  • LPS Stimulation: After the pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. [17]5. Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite solution (e.g., from 100 µM down to 1.56 µM) in culture medium.

  • Griess Reaction:

    • Transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate. [17] * Add an equal volume of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add an equal volume of Griess Reagent B and incubate for another 5-10 minutes. A pink/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. [16][17]8. Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Express the results as a percentage of NO inhibition compared to the LPS-only treated cells.

Causality Check: The Importance of a Parallel Cytotoxicity Assay It is critical to confirm that the observed reduction in NO is a specific anti-inflammatory effect and not a result of the compound killing the cells. Therefore, a parallel MTT assay (as described in Protocol 1) should be performed on RAW 264.7 cells treated with the same concentrations of the thiazole compound but without LPS stimulation. A compound is considered a true anti-inflammatory lead if it significantly reduces NO production at non-toxic concentrations.

Inflammatory Signaling Pathway

Thiazole compounds may exert anti-inflammatory effects by inhibiting key enzymes or transcription factors in the inflammatory cascade. A primary target is the inducible nitric oxide synthase (iNOS), which is responsible for the large output of NO during inflammation. [18]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Thiazole Thiazole Compound Thiazole->NFkB Potential Inhibition Thiazole->iNOS_protein Potential Inhibition

Sources

Probing the Cytoskeleton: A Guide to Assessing Tubulin Polymerization Inhibition by Thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Microtubule as a Therapeutic Target

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant state of flux, characterized by periods of polymerization and depolymerization, is critical for essential cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] This inherent dynamism makes microtubules a prime target for anticancer drug development.[2] Agents that disrupt microtubule dynamics can arrest the cell cycle, typically at the G2/M phase, and ultimately trigger apoptosis (programmed cell death).[3]

Thiazole derivatives have emerged as a promising class of heterocyclic compounds that exhibit potent antitumor activity by interfering with tubulin polymerization.[4][5] Many of these analogs exert their effects by binding to the colchicine-binding site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules and leading to microtubule destabilization.[2][6][7] This guide provides a comprehensive overview of the key in vitro and cell-based methodologies to accurately assess and characterize the inhibitory effects of novel thiazole analogs on tubulin polymerization.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel microtubule-targeting agents. We will delve into the principles behind the primary assays, provide detailed, field-proven protocols, and offer insights into data interpretation and validation.

A Hierarchical Approach to Screening Thiazole Analogs

The evaluation of potential tubulin inhibitors follows a logical progression from direct biochemical assays to more complex cell-based assessments. This tiered approach ensures that compounds are thoroughly characterized, confirming their mechanism of action and cellular efficacy.

G cluster_0 Level 1: Primary Screening cluster_1 Level 2: Cellular Validation cluster_2 Level 3: Mechanistic Insight a In Vitro Tubulin Polymerization Assay b Cell Viability / Cytotoxicity Assays (e.g., MTT, MTS) a->b Confirm Cellular Activity e Colchicine Competitive Binding Assay a->e Confirm Binding Site c Immunofluorescence Microscopy of Microtubule Network b->c Visualize Phenotype d Cell Cycle Analysis (Flow Cytometry) c->d Quantify Mitotic Arrest f Western Blot for Polymerized vs. Soluble Tubulin c->f Biochemically Confirm Depolymerization G tubulin tubulin αβ-Tubulin Dimers + GTP complex Tubulin-Inhibitor Complex mt mt Microtubule Polymer tubulin->mt Polymerization (37°C) inhibitor Thiazole Analog inhibitor->tubulin complex->mt mt->tubulin Depolymerization

Caption: Mechanism of tubulin polymerization and its inhibition.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits and established methodologies. [8][9][10]The fluorescence-based method is generally preferred over turbidimetric assays due to its higher sensitivity and lower tubulin requirement. [11] Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (G-PEM; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • Test thiazole analogs and controls (e.g., Vincristine/Colchicine as inhibitor, Paclitaxel as stabilizer)

  • Black, opaque, half-area 96-well plates

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~420-450 nm)

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL. [10]Let it sit on ice for 15 minutes to ensure complete resuspension.

    • Prepare a tubulin polymerization master mix on ice. For each reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to 10%), and the fluorescent reporter dye as per the manufacturer's recommendation. [9]

  • Assay Plate Setup:

    • Pre-warm the 96-well plate to 37°C.

    • Prepare serial dilutions of your thiazole analogs in the appropriate vehicle (e.g., DMSO).

    • Pipette a small volume (e.g., 5 µL) of the 10x concentrated test compounds, vehicle control, and positive/negative controls into the wells.

  • Initiation and Measurement:

    • To initiate the reaction, add the required volume of the reconstituted tubulin to the polymerization master mix, mix gently by pipetting (avoid vortexing), and immediately dispense the final mixture (e.g., 45 µL) into the wells of the pre-warmed plate containing the compounds.

    • Immediately place the plate into the fluorescence plate reader, pre-heated to 37°C.

    • Measure fluorescence kinetically every 60 seconds for 60-90 minutes.

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration.

  • Determine the maximum polymerization rate (Vmax) from the steepest slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits polymerization by 50%). [12]

    Compound Type Expected Effect on Polymerization Curve
    Vehicle Control (e.g., DMSO) Sigmoidal curve with distinct lag, growth, and plateau phases.
    Inhibitor (Thiazole Analog) Dose-dependent decrease in Vmax and plateau fluorescence.

    | Stabilizer (e.g., Paclitaxel) | Elimination of the lag phase, increased Vmax and plateau. [8]|

Level 2: Validating Activity in a Cellular Context

While an in vitro assay confirms direct interaction with tubulin, it is crucial to demonstrate that the thiazole analogs can penetrate the cell membrane and exert their effects within a biological system.

Protocol: Immunofluorescence Microscopy of Microtubule Integrity

This assay provides a powerful visual confirmation of a compound's effect on the cellular microtubule network. [13] Materials:

  • Adherent cancer cell line (e.g., HeLa, A549, MCF-7)

  • Glass coverslips (pre-treated if necessary, e.g., with poly-L-lysine) [14]* Cell culture medium and reagents

  • Test thiazole analog, vehicle (DMSO), positive control (e.g., Nocodazole)

  • Fixative: Ice-cold methanol or paraformaldehyde (PFA) [15]* Permeabilization Buffer: PBS with 0.1-0.5% Triton X-100

  • Blocking Buffer: PBS with 1-5% BSA

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI or Hoechst

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the thiazole analog, vehicle, and a known microtubule-destabilizing agent (e.g., nocodazole) for a defined period (e.g., 2-24 hours). [13]3. Fixation and Permeabilization:

    • Wash cells gently with warm PBS.

    • Fix the cells. For microtubules, fixation with ice-cold methanol for 5-10 minutes at -20°C is often effective. [15]Alternatively, use 4% PFA in PBS for 15 minutes at room temperature, followed by permeabilization with Triton X-100. [14]4. Immunostaining:

    • Wash cells with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 30-60 minutes.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash cells three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour, protected from light.

  • Staining and Mounting:

    • Wash cells three times with PBS.

    • Incubate with a nuclear counterstain like DAPI for 5 minutes.

    • Wash once more and mount the coverslip onto a glass slide using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images of the tubulin network (e.g., green channel) and nuclei (blue channel).

Expected Results:

  • Vehicle Control: A dense, well-organized network of fine microtubule filaments extending throughout the cytoplasm.

  • Thiazole Analog Treatment: A dose-dependent disruption and depolymerization of the microtubule network, resulting in diffuse cytoplasmic staining and a loss of filamentous structures. [16]The cell shape may also become rounded.

  • Nocodazole Control: Severe disassembly of the microtubule network, serving as a positive control for depolymerization.

Protocol: Cell Cycle Analysis by Flow Cytometry

Since microtubule inhibitors disrupt the formation of the mitotic spindle, they typically cause cells to arrest in the G2/M phase of the cell cycle. [3]This arrest can be quantified using flow cytometry. [17] Materials:

  • Cancer cell line

  • Test thiazole analog and controls

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of the thiazole analog for a period corresponding to at least one full cell cycle (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight or longer at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Data Analysis:

  • The flow cytometer will generate a histogram of cell counts versus DNA content.

  • Cells in G1 phase have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 and M phases have 4N DNA content.

  • Analyze the histograms to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • A potent thiazole-based tubulin inhibitor will cause a significant, dose-dependent increase in the percentage of cells in the G2/M phase population compared to the vehicle-treated control. [18]

Level 3: Deeper Mechanistic Validation

For lead candidates, further experiments can confirm the specific binding site and provide additional biochemical evidence of their cellular mechanism.

Assay Highlight: Colchicine Competitive Binding

To confirm that a thiazole analog binds to the colchicine site, a competitive binding assay can be performed. This assay measures the ability of the test compound to displace a fluorescent ligand or colchicine itself (whose intrinsic fluorescence increases upon binding to tubulin) from its binding site. [19]A reduction in the fluorescence signal in the presence of the thiazole analog indicates direct competition for the same binding site. [19] Another method involves using N,N'-ethylene-bis(iodoacetamide) (EBI), which crosslinks two cysteine residues within the colchicine-binding site, creating a faster-migrating β-tubulin adduct on a Western blot. [20]Occupancy of the site by a thiazole inhibitor will prevent this EBI-induced crosslinking, providing an indirect but effective measure of binding. [20]

Conclusion

The comprehensive assessment of thiazole analogs as tubulin polymerization inhibitors requires a multi-faceted approach. By combining direct biochemical assays with robust cell-based validation methods, researchers can confidently identify potent candidates, elucidate their mechanism of action, and build a strong foundation for further preclinical development. The protocols and principles outlined in this guide provide a validated framework for the rigorous characterization of this important class of potential anticancer agents.

References

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI.
  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). (n.d.). Cytoskeleton, Inc.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc.
  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.
  • Hassan, H. A., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central.
  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC.
  • El-Naggar, A. M., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances.
  • Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag–Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. (n.d.). ResearchGate.
  • Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site. (n.d.). PMC - NIH.
  • Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. (2011). Cell Produce.
  • A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. (2017). PubMed.
  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). NIH.
  • Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). (n.d.). Hölzel Biotech.
  • A Method to Visualize the Actin and Microtubule Cytoskeleton by Indirect Immunofluorescence. (n.d.). Springer Nature Experiments.
  • Imaging Microtubules in vitro at High Resolution while Preserving their Structure. (2021). JoVE.
  • A cell-based assay for detecting microtubule stabilizing agents. (n.d.). ResearchGate.
  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (n.d.). MDPI.
  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020). Frontiers.
  • Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (n.d.). Journal of Natural Products.
  • THIAZOLE CHALCONES INTERACTION WITH TUBULIN. (n.d.). Farmacia.
  • Cell cycle analysis and influence on microtubules. (n.d.). ResearchGate.
  • Measurement of in vitro microtubule polymerization by turbidity and fluorescence. (n.d.). PubMed.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH.
  • Cell-free tubulin polymerization assay in vitro. (n.d.). ResearchGate.
  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2008). ResearchGate.
  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. (2022). JoVE.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers.
  • Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Journals.
  • Examples of colchicine binding site inhibitors. (n.d.). ResearchGate.
  • Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. (n.d.). Taylor & Francis Online.
  • Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. (2014). ACS Publications.
  • Assessment of Cell Cycle Inhibitors by Flow Cytometry. (n.d.). ResearchGate.
  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2025). PubMed Central.
  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (n.d.). Frontiers.

Sources

Application Notes and Protocols: Thiazole Derivatives Cytotoxicity Assessment Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] High-throughput screening of novel thiazole derivatives for their cytotoxic effects on cancer cell lines is a critical step in the drug discovery pipeline.[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell viability and proliferation, making it a suitable tool for this purpose.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT assay for determining the cytotoxicity of thiazole derivatives. It delves into the underlying principles, offers a detailed, field-proven protocol, and addresses potential challenges and data interpretation.

Principle of the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells.[9] The core of the assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[10][11] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria.[6][10][12]

Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[7][11] The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[9] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic potential of the tested compound.[10]

Experimental Workflow Overview

MTT_Workflow A Cell Seeding & Incubation B Treatment with Thiazole Derivatives A->B C Addition of MTT Reagent B->C D Incubation for Formazan Formation C->D E Solubilization of Formazan Crystals D->E F Absorbance Measurement E->F G Data Analysis & IC50 Determination F->G

Caption: A high-level overview of the MTT assay workflow.

Materials and Reagents

Reagent/MaterialSpecifications
Cell Lines Appropriate cancer cell line(s) and a non-cancerous control cell line.
Thiazole Derivatives Stock solutions of known concentration, typically dissolved in DMSO.
Cell Culture Medium Recommended medium for the chosen cell lines (e.g., DMEM, RPMI-1640).
Fetal Bovine Serum (FBS) Heat-inactivated.
Penicillin-Streptomycin Solution 100x solution.
Trypsin-EDTA 0.25% Trypsin, 0.53 mM EDTA.
Phosphate-Buffered Saline (PBS) pH 7.4, sterile.
MTT Reagent 5 mg/mL in sterile PBS. Store protected from light at -20°C.[7]
Solubilization Solution Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
Equipment 96-well flat-bottom sterile microplates, multichannel pipette, CO2 incubator (37°C, 5% CO2), inverted microscope, microplate reader (spectrophotometer).[13]

Detailed Step-by-Step Protocol

This protocol is optimized for adherent cell lines. Modifications for suspension cells are noted where applicable.

Part 1: Cell Seeding and Preparation
  • Cell Culture: Maintain the chosen cell lines in a CO2 incubator at 37°C and 5% CO2. Ensure the cells are in their logarithmic growth phase and exhibit high viability before starting the experiment.[14]

  • Cell Harvesting: For adherent cells, wash the cell monolayer with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete culture medium. For suspension cells, collect the cells by centrifugation.

  • Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (e.g., via Trypan Blue exclusion).

  • Seeding: Dilute the cell suspension to the optimal seeding density in complete culture medium. This density needs to be determined empirically for each cell line to ensure that the cells are still in the exponential growth phase at the end of the experiment. A typical range is 1,000 to 100,000 cells per well in a 96-well plate.[14] Pipette 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume normal growth.

Part 2: Treatment with Thiazole Derivatives
  • Compound Preparation: Prepare a series of dilutions of the thiazole derivatives in serum-free or low-serum medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.[14]

  • Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the thiazole derivatives.

  • Controls: It is crucial to include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium without cells to measure background absorbance.[15]

    • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

Part 3: MTT Assay and Data Acquisition
  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.

  • Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[11] During this period, viable cells will reduce the MTT to purple formazan crystals.[10]

  • Formazan Solubilization:

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[11]

    • For Suspension Cells: Centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.[7]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][12]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the concentration of the thiazole derivative.

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve using non-linear regression analysis.[2][16]

Decision-Making Framework for Result Interpretation

MTT_Interpretation cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Result Interpretation A Absorbance Reading B Calculate % Viability A->B C Plot Dose-Response Curve B->C D Determine IC50 Value C->D E Assess Cytotoxicity Profile D->E

Caption: A logical flow for the analysis and interpretation of MTT assay data.

Troubleshooting and Scientific Integrity

A self-validating system is essential for trustworthy results. Here are common issues and how to address them:

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of the culture medium.[10] - Interference from phenol red in the medium.[14] - Intrinsic reducing properties of the thiazole derivative.- Use fresh, sterile reagents. - Use a phenol red-free medium during the MTT incubation step.[14] - Include a control with the compound in cell-free medium to check for direct MTT reduction.[17][18]
Low Absorbance Readings - Insufficient cell number.[14] - Short MTT incubation time.[14] - Incomplete solubilization of formazan.[10]- Optimize cell seeding density.[14] - Increase MTT incubation time. - Ensure thorough mixing after adding the solubilization solution.
High Variability Between Replicates - Inaccurate pipetting. - "Edge effect" in the 96-well plate.[14] - Inconsistent cell seeding.- Calibrate pipettes regularly. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.[14] - Ensure a homogenous cell suspension before seeding.

Considerations for Thiazole Derivatives

While the MTT assay is a standard method for assessing the cytotoxicity of thiazole derivatives[1][4][5][19][20][21], it's important to be aware of potential compound-specific interactions. Some chemical compounds can directly reduce MTT, leading to an overestimation of cell viability.[22][23] Therefore, including a "compound only" control is a critical step to validate the results obtained with novel thiazole derivatives.

Alternative Cytotoxicity Assays

Should significant interference from the thiazole derivatives with the MTT assay be observed, consider alternative methods:

  • Water-Soluble Tetrazolium Salt (WST) Assays (e.g., XTT, MTS, WST-1): These assays are similar to the MTT assay but produce a water-soluble formazan product, simplifying the protocol.[24]

  • Resazurin (AlamarBlue) Assay: This fluorescent assay measures the reduction of resazurin to the fluorescent resorufin by viable cells.[24][25]

  • ATP-Based Assays: These highly sensitive luminescent assays quantify ATP levels as a marker of metabolically active cells.[26]

  • Trypan Blue Exclusion Assay: A dye exclusion method that visually distinguishes between viable and non-viable cells based on membrane integrity.[24]

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Fahy, K. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Bitesize Bio.
  • Ghasemi, M., & Im, W. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]
  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
  • National Center for Biotechnology Information. (2015, February 20). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays.
  • National Center for Biotechnology Information. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
  • National Center for Biotechnology Information. (2018). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
  • National Center for Biotechnology Information. (2018, March 28). Some Thiazole Derivatives Combined With Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies.
  • ResearchGate. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and....
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Springer Nature Experiments. (n.d.). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
  • Wikipedia. (n.d.). MTT assay.
  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel.

Sources

Application Notes & Protocols: Developing Thiazole Derivatives as Potent VEGFR-2 Inhibitors for Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Rationale for Targeting VEGFR-2 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both physiological development and pathological conditions, most notably cancer.[1][2][3] Tumors require a dedicated blood supply to grow beyond a few millimeters, making the inhibition of angiogenesis a cornerstone of modern oncology. Central to this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][4] Specifically, the interaction between VEGF-A and its primary receptor, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR), is the most critical axis for driving endothelial cell proliferation, migration, and survival—the key events of angiogenesis.[5][6][7]

VEGFR-2 is a receptor tyrosine kinase (RTK). Upon binding VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular kinase domain.[5][8] This phosphorylation event creates docking sites for various signaling proteins, initiating complex downstream cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately orchestrate the angiogenic response.[6][7][8] Therefore, inhibiting the kinase activity of VEGFR-2 is a validated and highly effective therapeutic strategy to cut off a tumor's blood supply.[6]

Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success. Among various heterocyclic scaffolds, thiazole derivatives have emerged as a particularly promising class of compounds, demonstrating potent and selective inhibition of VEGFR-2.[9][10][11][12] This guide provides a comprehensive overview of the principles and detailed protocols for the design, synthesis, and evaluation of novel thiazole-based VEGFR-2 inhibitors.

// Connections VEGFA -> VEGFR2 [label=" Binds"]; VEGFR2 -> P_VEGFR2 [label=" Dimerizes"]; ATP -> P_VEGFR2; ATP_Inhibitor -> P_VEGFR2 [label=" INHIBITS", color="#EA4335", style=bold, fontcolor="#EA4335"]; P_VEGFR2 -> PLCg [label=" Activates"]; P_VEGFR2 -> PI3K [label=" Activates"]; PLCg -> PKC; PI3K -> AKT; PKC -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription; AKT -> Transcription; Transcription -> Angiogenesis; }

Caption: VEGFR-2 signaling pathway and point of inhibition.

Section 2: Design and Synthesis of Thiazole Derivatives

Pharmacophore-Based Design

The design of effective VEGFR-2 inhibitors is guided by a well-established pharmacophore model derived from co-crystal structures of the kinase domain with various ligands.[13][14] Key features typically include:

  • A Heteroaromatic Core: A scaffold, such as thiazole, that occupies the adenine-binding region and forms a crucial hydrogen bond with the hinge region residue Cys919.[13][14]

  • A Hydrophobic Moiety: A group that extends into a hydrophobic pocket, enhancing binding affinity.

  • Hydrogen Bond Donors/Acceptors: Functional groups (e.g., amides, ureas) that form hydrogen bonds with key residues like Asp1046 and Glu885 in the DFG motif region.[11][13]

Illustrative Synthetic Strategy: Hantzsch Thiazole Synthesis

A common and versatile method for synthesizing the thiazole core is the Hantzsch synthesis. This involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. The specific choice of reactants allows for extensive derivatization to explore the structure-activity relationship (SAR) and optimize the inhibitor's potency and selectivity. Numerous studies have detailed specific synthetic routes for novel thiazole derivatives targeting VEGFR-2.[9][11][15]

Causality Behind the Method: The Hantzsch synthesis is favored due to its reliability, broad substrate scope, and the straightforward manner in which diverse functional groups can be introduced onto the thiazole ring, allowing for systematic exploration of the chemical space around the core pharmacophore.

Section 3: A Hierarchical Workflow for Inhibitor Evaluation

A robust evaluation of novel compounds follows a logical progression from direct enzyme inhibition to complex cellular processes, and finally to in vivo models. This hierarchical approach ensures that resources are focused on the most promising candidates.

Workflow cluster_vivo In Vivo Evaluation CAMAssay Protocol 5: Chick CAM Assay KinaseAssay KinaseAssay ProliferationAssay ProliferationAssay KinaseAssay->ProliferationAssay Confirm Cellular Activity MigrationAssay MigrationAssay ProliferationAssay->MigrationAssay Assess Key Functions TubeAssay TubeAssay MigrationAssay->TubeAssay Model Morphogenesis TubeAssay->CAMAssay Validate in a Living System

Caption: Hierarchical workflow for inhibitor screening.

Section 4: In Vitro Protocols

Protocol 1: VEGFR-2 Kinase Inhibition Assay (Biochemical)
  • Principle: This is the primary screen to determine if a thiazole derivative directly inhibits the enzymatic activity of VEGFR-2. The assay measures the transfer of phosphate from ATP to a generic tyrosine substrate. Luminescence-based assays, such as the ADP-Glo™ or Kinase-Glo™ MAX, are highly sensitive and widely used.[8][16][17] They quantify kinase activity by measuring the amount of ATP consumed or ADP produced; strong inhibitors result in less ATP consumption (higher luminescence in Kinase-Glo) or less ADP production (lower luminescence in ADP-Glo).[8][16][17]

  • Materials:

    • Recombinant Human VEGFR-2 (GST-tagged)

    • Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)

    • ATP solution (500 µM)

    • Poly (Glu, Tyr) 4:1 substrate

    • Test Thiazole Derivatives (10 mM stock in DMSO)

    • Reference Inhibitor (e.g., Sorafenib, 10 mM stock in DMSO)

    • Luminescence-based detection kit (e.g., Kinase-Glo™ MAX)[16]

    • White, opaque 96-well microplates

  • Step-by-Step Methodology:

    • Reagent Preparation: Thaw all reagents on ice. Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water.

    • Inhibitor Dilution: Prepare a serial dilution of the test thiazole derivatives and the reference inhibitor in 1x Kinase Buffer. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%).

    • Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.

    • Assay Plating:

      • To "Test Inhibitor" wells, add 5 µL of the diluted compound.

      • To "Positive Control" (100% activity) wells, add 5 µL of buffer with the same DMSO concentration as the test wells.

      • To "Blank" (no enzyme) wells, add 5 µL of buffer with DMSO.

    • Reaction Setup: Add 25 µL of the master mixture to all wells.

    • Enzyme Addition:

      • To "Test Inhibitor" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., to a final concentration of 1 ng/µl).

      • To "Blank" wells, add 20 µL of 1x Kinase Buffer instead of the enzyme.

    • Incubation: Mix gently and incubate the plate at 30°C for 45-60 minutes.

    • Detection:

      • Equilibrate the plate and the Kinase-Glo™ MAX reagent to room temperature.

      • Add 50 µL of Kinase-Glo™ MAX reagent to each well.

      • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence using a microplate reader.

    • Data Analysis:

      • Subtract the "Blank" reading from all other readings.

      • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Test Inhibitor Luminescence / Positive Control Luminescence))

      • Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

  • Data Presentation:

CompoundVEGFR-2 IC50 (nM)
Thiazole Derivative 145.5
Thiazole Derivative 2120.3
Thiazole Derivative 38.7
Sorafenib (Reference)51.4[9]
Protocol 2: HUVEC Proliferation Assay
  • Principle: An effective VEGFR-2 inhibitor should block the proliferative signal induced by VEGF-A in endothelial cells. This cell-based assay validates the biochemical findings in a more biologically relevant context. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model.[4][18] Cell viability is measured using colorimetric assays like MTT, which assesses metabolic activity as a proxy for cell number.[18]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HUVECs (passage 3-7) into a 96-well plate at a density of 5,000-10,000 cells/well in complete Endothelial Growth Medium (EGM-2) and allow them to adhere overnight.

    • Serum Starvation: Gently aspirate the medium and replace it with a low-serum basal medium (e.g., 0.5% FBS). Incubate for 4-6 hours. This step synchronizes the cells and reduces baseline proliferation.

    • Treatment: Prepare serial dilutions of the test compounds and reference inhibitor in the low-serum medium. Add these to the wells, followed immediately by a pro-angiogenic stimulus (e.g., 20 ng/mL VEGF-A).[4] Include controls: vehicle only (basal proliferation), vehicle + VEGF (stimulated proliferation), and reference inhibitor + VEGF.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • Quantification (MTT Assay):

      • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

      • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the data to the VEGF-stimulated control and calculate the IC50 value for inhibition of proliferation.

Protocol 3: Endothelial Cell Migration Assays
  • Principle: Endothelial cell migration is essential for the sprouting of new vessels.[19] This function is heavily dependent on VEGFR-2 signaling. Two complementary assays are used to assess this. The Wound Healing assay provides qualitative and semi-quantitative data on collective cell migration, while the Transwell assay quantitatively measures chemotaxis.[20][21]

  • 3A: Wound Healing (Scratch) Assay Methodology: [20][22]

    • Create Monolayer: Seed HUVECs in a 12-well plate and grow to 90-100% confluency.[22]

    • Create Wound: Use a sterile 200 µL pipette tip to make a straight scratch down the center of the monolayer.

    • Wash and Treat: Gently wash with PBS to remove detached cells.[23] Add low-serum medium containing the test compounds and VEGF-A.

    • Imaging: Immediately capture images of the scratch at defined points (time 0). Continue to capture images of the same fields at regular intervals (e.g., 8, 16, and 24 hours).

    • Analysis: Measure the width or area of the cell-free gap at each time point using software like ImageJ.[24] Calculate the percentage of wound closure relative to time 0.

  • 3B: Transwell (Boyden Chamber) Assay Methodology: [21][25]

    • Setup: Place 8 µm pore size inserts into a 24-well plate.

    • Chemoattractant: In the lower chamber, add 600 µL of low-serum medium containing VEGF-A (e.g., 20 ng/mL) as the chemoattractant.[25]

    • Cell Seeding: Harvest and resuspend serum-starved HUVECs in low-serum medium containing the test compounds. Add 100-200 µL of this cell suspension (e.g., 50,000 cells) to the upper chamber of the insert.

    • Incubation: Incubate for 4-6 hours at 37°C to allow cells to migrate through the pores toward the chemoattractant.

    • Staining and Counting:

      • Carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the top surface of the membrane.

      • Fix the migrated cells on the bottom surface with methanol and stain with a solution like Crystal Violet.

      • Wash, air dry, and count the number of stained, migrated cells in several random fields of view under a microscope.

Protocol 4: Endothelial Tube Formation Assay
  • Principle: This assay models the differentiation step of angiogenesis, where endothelial cells organize into three-dimensional, capillary-like networks.[26][27] When plated on a basement membrane extract like Matrigel®, HUVECs will rapidly form these structures, a process that is highly dependent on VEGFR-2 signaling.[26][28]

  • Step-by-Step Methodology: [28][29][30]

    • Matrigel Coating: Thaw Matrigel on ice overnight. Using pre-cooled pipette tips, add 50-200 µL of Matrigel to each well of a pre-chilled 96-well or 24-well plate.[29][30]

    • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify into a gel.

    • Cell Seeding: Harvest HUVECs and resuspend them in low-serum medium containing the test compounds and VEGF-A.

    • Plating: Carefully seed the cell suspension (e.g., 15,000-30,000 cells/well) onto the surface of the solidified Matrigel.

    • Incubation: Incubate at 37°C for 4-18 hours. The optimal time should be determined empirically, as excessive incubation can lead to network degradation.

    • Imaging and Quantification:

      • Image the tube networks using a light microscope.

      • Quantify the extent of tube formation using image analysis software to measure parameters like total tube length, number of nodes, and number of branch points.

Section 5: In Vivo Protocol

Protocol 5: Chick Chorioallantoic Membrane (CAM) Assay
  • Principle: The CAM is a highly vascularized extraembryonic membrane of the chicken embryo that serves as an excellent in vivo model to study angiogenesis.[3][31][32] It is rapid, cost-effective, and avoids the stricter ethical regulations of rodent models for initial in vivo screening.[3] Anti-angiogenic compounds applied to the CAM will disrupt the dense capillary network.

  • Step-by-Step Methodology: [3][31][33][34]

    • Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with ~60% humidity for 3 days.

    • Windowing (Day 3): In a sterile hood, clean the eggshell with 70% ethanol. Create a small window in the shell (1-2 cm²) to expose the developing CAM.

    • Compound Application (Day 7-10):

      • Prepare the test thiazole derivative in a non-toxic solvent (e.g., dissolved in DMSO then diluted in PBS).

      • Saturate a small, sterile filter paper disk or a biocompatible carrier with a defined amount of the compound solution.

      • Gently place the carrier onto the CAM surface, avoiding major pre-existing vessels. Use a vehicle-only carrier as a negative control.

    • Re-incubation: Seal the window with sterile tape and re-incubate the egg for 48-72 hours.

    • Imaging and Analysis:

      • Re-open the window and observe the vasculature around the carrier. An effective inhibitor will create an avascular zone.

      • For quantification, excise the CAM beneath the carrier, fix it (e.g., with methanol/acetone), and photograph it under a stereomicroscope.

      • Count the number of blood vessel branch points within a defined radius from the carrier. A significant reduction compared to the control indicates anti-angiogenic activity.[31]

Section 6: Data Consolidation and Candidate Selection

A successful lead candidate will demonstrate a consistent and dose-dependent inhibitory effect across the entire evaluation workflow. The data should be consolidated to build a comprehensive profile of the compound.

AssayParameterLead Candidate (Thiazole-3)Reference (Sorafenib)
Biochemical VEGFR-2 Kinase IC508.7 nM51.4 nM
Cell-Based HUVEC Proliferation IC5055 nM150 nM
Migration Inhibition (Transwell)85% @ 100 nM75% @ 100 nM
Tube Formation Inhibition92% @ 100 nM81% @ 100 nM
In Vivo CAM AssaySignificant avascular zoneAvascular zone present

Rationale for Selection: A compound like "Thiazole-3" would be prioritized for further preclinical development (e.g., in mouse xenograft models) due to its superior potency at the enzymatic level, which translates effectively into potent inhibition of key cellular functions (proliferation, migration, differentiation) and demonstrates clear anti-angiogenic activity in a living system.

Section 7: Conclusion

The development of thiazole derivatives as VEGFR-2 inhibitors represents a promising avenue for anti-cancer drug discovery. By employing a systematic and hierarchical evaluation strategy—from initial biochemical screens to functional cell-based assays and culminating in in vivo validation—researchers can efficiently identify and characterize potent lead candidates. The protocols detailed in this guide provide a robust framework for this process, emphasizing the causality behind each step to ensure the generation of reliable and translatable data for advancing novel therapeutics into the next phase of development.

References

  • Kunhiraman, H., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis.
  • Koch, S., & Claesson-Welsh, L. (2012). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
  • Arbain, D., et al. (2019). Structure-based Pharmacophore Modelling for identifying VEGFR2 Inhibitor. Indonesian Journal of Pharmacy. [Link]
  • Lee, K., et al. (2010). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • ResearchGate (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis.
  • Lee, K., et al. (2010). Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Cell Biologics (n.d.).
  • Kushwaha, N., & Singh, P. K. (2020). Pharmacophore and Docking Guided Virtual Screening Study for Discovery of Type I Inhibitors of VEGFR-2 Kinase. Letters in Drug Design & Discovery. [Link]
  • Yang, J., et al. (2019). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Journal of Biochemistry. [Link]
  • Hryhoriv, A., et al. (2023). Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model. STAR Protocols. [Link]
  • Dong, Y., & Hao, M. (2025). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry. [Link]
  • Corning (n.d.). Endothelial Cell Tube Formation Assay. Corning Life Sciences. [Link]
  • Kuhnert, F., et al. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Bio-protocol. [Link]
  • Dou, G., et al. (2014). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Bio-protocol. [Link]
  • Nowsheen, S., & Kumar, S. (2018). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Methods and Protocols. [Link]
  • ibidi GmbH (n.d.).
  • ibidi GmbH (2023).
  • El-Gohary, N. S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry. [Link]
  • Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. University of Eastern Piedmont. [Link]
  • Creative Bioarray (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay.
  • Nakatsu, M. N., & Hughes, C. C. (2008). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. JoVE (Journal of Visualized Experiments). [Link]
  • BPS Bioscience (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • ResearchGate (n.d.). Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction.
  • Gomaa, S. M., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules. [Link]
  • Moodle@Units (n.d.).
  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc. [Link]
  • Mangir, N., et al. (2020). Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells. International Journal of Molecular Sciences. [Link]
  • BPS Bioscience (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cellular and Molecular Life Sciences. [Link]
  • ResearchGate (n.d.). Synthesis, Characterization of Novel Thiazole Hydrazine Derivatives, and Inhibitory Action Against the VEGFR-2.
  • BPS Bioscience (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
  • Ghorab, M. M., et al. (2021). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Valdembri, D., & Serini, G. (2022). VEGF-A165-Induced Endothelial Cells Chemotactic Migration and Invasion Assays. Springer Protocols. [Link]
  • Liu, Z., et al. (2022). Phosvitin-Derived Peptide Pt5-1c Is a Pro-Angiogenic Agent Capable of Enhancing Wound Healing. International Journal of Molecular Sciences. [Link]
  • ResearchGate (n.d.). Wound-healing assay of HUVEC treated with different concentrations of PTX and PTX-PNS.
  • Al-Mokalled, G., et al. (2022). A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. International Journal of Molecular Sciences. [Link]
  • Serini, G., & Valdembri, D. (2022). Chemotactic Migration of Endothelial Cells Towards VEGF-A165. Springer Protocols. [Link]
  • ResearchGate (n.d.). Work flow of HUVEC Transwell migration assay.

Sources

Application Notes & Protocols for the Chemoenzymatic Synthesis of 2-Aryl Thiazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Aryl Thiazolines and the Imperative for Greener Synthesis

The 2-aryl thiazoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[1][2][3] Their role as versatile building blocks in medicinal chemistry and drug development is well-established.[4][5][6] Traditionally, the synthesis of these valuable compounds has relied on conventional chemical methods that often necessitate harsh reaction conditions, the use of toxic reagents, and complex purification procedures.[7]

In response to the growing demand for sustainable and efficient chemical processes, chemoenzymatic synthesis has emerged as a powerful alternative.[8] This approach harnesses the remarkable selectivity and catalytic efficiency of enzymes, operating under mild, environmentally benign conditions.[9][10] By integrating enzymatic transformations with chemical synthesis steps, we can develop elegant and effective routes to complex molecules like 2-aryl thiazolines, minimizing waste and improving overall process efficiency.[11][12][13][14]

This guide provides a detailed exploration of a robust chemoenzymatic protocol for the synthesis of 2-aryl thiazoline derivatives, with a focus on the application of vanillyl alcohol oxidases (VAOs). We will delve into the mechanistic underpinnings of this enzymatic transformation, provide a step-by-step protocol for synthesis and characterization, and offer insights into potential challenges and troubleshooting.

The Core of the Synthesis: A Vanillyl Alcohol Oxidase-Catalyzed Approach

Recent advancements have identified vanillyl alcohol oxidases (VAOs) as highly effective biocatalysts for the one-pot synthesis of 2-aryl thiazolines from readily available 4-hydroxybenzaldehydes and aminothiols.[15][16] This chemoenzymatic strategy offers a greener and more efficient pathway to a diverse range of 2-aryl thiazoline derivatives.[15]

Mechanistic Rationale: A Symphony of Spontaneous Condensation and Enzymatic Oxidation

The elegance of the VAO-catalyzed synthesis lies in a tandem reaction sequence. The process begins with the spontaneous, non-enzymatic condensation of a 4-hydroxybenzaldehyde with an aminothiol, such as cysteamine, to form an unstable thiazolidine intermediate in situ. This is followed by the crucial enzymatic step where the vanillyl alcohol oxidase selectively oxidizes the newly formed C-N bond within the thiazolidine ring to yield the stable 2-aryl thiazoline product.[17]

The remarkable chemoselectivity of the VAO is a key advantage of this method. The enzyme preferentially targets the thiazolidine intermediate for oxidation, even in the presence of other potentially oxidizable functional groups on the substrates.[17] This minimizes the formation of byproducts and simplifies the subsequent purification process.

Logical Workflow of the VAO-Catalyzed Synthesis

chemoenzymatic_synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product A 4-Hydroxybenzaldehyde C Spontaneous Condensation A->C B Aminothiol (e.g., Cysteamine) B->C D Thiazolidine Intermediate (in situ) C->D Formation of Intermediate E Enzymatic Oxidation (Vanillyl Alcohol Oxidase) D->E F 2-Aryl Thiazoline Derivative E->F Final Product Formation

Caption: Chemoenzymatic synthesis of 2-aryl thiazolines.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the chemoenzymatic synthesis of a 2-aryl thiazoline derivative using a commercially available vanillyl alcohol oxidase. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
  • 4-Hydroxybenzaldehyde derivative (Substrate 1)

  • Cysteamine hydrochloride (or other aminothiol) (Substrate 2)

  • Vanillyl Alcohol Oxidase (VAO) from a commercial source

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Instrumentation
  • Magnetic stirrer with heating capabilities

  • pH meter

  • Centrifuge

  • Rotary evaporator

  • Flash chromatography system

  • Analytical instruments for characterization (NMR, LC-MS, HPLC)

Reaction Procedure
  • Reaction Setup: In a clean reaction vessel, dissolve the 4-hydroxybenzaldehyde derivative (1.0 mmol) in a minimal amount of DMSO (e.g., 1% v/v of the total reaction volume).

  • Addition of Reactants: To the stirred solution, add the Tris-HCl buffer (50 mM, pH 8.0). Then, add the aminothiol (e.g., cysteamine hydrochloride, 1.2 mmol).

  • Enzyme Addition: Introduce the vanillyl alcohol oxidase (typically 0.1-0.5 mg/mL) to the reaction mixture.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30-37 °C) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Quenching and Workup: Once the reaction is complete, terminate the enzymatic activity by adding an equal volume of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-aryl thiazoline derivative.

Characterization of Synthesized Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-aryl thiazoline derivatives.[18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. Key signals to look for in the 1H NMR spectrum include the characteristic protons of the thiazoline ring and the aromatic protons of the aryl substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product and can also be used to monitor the progress of the reaction.

Analytical Technique Purpose Typical Observations for 2-Aryl Thiazoline
1H NMR Structural ElucidationSignals corresponding to aromatic protons, and characteristic shifts for the CH2-CH2 protons of the thiazoline ring.
13C NMR Structural ConfirmationResonances for the aromatic carbons, the C=N carbon of the thiazoline ring, and the two CH2 carbons.
HRMS (ESI+) Molecular Formula DeterminationA molecular ion peak corresponding to [M+H]+ that matches the calculated exact mass.
HPLC Purity AssessmentA single major peak indicating a high degree of purity.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides practical solutions.[22]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive enzyme.Verify the activity of the enzyme using a known substrate. Ensure proper storage conditions for the enzyme.
Incorrect pH of the reaction buffer.Prepare fresh buffer and accurately measure the pH. The optimal pH for VAOs is typically around 8.0.[15]
Substrate inhibition.High concentrations of the aldehyde substrate may inhibit the enzyme. Try adding the substrate in batches.
Instability of the thiazolidine intermediate.Ensure the reaction conditions are mild and avoid prolonged reaction times if the intermediate is prone to degradation.
Formation of Multiple Byproducts Non-specific oxidation.While VAOs are generally selective, some side reactions may occur. Optimize reaction time and temperature to favor the desired product.
Impurities in starting materials.Use high-purity starting materials.
Difficulty in Purification Co-elution of product and starting materials.Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Product instability on silica gel.If the product is acid-sensitive, consider using neutral or basic alumina for chromatography.

Conclusion and Future Outlook

The chemoenzymatic synthesis of 2-aryl thiazoline derivatives using vanillyl alcohol oxidases represents a significant step towards more sustainable and efficient pharmaceutical manufacturing. This approach not only provides access to a diverse range of valuable compounds but also aligns with the principles of green chemistry.[15] Future research in this area will likely focus on expanding the substrate scope of VAOs through protein engineering, further enhancing their catalytic efficiency, and integrating this enzymatic step into more complex multi-enzyme cascade reactions to build even more intricate molecular architectures.[16][23] The continued development of such chemoenzymatic strategies holds immense promise for the future of drug discovery and development.

References

  • Urso, M., et al. (2018). Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. Heterocycles, 38.
  • Wever, W. J., et al. (2015). Chemoenzymatic synthesis of thiazolyl peptide natural products featuring an enzyme-catalyzed formal [4 + 2] cycloaddition. Journal of the American Chemical Society, 137(12), 4152-4155.
  • Hernandez, H. E. (2019). Biocatalytic Strategies for the Synthesis and Functionalization of Heterocycles via Abiotic Myoglobin-Catalyzed Reactions. ProQuest Dissertations Publishing.
  • Gröger, H., et al. (2021). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades. ACS Catalysis, 11(17), 10844-10853.
  • Kroutil, W. (2015). Biocatalytic Synthesis of Heterocycles. ResearchGate.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of Complex Thiazoline-Containing Peptides by Cyclodesulfhydration of N-Thioacyl-2-Mercaptoethylamine Derivatives. Angewandte Chemie International Edition, 50(22), 5114-5118.
  • Zhang, H., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Angewandte Chemie International Edition, e202405833.
  • Reddy, T. J., et al. (2019). Novel synthesis of 2-thiazolines. ResearchGate.
  • Zhang, H., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. ResearchGate.
  • Kumar, A., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(25), 17953-17960.
  • Zhang, H., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. PubMed.
  • Singh, P., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(3), 1836-1862.
  • Mabkhot, Y. N., et al. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. Molecules, 24(8), 1584.
  • Kumar, A., & Kumar, S. (2016). A Base- and Metal-free Protocol for the Synthesis of 2-Aryl/heteroaryl Thiazolines. ChemistrySelect, 1(10), 2293-2297.
  • Mabkhot, Y. N., et al. (2020). Novel Thiazoline Derivatives: Synthesis, Characterisation, and Molecular Docking Investigations as Potential Anticancer Agents. ResearchGate.
  • Mabkhot, Y. N., et al. (2019). Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. ResearchGate.
  • Wikipedia contributors. (2023). Nitrile hydratase. Wikipedia.
  • Schmidt, S., et al. (2018). Overcoming the Incompatibility Challenge in Chemoenzymatic and Multi-Catalytic Cascade Reactions. Chemistry – A European Journal, 24(8), 1755-1768.
  • van Pelt, S., et al. (2010). The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate.
  • van Pelt, S., et al. (2010). The Application of Nitrile Hydratases in Organic Synthesis. Semantic Scholar.
  • Gotor-Fernández, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(10), 1337.
  • Cui, W., et al. (2018). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. Frontiers in Microbiology, 9, 2699.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester.
  • Alam, M. S., et al. (2019). Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry, 35(3), 1017-1025.
  • Wikipedia contributors. (2023). Oxythiamine. Wikipedia.
  • Li, H., et al. (2005). Synthesis and inhibitory activity of oligosaccharide thiazolines as a class of mechanism-based inhibitors for endo-β-N-acetylglucosaminidases. Bioorganic & Medicinal Chemistry, 13(2), 525-531.
  • Singh, P., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(3), 1836-1862.
  • Schmidt, S., et al. (2018). Overcoming the Incompatibility Challenge in Chemoenzymatic and Multi-Catalytic Cascade Reactions. Semantic Scholar.
  • Schmidt, S., et al. (2018). Overcoming the Incompatibility Challenge in Chemoenzymatic and Multi-Catalytic Cascade Reactions. OUCI.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazolines. Organic Chemistry Portal.
  • Schmidt, S., et al. (2018). Overcoming the Incompatibility Challenge in Chemoenzymatic and Multi-Catalytic Cascade Reactions. ResearchGate.
  • Kumar, A., et al. (2017). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific Reports, 7(1), 1-8.
  • Kumar, A., et al. (2018). Plausible mechanism for the formation of thiazoline and thiazole derivatives. ResearchGate.
  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6271.
  • He, Y., et al. (2024). Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. Chemistry – A European Journal, e202401345.
  • Kumar, A., & Kumar, S. (2017). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Current Organic Synthesis, 14(6), 806-827.
  • Singh, P., et al. (2024). Reactivity and applications of thiazolines. ResearchGate.
  • Dakshanamurthy, S. (2023). The Role of Thiazolyl Derivatives in Modern Drug Discovery. DC Fine Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical protocols. This guide moves beyond simple procedural steps to explain the underlying chemical principles, helping you optimize your synthesis for higher yields and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved via a two-step process. The core of this strategy is the well-established Hantzsch thiazole synthesis to construct the heterocyclic ring, followed by a standard reduction of an ester to the desired primary alcohol. This pathway is reliable and scalable, but success hinges on careful control of reaction parameters and purification techniques.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction SM1 4-Methoxythiobenzamide Intermediate Ethyl 2-(4-methoxyphenyl) -1,3-thiazole-4-carboxylate SM1->Intermediate Ethanol, Reflux SM2 Ethyl Bromopyruvate SM2->Intermediate FinalProduct This compound Intermediate->FinalProduct 1. 0°C to RT 2. Acid/Base Workup ReducingAgent LiAlH4 in THF ReducingAgent->FinalProduct

Caption: General two-step workflow for the target molecule's synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.

Q1: My yield for the Hantzsch reaction (Step 1) is significantly lower than expected. What are the common causes and solutions?

Low yields in the Hantzsch synthesis, which is typically a high-yielding reaction, are a clear indicator of suboptimal conditions or reagent issues.[1]

Potential Causes & Solutions:

  • Reagent Purity: The purity of both the 4-methoxythiobenzamide and ethyl bromopyruvate is critical. Impurities can introduce competing side reactions that consume starting materials.[2]

    • Solution: Ensure the α-haloketone (ethyl bromopyruvate) is fresh or has been stored properly to prevent decomposition. If purity is suspect, consider purification of the starting materials. 4-methoxythiobenzamide can be recrystallized.

  • Reaction Temperature & Time: The reaction requires heating to overcome the activation energy for cyclization and dehydration.[3][4] Insufficient heat or time will result in incomplete conversion.

    • Solution: Ensure the reaction mixture reaches and maintains reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 2-4 hours, but should be continued until the limiting reagent is consumed.

  • Improper Solvent: The choice of solvent is crucial for solubility and reaction rate. Ethanol is commonly used and generally effective.[3]

    • Solution: Ensure you are using absolute or anhydrous ethanol. The presence of significant amounts of water can interfere with the reaction. Other solvents like methanol or DMF have also been used successfully in related syntheses.[1][5]

  • Side Reactions: The formation of byproducts is a common reason for low yields.[3] The thioamide can be unstable, particularly under harsh acidic conditions that can form during the reaction from the elimination of HBr.[6][7]

    • Solution: While the classic Hantzsch synthesis does not require a catalyst, some modern variations employ a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HBr formed, preventing potential degradation of the thioamide and driving the reaction forward.[6][7] However, this should be done cautiously as it can promote other side reactions.

Low_Yield_Troubleshooting Start Low Yield in Step 1 Purity Check Reagent Purity (TLC, NMR) Start->Purity Conditions Verify Reaction Conditions (Temp, Time) Start->Conditions Workup Review Workup & Isolation Procedure Start->Workup Purity_Sol Recrystallize Thioamide Use Fresh Bromopyruvate Purity->Purity_Sol Impurities Found Cond_Sol Ensure Reflux Monitor by TLC Use Anhydrous Solvent Conditions->Cond_Sol Parameters Suboptimal Workup_Sol Optimize pH for Precipitation Use Column Chromatography Workup->Workup_Sol Product Loss During Isolation

Caption: Decision tree for troubleshooting low yields in the Hantzsch reaction.

Q2: The reduction of the ester with LiAlH₄ (Step 2) is incomplete or fails. What went wrong?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it is extremely sensitive to atmospheric moisture and requires specific handling.

Potential Causes & Solutions:

  • Reagent Deactivation: LiAlH₄ reacts violently and exothermically with water and other protic sources (like alcohols).[8] If your glassware or solvent (THF) is not perfectly dry, the reagent will be quenched before it can reduce the ester.

    • Solution: Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). Use anhydrous THF, preferably from a freshly opened bottle or a solvent purification system.

  • Insufficient Reducing Agent: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[9] The reaction stoichiometry is critical.

    • Solution: Typically, a 1.5 to 2-fold molar excess of LiAlH₄ is used to ensure the reaction goes to completion. Ensure your calculations are correct and that the reagent has been weighed accurately and quickly to minimize exposure to air.

  • Incorrect Reaction Temperature: The reaction is typically started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.

    • Solution: Maintain the cold temperature during the addition of the ester solution to the LiAlH₄ suspension. After addition, allow the mixture to stir at room temperature for 1-3 hours. Monitor by TLC to confirm the disappearance of the starting material.

Q3: I am having trouble isolating my final alcohol product after the LiAlH₄ workup. The product seems trapped in the aluminum salts.

This is a very common issue. The workup procedure is designed to quench excess LiAlH₄ and convert the aluminum salts into a filterable solid.

Potential Causes & Solutions:

  • Improper Quenching Procedure: The order and amount of reagents added during the workup are critical for forming a granular, easily filterable aluminum salt precipitate. A gelatinous precipitate is a sign of an incorrect workup.

    • Solution: Use the Fieser workup method. After cooling the reaction back to 0°C, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. Stir vigorously for 30 minutes to an hour. This should produce a white, granular solid that can be easily removed by filtration through Celite.

  • Insufficient Extraction: The product may have some affinity for the aqueous layer or the solid precipitate.

    • Solution: After filtering off the aluminum salts, wash the filter cake thoroughly with a solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Combine these washes with the organic filtrate. Perform a thorough extraction of the aqueous layer with the same organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Hantzsch thiazole synthesis? A: The Hantzsch synthesis is a classic condensation reaction. It begins with a nucleophilic attack (Sₙ2 reaction) from the sulfur atom of the thioamide onto the α-carbon of the haloketone.[1][4][10] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration reaction to form the aromatic thiazole ring.[4][10] The aromaticity of the final product is a significant driving force for the reaction.[4]

Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for the ester reduction in Step 2? A: No, this is not recommended. Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not powerful enough to reduce esters or carboxylic acids.[11] It is primarily used for the reduction of aldehydes and ketones.[8] To effectively reduce the ester intermediate to the primary alcohol, a stronger hydride donor like LiAlH₄ is required.[9][11]

Q: Are there alternative methods to synthesize the thiazole core? A: Yes, while the Hantzsch synthesis is the most common, other methods exist, such as the Cook-Heilbron synthesis, which involves reacting α-aminonitriles with carbon disulfide.[12] Modern variations also include using different catalysts or reaction conditions, such as microwave irradiation or using solid-supported catalysts to improve yields and reaction times.[3][13][14]

Q: What are the expected spectroscopic data for the final product, this compound? A: While specific data should always be confirmed experimentally, based on the structure (CAS No. 885279-75-4), you can expect the following:

  • ¹H NMR: Signals for the methoxy group protons (-OCH₃) around 3.8-3.9 ppm (singlet, 3H), aromatic protons from the methoxyphenyl group (two doublets, total 4H), a singlet for the thiazole C5-H, a singlet or doublet for the benzylic-like protons (-CH₂OH) around 4.7-4.8 ppm, and a broad singlet for the hydroxyl proton (-OH).

  • Molecular Weight: 221.28 g/mol .[15][16]

  • Appearance: Likely a solid at room temperature.[17] A reported melting point is 84-86°C.[16]

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add 4-methoxythiobenzamide (1.0 eq) and absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Stir the mixture until the thioamide is fully dissolved.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.

  • Pour the reaction mixture into cold water to precipitate the crude product fully.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude solid from ethanol to obtain the pure ester intermediate.

Protocol 2: Reduction to this compound

NOTE: This reaction must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and flame-dried glassware.

  • In a three-neck flask equipped with a dropping funnel and an inert gas inlet, suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the ester intermediate (1.0 eq) from Protocol 1 in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction back to 0°C. Carefully perform the Fieser workup:

    • Slowly add water (1 mL for every 1 g of LiAlH₄ used).

    • Slowly add 15% aqueous NaOH solution (1 mL for every 1 g of LiAlH₄).

    • Slowly add water (3 mL for every 1 g of LiAlH₄).

  • Stir the resulting white suspension vigorously at room temperature for 30-60 minutes.

  • Add anhydrous magnesium sulfate or sodium sulfate, and a pad of Celite, and filter the mixture through the Celite pad.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the crude product by silica gel column chromatography or recrystallization if necessary.[18]

StepReactionKey ReagentsSolventTypical YieldKey Characterization
1 Hantzsch Synthesis4-Methoxythiobenzamide, Ethyl BromopyruvateEthanol75-90%Formation of ester peak in IR (~1720 cm⁻¹)
2 Ester ReductionLithium Aluminium Hydride (LiAlH₄)THF80-95%Disappearance of ester IR peak, appearance of broad -OH peak (~3300 cm⁻¹). Melting Point: 84-86°C.[16]

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (2019, January 19). synthesis of thiazoles [Video]. YouTube.
  • CUTM Courseware. (n.d.). Thiazole.
  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1193. MDPI.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Yusof, N. S. M., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Malaysian Journal of Chemistry, 23(1), 14-32.
  • Al-Aabed, Y. (2011). New methods for the rapid synthesis of thiazoles. University of Sussex.
  • Juárez-García, M. E., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PeerJ, 6, e4332. National Center for Biotechnology Information.
  • Patent JP2000290271A. (2000). Thiazole derivative and herbicide. Google Patents.
  • Matei, I., et al. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2022(2), M1382. MDPI.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. JOURNAL OF APPLIED CHEMISTRY, 10(1).
  • Gümüş, F., & Özdemir, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate.
  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction.
  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide.
  • Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols.

Sources

Technical Support Center: Navigating the Challenges in the Purification of Substituted Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common and often complex challenges encountered during the purification of substituted thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic scaffolds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific hurdles of thiazole purification, ensuring the integrity and success of your research and development endeavors.

Section 1: Troubleshooting Common Purification Issues

This section is structured in a question-and-answer format to directly address the most pressing issues you may face in the laboratory.

Low Recovery After Purification

Question: I'm consistently experiencing low yields after purifying my substituted thiazole derivative. What are the likely causes and how can I improve my recovery?

Answer: Low recovery is a frequent challenge in the purification of substituted thiazoles and can stem from several factors. The key is to systematically investigate the potential causes to identify the most effective solution.

  • Incomplete Reaction or Presence of Side Products: Before embarking on purification, it's crucial to confirm the reaction has gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.[1] If starting materials are still present, consider extending the reaction time or optimizing the reaction conditions. The Hantzsch thiazole synthesis, a common method for preparing thiazoles, can sometimes yield side products that complicate purification and reduce the overall yield of the desired product.[2]

  • Suboptimal Recrystallization Conditions: Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the procedure.

    • Solvent Selection: The ideal solvent should dissolve your thiazole compound well at elevated temperatures but poorly at room temperature or below.[3] It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one. Common solvents for recrystallizing heterocyclic compounds include ethanol, methanol, cyclohexane, hexane, and mixtures like ethanol/water.[4]

    • Excessive Solvent: Using too much solvent is a common reason for low recovery, as a significant amount of your compound will remain in the mother liquor.[5] If you suspect this is the case, you can concentrate the mother liquor and attempt a second crystallization to recover more product.

    • Premature Crystallization: If the product crystallizes too quickly, for instance during hot filtration, it can lead to losses. To prevent this, preheat your filtration apparatus (funnel and receiving flask) before use.[5]

  • Product Loss During Work-up: The basic nitrogen atom in the thiazole ring can be exploited for purification. An acid-base extraction can be used to separate the basic thiazole from non-basic impurities. However, improper pH adjustments or insufficient extractions can lead to product loss.[1]

Persistent Impurities After Purification

Question: My purified thiazole compound still shows impurities on TLC and NMR analysis. How can I effectively remove these persistent contaminants?

Answer: The presence of stubborn impurities often indicates that they have similar physicochemical properties to your target compound, making separation challenging. Here's how to approach this problem:

  • Identify the Impurities: Understanding the nature of the impurities is the first step towards their effective removal. Common impurities in thiazole synthesis include unreacted starting materials and side products from the reaction. For example, in the Hantzsch synthesis, unreacted α-haloketones and thioamides can be present. LC-MS is a powerful tool for identifying unknown impurities in your sample.[6][7]

  • Optimize Your Purification Technique:

    • Recrystallization: If recrystallization is your primary method, consider using a different solvent system. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can sometimes provide better separation.[3][5] The slow addition of the anti-solvent is crucial to promote the formation of pure crystals.

    • Column Chromatography: For impurities with very similar polarity to your product, column chromatography is often the most effective technique. The key is to find a solvent system that provides good separation on TLC before scaling up to a column. A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or acetone.[5]

    • Use of Activated Carbon: If your product is colored due to high molecular weight impurities, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb these impurities.[8] However, use it sparingly as it can also adsorb your product, leading to lower yields.

  • Chemical Treatment: In some cases, a chemical treatment can be used to remove specific impurities. For instance, if you have acidic or basic impurities, a simple acid-base wash during the work-up can be very effective.

Product Oiling Out During Crystallization

Question: My substituted thiazole is "oiling out" instead of forming crystals during recrystallization. What causes this and how can I induce crystallization?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the compound's melting point being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point.[9] Here are some strategies to overcome this:

  • Modify the Cooling Process:

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help promote the formation of crystals over oil.[10]

    • Lower the Temperature Further: If cooling to room temperature is not sufficient, try using an ice bath or a refrigerator.[5]

  • Adjust the Solvent System:

    • Add More Solvent: Re-heating the solution and adding a small amount of additional solvent can sometimes prevent oiling out upon cooling.[10]

    • Change the Solvent: If oiling out persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.

  • Induce Crystallization:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[9]

    • Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[11]

  • Alternative Purification: If crystallization proves to be consistently difficult, column chromatography is a reliable alternative for purifying oily compounds.[9]

Section 2: FAQs on Specific Purification Challenges

Q1: How do I separate constitutional isomers of substituted thiazoles?

Separating constitutional isomers of substituted thiazoles can be particularly challenging due to their similar physical properties. For example, in the Hantzsch synthesis using an N-substituted thiourea, a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole can be formed, especially under acidic conditions.[12]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is often the most effective method for separating isomers. Careful method development, including the choice of the stationary phase, mobile phase composition, and temperature, is crucial. For thiazole compounds, reversed-phase HPLC on a C18 column is a common starting point.[13]

  • Fractional Crystallization: In some cases, fractional crystallization can be used. This involves a series of recrystallization steps, where the less soluble isomer crystallizes out first. This method is often tedious and may not be suitable for isomers with very similar solubilities.

Q2: Are substituted thiazoles stable during purification?

The stability of the thiazole ring can be a concern under certain purification conditions. While generally aromatic and stable, the ring can be susceptible to degradation under harsh acidic or basic conditions.[14] The substituents on the thiazole ring can also influence its stability. It is important to consider the potential for hydrolysis of functional groups or ring-opening reactions when choosing purification conditions, especially when heating for extended periods or using strong acids or bases.

Q3: What are the best TLC visualization techniques for substituted thiazoles?

For visualizing substituted thiazoles on a TLC plate, a combination of techniques is often most effective:

  • UV Light: Many thiazole derivatives are UV active due to their aromatic nature and will appear as dark spots on a fluorescent background under short-wave UV light (254 nm).[4][15]

  • Iodine Staining: An iodine chamber can be used to visualize a wide range of organic compounds, including many thiazoles, which will appear as brown spots.[15][16]

  • Chemical Stains: For compounds that are not UV active and do not stain well with iodine, specific chemical stains can be used. For example, a potassium permanganate stain can be effective for compounds with oxidizable functional groups.[15]

Section 3: Experimental Protocols and Workflows

Protocol for Recrystallization of a Substituted Thiazole

This protocol provides a general guideline for the recrystallization of a solid substituted thiazole compound.

  • Solvent Selection: In a small test tube, add a small amount of your crude thiazole product. Add a few drops of a chosen solvent at room temperature. If the compound dissolves, the solvent is not suitable. If it doesn't dissolve, heat the test tube. If the compound dissolves upon heating and then precipitates upon cooling, you have found a potentially good solvent.

  • Dissolution: In an Erlenmeyer flask, add your crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Workflow for Troubleshooting Low Yield in Purification

Caption: A logical workflow for diagnosing and resolving low yields in thiazole purification.

Section 4: Data Presentation

Table 1: Common Solvents for Recrystallization of Substituted Thiazoles

Solvent(s)PolarityBoiling Point (°C)Notes
EthanolPolar78A versatile solvent for many thiazole derivatives.[17]
MethanolPolar65Similar to ethanol but with a lower boiling point.
WaterVery Polar100Suitable for highly polar or salt forms of thiazoles.[17]
Hexane / CyclohexaneNon-polar69 / 81Often used as an anti-solvent or for non-polar thiazoles.[4]
Ethyl AcetateMedium77A good solvent for a range of polarities.[17]
AcetonePolar Aprotic56Can be effective, but its low boiling point requires care.[17]
Ethanol/WaterMixedVariableA common mixed solvent system for adjusting polarity.[4]
Hexane/Ethyl AcetateMixedVariableA versatile mixed solvent system for chromatography and recrystallization.[17]

Section 5: Concluding Remarks

The purification of substituted thiazole compounds, while often challenging, is a critical step in ensuring the quality and reliability of your scientific outcomes. By systematically approaching the purification process, understanding the potential pitfalls, and applying the troubleshooting strategies outlined in this guide, you can significantly improve your success rate. Remember that each substituted thiazole is unique, and optimization of purification protocols is often necessary. We encourage you to use this guide as a starting point and to adapt these principles to your specific research needs.

References

  • BenchChem. (2025).
  • Homework.Study.com. (n.d.).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • European Patent Office. (1992). Process of producing 2-aminothiazole (EP0482607B1).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Restek. (n.d.).
  • Google Patents. (1949).
  • BenchChem. (2025).
  • University of Rochester. (n.d.).
  • Chemistry Stack Exchange. (2012).
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • Restek. (2014). [5]Troubleshooting HPLC- Tailing Peaks.
  • European Patent Office. (1992). Process of producing 2-aminothiazole (EP 0482607 A1).
  • Nichols, L. (2022). 2.
  • BenchChem. (2025).
  • University of Geneva. (n.d.).
  • Scribd. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Separation Science. (2024). How to Deal With Peak Splitting in HPLC?.
  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • uHPLCs. (2024). How to Deal With Peak Splitting in HPLC?.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Guedes, I. A., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. European Journal of Medicinal Chemistry, 182, 111634.
  • Bagley, M. C., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Molecules, 23(9), 2296.
  • Agilent. (n.d.).
  • Homework.Study.com. (n.d.).
  • University of York. (n.d.).
  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • BenchChem. (2025).
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • ResearchGate. (2014).
  • Guedes, I. A., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. European Journal of Medicinal Chemistry, 182, 111634.
  • Wikipedia. (n.d.). Thiazole.
  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Journal of Crystal Growth. (2003).
  • Journal of Analytical Chemistry. (2005). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • CHIMIA. (2000).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ACS Omega. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Journal of the Chemical Society, Perkin Transactions 1. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • International Journal of Trend in Scientific Research and Development. (2021).
  • Molecules. (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity.
  • Pharmaceutics. (2020).
  • CUTM Courseware. (n.d.). Thiazole.
  • ResearchGate. (2018). Common methods for the synthesis of 2-aminothiazole.
  • ResearchGate. (2010). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • PubMed. (2018).
  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A REVIEW ON IMPURITY PROFILING.
  • ACG Publications. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles.

Sources

Hantzsch Thiazole Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust and historic reaction to forge essential thiazole scaffolds. As a cornerstone of heterocyclic chemistry, the Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide, is prized for its efficiency and versatility.[1][2] However, like any powerful tool, its successful application often requires a nuanced understanding of the reaction's intricacies.

This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our goal is to empower you to navigate the challenges of this synthesis with the confidence of an expert.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses the most frequently encountered challenges in the Hantzsch thiazole synthesis, offering causative explanations and actionable solutions.

Q1: My reaction yield is disappointingly low. What are the likely causes and how can I improve it?

Low yield is a multifaceted problem that can stem from several factors, from reagent quality to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial.

Underlying Causes & Solutions:

  • Reagent Purity: The purity of your α-haloketone and thioamide is paramount. Impurities can engage in side reactions, consuming starting materials and complicating purification.

    • Actionable Advice: Always use freshly purified reagents. If you suspect impurities, consider recrystallization or distillation of your starting materials.

  • Suboptimal Temperature: The Hantzsch synthesis often requires thermal energy to overcome the activation barrier for cyclization and dehydration.[3]

    • Actionable Advice: If your reaction is sluggish or incomplete, ensure adequate heating. For a typical reaction between 2-bromoacetophenone and thiourea in methanol, refluxing at around 100°C for 30 minutes is a good starting point.[4] For more sensitive substrates, a gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Improper Solvent Selection: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. While alcohols like methanol and ethanol are common, they may not be optimal for all substrate combinations.

    • Actionable Advice: If solubility is an issue or the reaction is slow, consider alternative solvents or solvent mixtures. A mixture of ethanol and water (e.g., 50/50 v/v) has been shown to be effective, offering an environmentally benign option that can improve yields.[5]

  • Reaction Time: Insufficient or excessive reaction times can be detrimental. Incomplete reactions lead to low conversion, while prolonged heating can lead to decomposition of products or the formation of side products.

    • Actionable Advice: Monitor your reaction's progress diligently using TLC. This will allow you to identify the optimal time to quench the reaction, maximizing the yield of your desired product.

  • Modern Approaches for Yield Enhancement:

    • Microwave Irradiation: This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating.[6][7] For example, the synthesis of certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines saw a significant yield increase and a reduction in reaction time from 8 hours to 30 minutes when switching from conventional heating to microwave irradiation.[6]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can accelerate the reaction and simplify workup, leading to improved isolated yields.[8][9]

Q2: I'm observing significant side product formation. How can I identify and suppress these impurities?

The formation of byproducts is a common challenge that can significantly impact both yield and purity. Understanding the potential side reactions is the first step toward their mitigation.

Common Side Products and Mitigation Strategies:

  • Formation of Dimeric Byproducts: Under certain conditions, the α-haloketone can undergo self-condensation or reaction with the product.

    • Mitigation: Maintaining a stoichiometric balance or using a slight excess of the thioamide can help to minimize the self-condensation of the α-haloketone.[3] Slow addition of the α-haloketone to the reaction mixture can also be beneficial.

  • Hydrolysis of Thioamide: In the presence of water and at elevated temperatures, thioamides can hydrolyze to the corresponding amides, which are unreactive in the Hantzsch synthesis.

    • Mitigation: Ensure your solvent is dry, especially when using protic solvents like ethanol. If water is used as a co-solvent, carefully optimize the reaction temperature and time to favor thiazole formation over hydrolysis.

Q3: I am using an N-substituted thioamide and obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?

When an unsymmetrical N-substituted thioamide is used, the initial S-alkylation can be followed by cyclization involving either of the two nitrogen atoms, potentially leading to two different regioisomers.

Controlling Regioselectivity:

  • Reaction Conditions: The acidity of the reaction medium can have a profound impact on the regiochemical outcome.

    • In Neutral Solvents: The condensation of α-haloketones with N-monosubstituted thioureas typically yields 2-(N-substituted amino)thiazoles exclusively.[10][11]

    • Under Acidic Conditions: Performing the reaction in the presence of a strong acid, such as a mixture of 10M HCl and ethanol, can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[10][11] The ratio of the two isomers is influenced by the specific acid concentration, temperature, and the structure of the starting materials.[10][11]

Visualizing Regioselectivity:

G Regioselectivity in Hantzsch Synthesis cluster_neutral Neutral Conditions cluster_acidic Acidic Conditions (e.g., HCl/EtOH) Neutral_Reactants α-Haloketone + N-Substituted Thioamide Neutral_Product 2-(N-Substituted amino)thiazole (Major Product) Neutral_Reactants->Neutral_Product Acidic_Reactants α-Haloketone + N-Substituted Thioamide Acidic_Product_1 2-(N-Substituted amino)thiazole Acidic_Reactants->Acidic_Product_1 Acidic_Product_2 3-Substituted 2-imino-2,3-dihydrothiazole Acidic_Reactants->Acidic_Product_2 Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 S-Alkylation (SN2) Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration

Caption: Step-wise mechanism of the Hantzsch thiazole synthesis.

Q2: What are the typical solvents and catalysts used in this synthesis?

The choice of solvent and catalyst can significantly influence the reaction's efficiency and outcome.

ParameterCommon Choices & Recommendations
Solvents Alcohols (Methanol, Ethanol): Most commonly used due to good solubility of reactants and ease of removal. [4]Ethanol/Water Mixtures: An effective and environmentally friendlier alternative. [5]Solvent-Free: Can lead to faster reactions and simpler workup. [8]
Catalysts None (Classical): The traditional Hantzsch synthesis often proceeds without a catalyst, relying on thermal energy. Heterogeneous Catalysts (e.g., Silica-Supported Tungstosilicic Acid): Offer high yields (79-90%), are reusable, and promote environmentally benign conditions. [5][12]Palladium Catalysts (e.g., Pd(OAc)₂): Can be used in modern variations for direct arylation of thiazoles. [8]

Q3: How do the substituents on the starting materials affect the reaction?

The electronic and steric nature of the substituents on both the α-haloketone and the thioamide can impact the reaction rate and yield.

  • Electron-withdrawing groups on the α-haloketone can increase the electrophilicity of the carbonyl carbon, potentially accelerating the cyclization step.

  • Electron-donating groups on the thioamide can enhance the nucleophilicity of the sulfur atom, speeding up the initial S-alkylation.

  • Steric hindrance around the reactive centers of either starting material can slow down the reaction or necessitate more forcing conditions (higher temperatures, longer reaction times).

Q4: Can you provide a general, reliable experimental protocol?

The following protocol is a good starting point for the synthesis of 2-amino-4-phenylthiazole and can be adapted for other substrates.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.1-1.5 eq). [4]2. Solvent Addition: Add absolute ethanol or methanol as the solvent.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing cold deionized water. A precipitate of the thiazole product should form. [4] * If the product is protonated (as is often the case), neutralize the solution with a weak base like a 5% sodium carbonate solution to facilitate precipitation. [3][4]6. Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, mass spectrometry, and melting point determination.

Experimental Workflow Diagram:

Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Combine Reactants & Solvent B Heat to Reflux A->B C Monitor by TLC B->C D Cool to RT C->D E Precipitate in Water/Neutralize D->E F Filter & Wash E->F G Recrystallize F->G H Characterize (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for Hantzsch thiazole synthesis.

References

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. [Link]
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
  • Wagare, P., et al. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Gomha, S. M., et al. (2017).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Bouherrou, H., et al. (2017).
  • Gomha, S. M., et al. (2017).
  • Bouherrou, H., et al. (2017).
  • Varma, R. S. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 109(1), 148-168. [Link]
  • Bouherrou, H., et al. (2017).
  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. [Link]
  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. [Link]
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]
  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Ayati, A., et al. (2015). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • Mohurle, S., & Maiti, B. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Journal of the Iranian Chemical Society. [Link]
  • Kumar, A., & Kumar, R. (2022). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 18, 71-110. [Link]
  • Azman, N. A., et al. (2021). A brief review on the thiazole derivatives: synthesis methods and biological activities. Malaysian Journal of Chemistry, 23(1), 14-26. [Link]
  • Bepls. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-83. [Link]
  • Saha, P., & Das, A. (2021). Mechanism of Hantzsch Thiazole Synthesis. Green Synthetic Approaches for Biologically Relevant Heterocycles, 1-28. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing a common yet significant hurdle: the poor aqueous solubility of novel thiazole derivatives.[1][2][3][4] This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and overcome these solubility issues in your biological assays, ensuring data integrity and accelerating your research.

Thiazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[2][5][6][7] However, their often planar, aromatic, and hydrophobic nature leads to limited solubility in the aqueous buffers and media required for in vitro and cell-based assays.[1][2] This guide will walk you through a logical progression of solubilization strategies, from basic troubleshooting to advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and provides immediate, actionable advice.

Q1: My new thiazole derivative won't dissolve in my aqueous assay buffer. What's the very first thing I should do?

A: The standard first step is to prepare a concentrated stock solution in a suitable organic solvent.[8][9][10] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[11][12]

  • Causality: DMSO is a strong, polar aprotic solvent. It effectively disrupts the crystal lattice energy of solid compounds like thiazole derivatives, allowing individual molecules to be solvated. When this concentrated stock is then diluted into a larger volume of aqueous buffer, the DMSO helps keep the compound molecules dispersed.

  • Actionable Advice: Prepare a high-concentration stock solution, for example, 10-100 mM in 100% anhydrous DMSO.[13] This minimizes the volume of organic solvent you'll need to add to your final assay, reducing the risk of solvent-induced artifacts or toxicity.[14][15]

Q2: I made a clear 10 mM stock in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening?

A: This is a classic case of "solvent shock," a kinetic solubility issue.[13] A clear stock solution in 100% DMSO does not guarantee solubility in a final aqueous buffer.[14] The drastic change in solvent polarity upon dilution causes the compound's solubility to plummet, leading to rapid precipitation.[14]

  • Causality: Your compound is highly soluble in DMSO but has a very low intrinsic solubility in water. When you dilute the stock, the DMSO concentration drops dramatically, and the aqueous environment can no longer keep the hydrophobic compound molecules in solution. They rapidly aggregate and precipitate.

  • Actionable Advice:

    • Optimize the Dilution: Instead of adding the stock directly, perform a serial dilution.[16] Add the DMSO stock dropwise to your buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that trigger precipitation.[16]

    • Check Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Perform an experiment to determine the highest concentration that remains clear in your final assay medium over the course of your experiment.[17]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line and assay-dependent, but a widely accepted industry standard is to keep the final DMSO concentration at or below 0.5%.[14][16] Some robust cell lines or enzyme assays may tolerate up to 1%, but this must be validated.[14][18]

  • Causality: At higher concentrations, DMSO can have direct cytotoxic effects, alter cell membrane permeability, and induce off-target effects that can confound experimental results.[14][15]

  • Actionable Advice: Always run a "vehicle control" experiment with the highest concentration of DMSO used in your assay (without your compound) to ensure the solvent itself is not affecting the biological outcome.[16]

Co-SolventMax Final Assay Conc. (Typical)IC50 (Various Cell Lines)Key Considerations
DMSO < 0.5% [15]1.8% - 1.9% (v/v)[15]Can interfere with some assays; potential for compound precipitation during freeze-thaw cycles of stock.[18][19]
Ethanol < 0.5% [15]> 5% (v/v)[15]Generally less toxic than DMSO but also a weaker solvent for highly hydrophobic compounds.[20]
Methanol < 0.1% 38.1 - 124.0 µL/mL[20]More toxic than ethanol; use with caution.
Acetone < 0.5% [15]> 5% (v/v)[15]Volatile; can be problematic for long-term incubations. Least cytotoxic in some studies.[15]

Q4: My compound seems to dissolve initially but then crashes out of solution during a 24-hour incubation. Why?

A: This points to a distinction between kinetic and thermodynamic solubility.[21][22] You likely created a supersaturated, thermodynamically unstable solution that precipitates over time as it moves toward equilibrium.[23]

  • Causality: Initially, the energy from mixing and the presence of a co-solvent can create a solution holding more compound than is stable long-term (kinetic solubility).[23] Over time, the compound molecules rearrange into a more stable, lower-energy crystalline state, which is the precipitate you observe. This is the compound reaching its true thermodynamic solubility limit.[23][24]

  • Actionable Advice:

    • Determine True Solubility: You must determine the maximum thermodynamically stable concentration for your long-term assays.

    • Consider Advanced Strategies: If the required efficacious concentration is higher than the thermodynamic solubility, you must use advanced solubilization techniques (see Part 2).

Part 2: Troubleshooting Guide - A Deeper Dive

If basic co-solvent strategies are insufficient, a more systematic approach is needed.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical path for diagnosing and solving precipitation problems.

Caption: A logical workflow for troubleshooting solubility.

Advanced Solubilization Strategies

Strategy 1: pH Adjustment (for Ionizable Compounds)

Many thiazole derivatives have ionizable groups (weak acids or bases). Their solubility can be dramatically influenced by the pH of the buffer.[25][26]

  • Causality: The charged (ionized) form of a compound is almost always significantly more water-soluble than its neutral form.[26][27] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, creating a soluble anion. For a weakly basic compound, lowering the pH below its pKa will protonate it, creating a soluble cation.[16][27]

  • When to Use: When your thiazole derivative has a pKa that allows for ionization within a pH range compatible with your assay.

  • Protocol:

    • Determine the pKa of your compound (experimentally or via prediction software).

    • Prepare a series of assay buffers with pH values adjusted to be ~1-2 units above the pKa (for acids) or below the pKa (for bases).

    • Measure the solubility of your compound in each buffer.

    • Crucial Control: Ensure the change in pH does not affect your biological target or assay readout. Run controls to validate.[16]

Strategy 2: Use of Solubilizing Excipients

If pH adjustment is not an option, excipients can be used to create formulations that keep the compound in solution.

a) Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[11][18][28]

  • Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic thiazole derivative partitions into this cavity, forming a water-soluble "inclusion complex."[28][29] This complex effectively shields the hydrophobic compound from the aqueous environment.

  • When to Use: An excellent choice for non-ionizable, highly hydrophobic compounds when co-solvents interfere with the assay. Studies have shown this method to be effective for thiazole derivatives.[30]

  • Common Types: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[30][31]

  • Considerations: The binding of the compound to the cyclodextrin lowers the concentration of free compound available to interact with the biological target.[11] This equilibrium must be considered when interpreting dose-response curves.

Caption: Encapsulation by cyclodextrin enhances solubility.

b) Surfactants (Detergents)

Surfactants can be used in biochemical (non-cell-based) assays to solubilize highly lipophilic compounds.

  • Causality: Above their critical micelle concentration (CMC), surfactant molecules form micelles with a hydrophobic core and a hydrophilic shell. The thiazole derivative partitions into the hydrophobic core, similar to the mechanism for cyclodextrins.

  • When to Use: Primarily for enzyme or protein-based assays. Not recommended for cell-based assays , as concentrations above the CMC are typically cytotoxic.[32]

  • Common Types: Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are common choices.[32][33]

Part 3: Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the standard procedure for creating a primary stock solution.[8][34]

  • Pre-Preparation: Bring the vial of your solid thiazole derivative and a bottle of anhydrous, high-purity DMSO to room temperature.[8]

  • Calculation: Calculate the mass of the compound required to make a desired volume (e.g., 1 mL) of a specific concentration (e.g., 10 mM).

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile, appropriately sized tube (e.g., 1.5 mL microcentrifuge tube).[34]

  • Dissolution: Add the calculated volume of DMSO to the tube.

  • Mixing: Cap the tube securely and vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist, but check compound stability first.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[8][19] Store at -20°C or -80°C, protected from light.[8]

Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility)

This protocol helps you find the highest concentration of your compound that can be used in an assay without immediate precipitation.[17]

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO as described in Protocol 1. Pre-warm your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[17]

  • Serial Dilution: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in the pre-warmed medium.[13]

    • Example: To test up to 200 µM, add 200 µL of medium containing 200 µM of the compound (e.g., 4 µL of 10 mM stock in 196 µL medium) to the first well.

    • Transfer 100 µL from this well to an adjacent well already containing 100 µL of medium, mix, and repeat across the plate.

  • Incubation & Observation: Incubate the plate under your experimental conditions. Visually inspect for precipitation (cloudiness, crystals) immediately and at several time points (e.g., 1, 4, 24 hours).[17] A light microscope can help detect fine precipitates.

  • Determination: The highest concentration that remains visually clear throughout the incubation is your maximum working concentration for that specific medium and duration.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • Varadi, M., et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]
  • ResearchGate. (n.d.).
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
  • PubMed. (2021).
  • ResearchGate. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. [Link]
  • ResearchGate. (2015).
  • Avicenna Journal of Medical Biochemistry. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. [Link]
  • National Institutes of Health. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. [Link]
  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
  • RJP. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
  • National Institutes of Health. (2023).
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?[Link]
  • JPR. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
  • CRISP Maastricht. (2017). Preparation stock solution solid compound(s). [Link]
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
  • Aston University. (2015).
  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
  • ResearchGate. (2024). (PDF)
  • ResearchGate. (n.d.). (PDF)
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. [Link]
  • PubMed. (n.d.).
  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. [Link]
  • National Institutes of Health. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. [Link]
  • National Institutes of Health. (n.d.). Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. [Link]
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in Thiazole Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Bioactivity Screening. This guide is designed for researchers, scientists, and drug development professionals who are working with the versatile thiazole scaffold and may be encountering unexpected or difficult-to-interpret results in their high-throughput screening (HTS) campaigns. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds.[1][2] However, its chemical properties can also lead to a range of assay artifacts that may result in false positives or negatives, wasting valuable time and resources.[3][4]

This resource provides in-depth, question-and-answer-based troubleshooting guides to help you identify the root cause of your unexpected results and implement effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thiazole compound is showing activity across multiple, unrelated assays. What could be the cause?

This is a classic sign of a Pan-Assay Interference Compound (PAINS).[5] PAINS are compounds that appear as "hits" in many different HTS assays due to non-specific interactions rather than specific binding to a biological target.[5][6] The thiazole scaffold, particularly certain substituted forms like 2-aminothiazoles, has been identified as a potential PAINS chemotype.[7]

Underlying Causes & Mechanistic Insights:

  • Non-Specific Reactivity: Thiazole derivatives can be chemically reactive, leading to covalent modification of proteins, particularly those with reactive cysteine residues.[8] This non-specific binding can alter protein function and generate a signal in your assay.

  • Redox Activity: Some thiazole compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide.[4][7] These ROS can interfere with assay components, especially in assays that rely on redox-sensitive reporters (e.g., luciferase, fluorescent proteins).

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[7]

  • Metal Chelation: The nitrogen and sulfur atoms in the thiazole ring can act as chelation sites for metal ions.[9][10] If your assay relies on metalloenzymes or requires specific metal cofactors, your compound could be interfering by sequestering these essential ions.

Troubleshooting Workflow:

A Unexpected Hit in Multiple Assays B Run PAINS Filters (e.g., ZINC PAINS Remover) A->B G PAINS Flagged? B->G C Perform Orthogonal Assays (Different detection methods) H Activity Persists? C->H D Check for Compound Aggregation (Detergent counter-screen, DLS) I Activity Abolished by Detergent? D->I E Assess Redox Activity (Resazurin or H2DCFDA assay) J Redox Active? E->J F Evaluate Metal Chelation (Add excess metal ions) K Activity Rescued? F->K G->C No L High Likelihood of PAINS. Deprioritize or redesign compound. G->L Yes H->D No M Potential True Hit. Proceed with caution. H->M Yes I->E No N Likely Aggregator. Confirm with DLS. I->N Yes J->F No O Redox Interference. Use redox-insensitive assay. J->O Yes K->M No P Chelation Interference. Modify buffer or compound. K->P Yes

Caption: Troubleshooting workflow for promiscuous thiazole compounds.

Step-by-Step Protocols:

  • In Silico PAINS Filtering:

    • Before extensive wet-lab work, screen your compound's structure against established PAINS filters. Several online tools and software packages are available for this purpose.[5]

  • Detergent Counter-Screen for Aggregation:

    • Objective: To determine if the observed activity is due to compound aggregation.

    • Protocol:

      • Prepare your standard assay reaction.

      • In a parallel set of wells, add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer before adding your thiazole compound.[7]

      • Run the assay with and without the detergent.

    • Interpretation: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is likely an aggregator.[7]

  • Redox Activity Assay (Resazurin-based):

    • Objective: To assess if the compound generates reactive oxygen species.

    • Protocol:

      • In a microplate, add your thiazole compound to a buffer containing a reducing agent like DTT (1,4-dithiothreitol).[7]

      • Add resazurin, a blue dye that is converted to the fluorescent resorufin in the presence of redox activity.

      • Incubate and measure fluorescence.

    • Interpretation: An increase in fluorescence compared to a vehicle control indicates redox activity.[7] It is beneficial to use multiple orthogonal assays to avoid spectral interference.[7]

Q2: My thiazole compound shows poor solubility in aqueous assay buffers, leading to inconsistent results. How can I address this?

Poor aqueous solubility is a common challenge in drug discovery and can lead to high variability and inaccurate potency measurements.[3]

Underlying Causes & Mechanistic Insights:

  • Hydrophobicity: The thiazole scaffold, especially when substituted with lipophilic groups, can have low solubility in the aqueous buffers used for most biological assays.

  • Precipitation: Compounds can precipitate out of solution during the assay, leading to lower effective concentrations and inconsistent results.

Troubleshooting Strategies:

StrategyDescriptionRecommended Starting Concentration
Co-solvents Use a small percentage of an organic solvent like DMSO or ethanol to aid solubility.1-5% (v/v) final concentration
Solubilizing Agents Incorporate excipients like cyclodextrins to encapsulate the hydrophobic compound.Varies by agent; consult manufacturer's data
Sonication Use an ultrasonic bath to break up compound aggregates and improve dissolution.5-15 minutes before use
pH Adjustment If your compound has ionizable groups, adjusting the buffer pH can improve solubility.Test a range of pH values around the pKa

Step-by-Step Protocol: Solubility Assessment

  • Prepare a Stock Solution: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in your assay buffer.

  • Visual Inspection: Visually inspect the dilutions for any signs of precipitation (cloudiness, particulates).

  • Nephelometry: For a more quantitative measure, use a plate reader capable of nephelometry to detect light scattering caused by insoluble particles.

Q3: I'm observing assay signal interference (e.g., autofluorescence, quenching, or colorimetric interference). How can I confirm and correct for this?

Thiazole-containing compounds, due to their aromatic nature, can sometimes interfere with the detection methods used in HTS assays.[7][11]

Underlying Causes & Mechanistic Insights:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to false-positive signals.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength, reducing the signal from your assay's reporter and causing false negatives.

  • Colorimetric Interference: In absorbance-based assays (like MTT or those using malachite green), the intrinsic color of the compound can interfere with the readout.[7][12]

Troubleshooting Workflow:

A Suspected Signal Interference B Run Compound-Only Control (No enzyme/cells) A->B C Measure Signal (Fluorescence, Absorbance, etc.) B->C D Significant Signal Compared to Vehicle? C->D E Interference Confirmed. D->E Yes F No Direct Interference. Consider other mechanisms. D->F No G Implement Correction Strategy E->G H Subtract background signal OR Switch to orthogonal assay G->H

Caption: Workflow for identifying and correcting signal interference.

Step-by-Step Protocol: Assessing Spectral Interference

  • Objective: To determine if the thiazole compound interferes with the assay's optical detection method.

  • Protocol:

    • Prepare a plate with your assay buffer and all assay components except the biological target (e.g., enzyme or cells).

    • Add your thiazole compound at the same concentrations used in the main experiment.

    • Include a vehicle control (e.g., DMSO) without the compound.

    • Read the plate using the same detection parameters (wavelengths, gain settings) as your primary screen.[7]

  • Interpretation:

    • High signal in compound-only wells: Indicates autofluorescence or colorimetric interference.

    • Low signal in a positive control + compound well: Suggests signal quenching.

  • Correction:

    • If interference is confirmed, you can subtract the background signal from the compound-only wells from your experimental wells.

    • Alternatively, switch to an orthogonal assay with a different detection method (e.g., from a fluorescence-based assay to a label-free method like thermal shift assay).[11]

By systematically addressing these common issues, researchers can increase the reliability of their screening data and focus their efforts on genuine hits, ultimately accelerating the drug discovery process.

References
  • Benchchem. (n.d.). Thiazole, 5-ethyl-4-phenyl-" assay interference and artifacts.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
  • Wikipedia. (2023). Pan-assay interference compounds.
  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(12), 1966–1974.
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
  • Alves, C. N., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2.
  • Singh, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.
  • Gomathi, T., et al. (2022). Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells. ACS Omega, 7(40), 35987–35997.
  • Lin, C. H., et al. (2014). Improving the interferences of methyl thiazolyl tetrazolium and IL-8 assays in assessing the cytotoxicity of nanoparticles. Toxicology and Applied Pharmacology, 276(1), 1-9.
  • de Paula, R. G., et al. (2019). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Scientific Reports, 9, 12199.
  • Shabbir, M., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32446–32462.
  • Chander, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016.
  • Li, Y., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 27(38), 6493-6537.

Sources

Technical Support Center: Stability Testing of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to establishing the stability profile of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical workflows to anticipate and address challenges in your stability studies.

Introduction: Understanding the Molecule's Stability Landscape

This compound is a heterocyclic compound featuring a thiazole ring, a methoxyphenyl group, and a primary alcohol. Each of these moieties contributes to its overall chemical reactivity and potential degradation pathways. A thorough understanding of its stability is critical for the development of robust formulations and for ensuring the integrity of experimental data.

This guide will walk you through a systematic approach to stability testing, from initial forced degradation studies to the development of a stability-indicating analytical method.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the stability assessment of this compound.

Q1: My solution of this compound is turning yellow upon storage. What could be the cause?

A yellowing of the solution is often indicative of degradation. For thiazole-containing compounds, this can be due to several factors:

  • Oxidative Degradation: The thiazole ring and the methoxyphenyl group can be susceptible to oxidation.[1][2] This can be exacerbated by the presence of dissolved oxygen, trace metal ions, or exposure to light.

  • Photodegradation: Thiazole derivatives, particularly those with aryl substituents, can be sensitive to light.[3] Exposure to UV or even ambient laboratory light can trigger photo-degradation pathways, sometimes involving singlet oxygen.[3]

  • Hydrolysis: While the core thiazole ring is relatively stable, extreme pH conditions can promote hydrolysis, potentially leading to colored degradants.[4][5]

Recommendation: To mitigate this, prepare solutions fresh whenever possible, use amber vials or protect your solutions from light, and consider degassing your solvents.

Q2: I am observing a new peak in my HPLC chromatogram after leaving my sample on the autosampler overnight. What is a likely cause?

The appearance of a new peak suggests on-instrument degradation. Potential causes include:

  • Thermal Degradation: Although the compound may be stable at room temperature for short periods, the cumulative effect of being on a non-refrigerated autosampler for an extended time can lead to thermal degradation. The methoxyphenyl group, for instance, can undergo thermal decomposition.[6]

  • Interaction with Mobile Phase: If the mobile phase has an extreme pH or contains reactive components, it could be promoting degradation over time.

  • Photodegradation: If the autosampler is not light-protected, photodegradation can occur.

Recommendation: Use a refrigerated autosampler set to a low temperature (e.g., 4 °C). Also, perform a time-zero analysis and compare it with later time points to assess on-instrument stability.

Q3: What are the most likely degradation pathways for this molecule?

Based on its structure, the primary anticipated degradation pathways are:

  • Oxidation: The nitrogen and sulfur atoms in the thiazole ring can be sites of oxidation.[7] The primary alcohol can also be oxidized to an aldehyde or a carboxylic acid.

  • Photodegradation: The thiazole ring can undergo photo-oxygenation, potentially leading to ring cleavage.[3]

  • Hydrolysis (under forced conditions): While generally stable, the thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions.[4][5]

  • Thermal Degradation: At elevated temperatures, cleavage of the methoxy group or side-chain reactions on the methanol moiety are possible.[6]

Q4: Which analytical technique is best suited for stability testing of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[4][8][9] This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.[1][3]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during stability studies.

Problem Potential Cause(s) Recommended Action(s)
Rapid degradation in all stress conditions. 1. The compound is inherently unstable. 2. Stress conditions are too harsh. 3. Impurities in the sample are catalyzing degradation.1. Re-evaluate the need for this compound or consider derivatization to improve stability. 2. Reduce the concentration of stressing agents (acid, base, oxidant), lower the temperature, or shorten the exposure time.[10][11] 3. Re-purify the starting material and ensure high-purity solvents and reagents are used.
No degradation observed under any stress conditions. 1. The compound is highly stable. 2. Stress conditions are too mild.1. This is a positive outcome, but ensure the analytical method is sensitive enough to detect low levels of degradation. 2. Increase the severity of the stress conditions (e.g., higher temperature, longer duration, higher concentration of stressing agents).[12]
Poor mass balance in the stability study. 1. Degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). 2. Degradation products are precipitating out of solution. 3. The parent compound is adsorbing to the container.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. 2. Visually inspect the samples for precipitates. If observed, try to dissolve them in a stronger solvent for analysis. 3. Use silanized glass vials or polypropylene containers to minimize adsorption.
Inconsistent or irreproducible stability data. 1. Variability in sample preparation. 2. Inconsistent environmental conditions (light, temperature). 3. Issues with the analytical instrument.1. Ensure precise and consistent preparation of all solutions. 2. Use a calibrated stability chamber and protect all samples from light. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.

Part 3: Experimental Protocols

Here we provide a detailed, step-by-step methodology for conducting a forced degradation study and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the sample to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[11]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, place a solution of the compound in a sealed vial at 60°C for 24 hours.

    • Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using the developed HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate the parent compound from all degradation products generated during the forced degradation study.

Initial HPLC Parameters (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the parent compound (likely around 240-260 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Workflow:

A Initial Method Development B Inject Unstressed Sample A->B C Inject Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) B->C D Evaluate Peak Purity of Parent Peak C->D E Check for Co-elution of Degradants D->E Purity Pass? F Optimize Mobile Phase Gradient E->F Co-elution? I Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) E->I No Co-elution G Optimize Column Temperature F->G H Optimize Flow Rate G->H H->D Re-evaluate J Final Stability-Indicating Method I->J

Caption: Workflow for developing a stability-indicating HPLC method.

Part 4: Data Presentation and Interpretation

A well-organized summary of the forced degradation data is crucial for assessing the stability profile of the compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradation ProductsMajor Degradant Peak (RT, min)Observations
0.1 M HCl, 60°C 2485.224.5Slight yellowing
0.1 M NaOH, 60°C 2478.933.8, 5.1Moderate yellowing
3% H₂O₂, RT 2465.442.9, 6.2Significant degradation
Thermal (Solid), 105°C 2498.117.1No visual change
Thermal (Solution), 60°C 2495.317.1No visual change
Photostability -89.724.8Slight discoloration

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 5: Mechanistic Insights and Visualization

Understanding the potential degradation pathways is key to mitigating stability issues.

cluster_0 Degradation Pathways cluster_1 Oxidative Stress (e.g., H₂O₂) cluster_2 Photolytic Stress (Light) cluster_3 Hydrolytic Stress (Acid/Base) Parent This compound (Parent Compound) Oxidation_Aldehyde 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde Parent->Oxidation_Aldehyde Oxidation of alcohol Oxidation_N_Oxide N-Oxide derivative Parent->Oxidation_N_Oxide N-oxidation Photo_RingCleavage Ring-cleaved products (e.g., amides) Parent->Photo_RingCleavage Photo-oxygenation Hydrolysis_RingOpening Thiazole ring-opened products Parent->Hydrolysis_RingOpening Hydrolysis Oxidation_CarboxylicAcid 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid Oxidation_Aldehyde->Oxidation_CarboxylicAcid Further oxidation

Caption: Potential degradation pathways of this compound under various stress conditions.

This diagram illustrates that the primary alcohol is a likely site for oxidation, leading to the corresponding aldehyde and carboxylic acid. The thiazole ring itself is susceptible to N-oxidation and photo-induced ring cleavage. Under harsh hydrolytic conditions, the thiazole ring may open.

By following the guidance in this technical support center, researchers can systematically evaluate the stability of this compound, develop a robust stability-indicating method, and gain a deeper understanding of its degradation profile. This knowledge is essential for the successful development of this compound for its intended application.

References

  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. ResearchGate.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO.
  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate.
  • Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate.
  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate.
  • Thiazole - Wikipedia. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Overview of the Chemistry of 2-Thiazolines. ACS Publications.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Scribd.
  • Forced Degradation Studies. MedCrave online.
  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation – A Review. ijcrt.org.

Sources

Technical Support Center: Purification of Thiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying thiazoles using column chromatography. Our focus is on understanding the "why" behind the "how," enabling you to troubleshoot effectively and develop robust purification methods.

Understanding the Chromatographic Behavior of Thiazole Derivatives

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3][4] Their purification, however, can be non-trivial. The unique electronic structure of the thiazole ring governs its interaction with stationary and mobile phases, and an appreciation of these properties is the first step toward successful purification.

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This structure results in significant pi-electron delocalization, lending it a degree of aromaticity.[1][5] The presence of lone pair electrons on both heteroatoms, and an acidic proton at the C-2 position under certain conditions, makes the thiazole moiety highly interactive.[2]

Key characteristics influencing chromatography include:

  • Polarity: Thiazole derivatives are generally polar compounds. The polarity can vary significantly based on the substituents attached to the ring.[6] Electron-donating and electron-withdrawing groups can drastically alter the molecule's dipole moment and, consequently, its retention on a polar stationary phase like silica gel.[6]

  • Basicity: The nitrogen atom in the thiazole ring imparts basic properties (pKa of the conjugate acid is ~2.5), though it is less basic than imidazole.[1] This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing issues like peak tailing or even irreversible adsorption.

  • Stability: Thiazole derivatives can be susceptible to degradation under certain conditions. For instance, some may be sensitive to acidic conditions, which can be present on the surface of silica gel.[7] Forced degradation studies have shown that some thiazole derivatives can degrade under acidic, alkaline, or oxidative stress.[8][9] It is crucial to assess the stability of your specific compound on silica gel before committing to a large-scale purification.[7]

Method Development Workflow

A systematic approach to method development is critical to avoid common pitfalls. The following workflow provides a structured path from crude reaction mixture to purified compound.

MethodDevelopment TLC 1. Thin-Layer Chromatography (TLC) Analysis Solvent 2. Solvent System Optimization TLC->Solvent Determine initial polarity Stationary 3. Stationary Phase Selection TLC->Stationary Assess stability Solvent->Stationary If tailing or poor separation persists Loading 4. Sample Loading Technique Stationary->Loading Choose compatible phase Column 5. Column Packing & Elution Loading->Column Select dry or wet loading Fractions 6. Fraction Analysis Column->Fractions Collect and monitor

Caption: A systematic workflow for developing a column chromatography method for thiazole derivatives.

Step-by-Step Method Development Protocol
  • Initial TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture on a silica gel TLC plate.

    • Develop the plate using a starting solvent system. A common starting point for "normal" polarity compounds is 20-30% ethyl acetate in hexane.[10]

    • Visualize the spots using UV light and/or a suitable stain.[11]

    • Goal: To get a clear separation of your target compound from impurities, with the target having an Rf value between 0.2 and 0.4 for optimal column separation.

  • Solvent System Optimization:

    • If the separation is poor or the Rf value is not in the ideal range, adjust the polarity of the mobile phase.

    • To decrease the Rf (for compounds that are too nonpolar), increase the proportion of the polar solvent (e.g., move from 20% to 40% ethyl acetate in hexane).

    • To increase the Rf (for compounds that are too polar), decrease the proportion of the polar solvent.

    • If simple binary systems like ethyl acetate/hexane don't provide adequate separation, consider other solvent systems.[11][12]

    Solvent System Application Notes
    Hexane/Ethyl AcetateThe most common starting point for a wide range of polarities.[10][13]
    Hexane/AcetoneCan offer different selectivity compared to ethyl acetate.[13][14]
    Dichloromethane/MethanolSuitable for more polar thiazole derivatives.[10] Use with caution, as methanol content above 10% can start to dissolve silica gel.
    Dichloromethane/AcetonitrileCan sometimes provide better separation than dichloromethane/methanol.[12]
  • Stationary Phase Selection:

    • Standard Silica Gel: This is the default choice for most applications.[13][15]

    • Deactivated Silica: If you observe significant peak tailing or suspect your compound is degrading on the column, consider deactivating the silica gel. This can be done by pre-treating the silica with a small amount of a base, like triethylamine (typically 0.5-1% in the eluent), to neutralize the acidic silanol groups.

    • Alumina: For compounds that are highly acid-sensitive, alumina (basic or neutral) can be a good alternative to silica gel.[7]

    • Amine-functionalized Silica: This can be an excellent choice for purifying basic compounds like some thiazole derivatives, as it can significantly improve peak shape and alter selectivity.[16]

    • Reversed-Phase (C18) Silica: For highly polar or water-soluble thiazole derivatives, reversed-phase chromatography may be more suitable. Elution is typically performed with mixtures of water and acetonitrile or methanol.[17][18]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial elution solvent and load it directly onto the column. This is quick but can lead to band broadening if too much solvent is used.

    • Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended for difficult separations as it leads to sharper bands.

  • Column Packing and Elution:

    • Pack the column with the chosen stationary phase as a slurry in the initial, least polar solvent system.

    • Ensure the column is packed uniformly to avoid channeling.

    • After loading the sample, begin elution. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.[12] Gradients are often more effective for separating compounds with a wide range of polarities.[12]

  • Fraction Analysis:

    • Collect fractions and analyze them by TLC to determine which ones contain your pure product.

    • Combine the pure fractions and evaporate the solvent to isolate your purified thiazole derivative.

Troubleshooting Guide

Even with a systematic approach, problems can arise. This section addresses common issues encountered during the purification of thiazole derivatives.

Troubleshooting Start Problem Encountered PoorSep Poor Separation / Co-elution Start->PoorSep Tailing Peak Tailing Start->Tailing NoCompound Compound Not Eluting Start->NoCompound Degradation Compound Degradation Start->Degradation Sol1 Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) PoorSep->Sol1 Different selectivity needed Sol2 Run a Shallow Gradient PoorSep->Sol2 Close Rf values Sol3 Change Stationary Phase (e.g., Silica to Amine-Silica) PoorSep->Sol3 Persistent co-elution Tailing->Sol3 Strong interaction Sol4 Add Triethylamine (0.5-1%) to Eluent Tailing->Sol4 Basic compound on acidic silica Sol5 Increase Eluent Polarity Drastically NoCompound->Sol5 Compound is too polar Sol6 Switch to Alumina or Reversed-Phase NoCompound->Sol6 Irreversible adsorption Degradation->Sol6 Acid-sensitive compound Sol7 Perform 2D TLC to Confirm Stability Degradation->Sol7 Suspect instability

Caption: A troubleshooting decision tree for common column chromatography issues.

Problem: Poor Separation or Co-elution of Impurities
  • Possible Cause: The polarity of the product and a key impurity are too similar in the chosen solvent system.[11]

    • Solution 1: Change Solvent Selectivity. If you are using hexane/ethyl acetate, try a different solvent family like hexane/acetone or dichloromethane/methanol.[12] Different solvents interact with your compounds in unique ways, which can alter the relative separation.

    • Solution 2: Use a Gradient Elution. An isocratic elution might not be sufficient for closely eluting spots. A shallow gradient (a slow, gradual increase in polarity) can often resolve components that co-elute under isocratic conditions.[12]

    • Solution 3: Change the Stationary Phase. If solvent changes don't work, the interaction with the stationary phase is the next variable to change. Switching from standard silica to an amine-functionalized or C18 column can dramatically alter the elution order and improve separation.[16]

Problem: Significant Peak Tailing
  • Possible Cause: The basic nitrogen of the thiazole ring is interacting too strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute more slowly, creating a tail.

    • Solution 1: Add a Basic Modifier. Add a small amount of a competitive base, such as triethylamine (0.5-1%) or pyridine, to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your basic thiazole derivative to pass through with less interaction, resulting in a more symmetrical peak.

    • Solution 2: Use a Different Stationary Phase. As mentioned above, amine-functionalized silica is designed to minimize these secondary interactions with basic compounds and is an excellent choice to combat tailing.[16]

Problem: The Compound Won't Elute from the Column
  • Possible Cause 1: The compound is irreversibly adsorbed onto the silica gel. This can happen if the compound is very polar or if it reacts with the acidic silica surface.[7]

    • Solution: Before running a large column, always perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see a new spot at the baseline or streaking that wasn't there initially, your compound is not stable to silica. In this case, you must switch to a different stationary phase like alumina or consider reversed-phase chromatography.[7]

  • Possible Cause 2: The mobile phase is not polar enough to elute the compound.

    • Solution: If you are confident the compound is stable, you can try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane, to wash it off the column.[10]

Problem: The Product is an Oil and Difficult to Handle
  • Possible Cause: The compound has a low melting point or is amorphous.

    • Solution: If the oily product is difficult to purify by column chromatography, consider converting it to a solid salt derivative (e.g., by reacting with an acid like HCl if the thiazole is sufficiently basic). The salt can often be purified more easily by recrystallization. Afterward, the pure free-base can be regenerated.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for my thiazole derivative? A1: A mixture of ethyl acetate and hexane is the most common and effective starting point.[10][13] Begin with a 1:4 ratio (20% ethyl acetate in hexane) and adjust the polarity based on the initial TLC results. Your goal is an Rf of 0.2-0.4 for your target compound.

Q2: My compound is streaking badly on the TLC plate. What does this mean? A2: Streaking often indicates one of three issues: (1) the sample is overloaded on the TLC plate, (2) the compound is degrading on the silica, or (3) the compound is highly polar and interacting very strongly with the silica. Try spotting a more dilute solution. If streaking persists, it's likely an interaction or stability issue. Test for stability and consider adding triethylamine to the eluent or changing the stationary phase.[7]

Q3: Can I use reversed-phase chromatography for thiazole derivatives? A3: Yes, especially for more polar thiazole derivatives. Reversed-phase HPLC methods using C18 columns with mobile phases like acetonitrile and water (often with a modifier like formic or phosphoric acid) are well-documented for the analysis of thiazoles and can be scaled up for preparative purification.[17][18][19]

Q4: How much silica gel should I use for my column? A4: A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For easy separations (large ΔRf), you can use less silica (e.g., 30:1). For difficult separations (small ΔRf), you will need more silica (e.g., 100:1) to achieve good resolution.

Q5: My purified fractions contain an unknown impurity when checked by mass spectrometry. What happened? A5: This could be a co-eluting impurity that was not visible on TLC, or it could be a degradation product formed during chromatography.[7][16] Analyze your crude material by LC-MS to see if the impurity was present initially. If not, it likely formed on the column. Re-purify using a deactivated or different stationary phase.[16]

References

  • SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
  • ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives?.
  • YouTube. (2021). V SMS2021 Dipolar Thiazole Derivatives as Potential Optical Materials CCB02.
  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov.
  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • Wikipedia. (n.d.). Thiazole.
  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Reddit. (n.d.). Co-Eluting compounds in Column chromatography : r/Chempros.
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity.
  • SpringerLink. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • Neliti. (2018). A Review on Thiazole as Anticancer Agents.
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021).

Sources

avoiding byproduct formation in microwave-assisted thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for microwave-assisted thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes to thiazole derivatives while minimizing the formation of unwanted byproducts. Here, we will delve into the mechanistic nuances of the Hantzsch thiazole synthesis under microwave irradiation and provide practical, field-proven troubleshooting strategies.

Introduction: The Microwave Advantage in Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for constructing the thiazole ring system.[1][2] When conducted under microwave irradiation, this synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and a cleaner reaction profile with fewer byproducts.[3][4] Microwave heating directly and efficiently energizes the polar molecules in the reaction mixture, leading to rapid and uniform temperature increases that can favor the desired reaction pathway over competing side reactions.[4][5]

However, even with the benefits of microwave assistance, the formation of byproducts can still occur, leading to challenges in purification and reduced overall efficiency. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems in microwave-assisted thiazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Thiazole 1. Degradation of α-haloketone: α-haloketones can be unstable and prone to self-condensation or decomposition, especially at elevated temperatures. 2. Suboptimal Microwave Parameters: Incorrect temperature or reaction time can lead to incomplete reaction or degradation of the product. 3. Poor Solvent Choice: The solvent's dielectric properties influence microwave absorption and heating efficiency.[4]1. Use freshly prepared or purified α-haloketones. Store them under inert atmosphere and at low temperatures. 2. Optimize microwave conditions. Start with a lower temperature (e.g., 80-100°C) and shorter reaction times (e.g., 5-15 minutes). Monitor the reaction progress by TLC to avoid over-exposure.[3] 3. Select a suitable solvent. Polar solvents like ethanol, methanol, or DMF are generally effective for microwave-assisted synthesis due to their high dielectric constants.[3][4]
Formation of an Unexpected Regioisomer When using an N-substituted thiourea, two different regioisomers can be formed: the desired 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction pathway is highly dependent on the pH of the reaction medium.[6][7]1. For 2-(N-substituted amino)thiazoles: Conduct the reaction in a neutral solvent (e.g., ethanol, methanol).[6] 2. For 3-substituted 2-imino-2,3-dihydrothiazoles: Perform the synthesis under acidic conditions (e.g., in an ethanol/HCl mixture).[6][7]
Presence of High Molecular Weight Impurities (Tars/Polymers) 1. Excessive Microwave Power/Time: Prolonged exposure to high temperatures can cause decomposition and polymerization of starting materials or the thiazole product.[8] 2. High Reactant Concentration: Highly concentrated reaction mixtures can increase the likelihood of intermolecular side reactions leading to oligomers.1. Reduce microwave power and reaction time. Use the minimum necessary to drive the reaction to completion. A temperature ramp can be gentler than a direct high-temperature hold. 2. Optimize reactant concentration. While solvent-free conditions can be advantageous, for troublesome reactions, using a suitable solvent to dilute the reactants can minimize polymerization.
Formation of Bis-Thiazole Byproducts Dimerization of the thiazole product or reaction intermediates can occur, particularly at high temperatures and concentrations. This can be a more significant issue in the synthesis of certain substituted thiazoles.[9]1. Control the stoichiometry. Use a slight excess of the thioamide to ensure the complete consumption of the α-haloketone, which may be more prone to side reactions. 2. Lower the reaction temperature. This will reduce the rate of bimolecular side reactions.

Mechanistic Insights into Byproduct Formation

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

The Hantzsch Thiazole Synthesis Pathway

The generally accepted mechanism for the Hantzsch thiazole synthesis proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction.[1]

  • Intermediate Formation: This initial attack forms a key intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then attacks the carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form the thiazole ring.[10]

Hantzsch_Mechanism A α-Haloketone + Thioamide B SN2 Attack (S on C-α) A->B C Thioether Intermediate B->C D Intramolecular Cyclization (N on C=O) C->D E Cyclic Intermediate D->E F Dehydration E->F G Thiazole Product F->G

Caption: The desired reaction pathway for the Hantzsch thiazole synthesis.

Competing Pathways Leading to Byproducts

Byproduct_Pathways cluster_main Main Reaction Conditions cluster_side Side Reactions Start α-Haloketone + N-Substituted Thioamide DesiredProduct 2-(N-Substituted Amino)Thiazole Start->DesiredProduct Neutral Conditions Byproduct1 3-Substituted 2-Imino-2,3-dihydrothiazole Start->Byproduct1 Acidic Conditions Degradation Starting Material Degradation Polymerization Polymerization/Tar Formation Degradation->Polymerization High Temp / Long Time

Caption: Competing reaction pathways in thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is microwave synthesis generally faster and cleaner for thiazole synthesis?

A: Microwave irradiation provides rapid and uniform heating of the reaction mixture by directly interacting with polar molecules.[4] This leads to a significant acceleration of the reaction rate compared to conventional heating, which relies on slower conductive heat transfer. The shorter reaction times minimize the opportunity for the degradation of starting materials and the formation of thermal byproducts like tars.

Q2: How do I choose the optimal microwave power and temperature?

A: The optimal parameters depend on the specific substrates and solvent used. A good starting point is to use a temperature between 80-120°C and a reaction time of 5-20 minutes.[3] It is highly recommended to perform a few small-scale optimization reactions, monitoring the progress by TLC, to identify the conditions that give the highest conversion to the desired product with minimal byproduct formation. Modern microwave reactors allow for precise temperature control, which is preferable to simply setting a power level.

Q3: Can I perform this reaction under solvent-free conditions?

A: Yes, solvent-free microwave-assisted synthesis can be a very effective and green approach for preparing thiazoles.[11] This method can further reduce reaction times and simplify work-up procedures. However, for reactions that are prone to polymerization or for substrates that are solids at reaction temperature, the use of a minimal amount of a high-boiling, polar solvent can be beneficial.

Q4: What is the mechanistic basis for the change in regioselectivity under acidic conditions?

A: In the Hantzsch synthesis with an N-substituted thiourea, there are two nucleophilic nitrogen atoms. Under neutral conditions, the initial S-alkylation is followed by cyclization involving the more nucleophilic substituted nitrogen atom, leading to the 2-(N-substituted amino)thiazole.[6] Under acidic conditions, the nitrogens can be protonated, altering their relative nucleophilicity and potentially favoring a different cyclization pathway that results in the 3-substituted 2-imino-2,3-dihydrothiazole.[6][7]

Q5: My reaction mixture turns dark brown or black. What does this indicate and how can I prevent it?

A: A dark coloration often indicates the formation of polymeric or tar-like byproducts, which can result from the decomposition of starting materials or the product itself.[8] This is typically caused by excessive heating (either too high a temperature or too long a reaction time). To prevent this, reduce the set temperature and/or the reaction time. If the problem persists, consider using a lower concentration of reactants by adding more solvent.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general starting point and may require optimization for different substrates.

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine 2-bromoacetophenone (1.0 mmol), thiourea (1.2 mmol), and ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the contents into a beaker containing 10 mL of a 5% aqueous sodium carbonate solution.

  • Isolation: Stir the resulting suspension for 15 minutes. Collect the solid precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol.

Protocol 2: Controlling Regioselectivity in the Synthesis of Substituted Thiazoles
  • To favor the 2-(N-substituted amino)thiazole: Follow the general procedure in Protocol 1, using a neutral solvent like ethanol or methanol.

  • To favor the 3-substituted 2-imino-2,3-dihydrothiazole: Modify Protocol 1 by using a mixture of ethanol and concentrated hydrochloric acid (e.g., a 2:1 v/v ratio) as the solvent system.[6] Exercise caution when working with acidic solutions in a sealed microwave vial and ensure the microwave reactor is designed for such conditions.

References

  • Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). PMC.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 639.
  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry, 17, 819–865.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). Tetrahedron Letters, 53(37), 4921-4924.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(5), 3045-3074.
  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. (2015). RSC Advances, 5(10), 7188-7194.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2018). Molecules, 23(11), 2958.
  • ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. (2012). ResearchGate.
  • Microwave synthesis of polymeric materials - Scale up and commercial aspects. (2007). ResearchGate.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Microwave-Assisted Synthesis of an Alternant Poly(fluorene–oxadiazole). Synthesis, Properties, and White Light-Emitting Devices. (2022). MDPI.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Semantic Scholar.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2018). NIH.

Sources

Technical Support Center: Navigating False Positives in High-Throughput Screening of Thiazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the pervasive challenge of false positives in high-throughput screening (HTS) campaigns, with a particular focus on thiazole-containing compound libraries. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and actionable troubleshooting protocols. Our goal is to equip you with the expertise to confidently identify and eliminate misleading hits, ensuring the integrity and efficiency of your drug discovery pipeline.

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] However, like many heterocyclic structures, it can be associated with various mechanisms of assay interference that lead to a high rate of false positives.[1][3] Understanding and addressing these artifacts early in the hit triage process is critical to avoid wasting valuable resources on non-viable candidates.[4][5][6]

This guide is structured into two main sections: a Troubleshooting Guide with detailed experimental protocols to tackle specific issues, and a Frequently Asked Questions (FAQs) section to address common conceptual queries.

Troubleshooting Guide: From Identification to Resolution

This section provides step-by-step guidance on how to diagnose and resolve common sources of false positives encountered when screening thiazole libraries.

Issue 1: My primary screen yielded a high hit rate with seemingly potent thiazole compounds, but the activity is not reproducible in follow-up assays.

This is a classic indicator of non-specific activity. The most common culprits are compound aggregation, Pan-Assay Interference Compounds (PAINS), or direct interference with the assay technology.[4][5][7][8] A systematic triaging process is essential to distinguish true hits from these artifacts.[4][9]

Workflow for Triaging Primary Hits

The following workflow provides a structured approach to identifying and eliminating false positives from your initial hit list.

HTS_Triage_Workflow cluster_0 Initial Screening & Confirmation cluster_1 False Positive Identification cluster_2 Hit Validation Primary_Screen Primary HTS (Single Concentration) Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Confirm Hits PAINS_Filter Computational PAINS Filter Dose_Response->PAINS_Filter Aggregation_Assay Aggregation Counterscreen PAINS_Filter->Aggregation_Assay Luciferase_Assay Luciferase Inhibition Counterscreen (if applicable) Aggregation_Assay->Luciferase_Assay Redox_Assay Redox Activity Assay Luciferase_Assay->Redox_Assay Orthogonal_Assay Orthogonal Assay (Different Detection Method) Redox_Assay->Orthogonal_Assay Biophysical_Assay Biophysical Assay (e.g., SPR, DSF) Orthogonal_Assay->Biophysical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biophysical_Assay->SAR_Analysis Validated_Hits Validated Hits SAR_Analysis->Validated_Hits Aggregation_Mechanism cluster_caption Monomers Compound Monomers (Low Concentration) Aggregates Colloidal Aggregates (Above CAC) Monomers->Aggregates Self-assembles Aggregates->Monomers Disrupted by Enzyme_Denatured Inactive (Denatured) Enzyme Aggregates->Enzyme_Denatured Sequesters & Denatures Enzyme_Native Active Enzyme Detergent Detergent Micelles Detergent->Monomers Caption Aggregates form above the CAC, non-specifically inhibiting enzymes. Detergent disrupts aggregates, restoring enzyme activity.

Caption: Aggregation-based inhibition and its reversal by detergent.

Protocol: Detergent-Based Counterscreen

Causality: Non-ionic detergents like Triton X-100 or Tween-80, at concentrations above their critical micelle concentration (CMC), will disrupt the formation of compound aggregates. [7][10]If a compound's inhibitory activity is significantly reduced or eliminated in the presence of detergent, it is highly likely an aggregator. [7][11]

  • Prepare reagents:

    • Your standard assay buffer.

    • Assay buffer containing 0.01% (v/v) Triton X-100. Note: Ensure this concentration is above the CMC of the detergent and does not independently affect your assay target.

  • Run parallel assays: Perform dose-response experiments for your thiazole hits in both the standard buffer and the detergent-containing buffer.

  • Analyze IC50 shift: Compare the IC50 values obtained in both conditions.

    • Interpretation: A significant rightward shift (e.g., >10-fold increase) in IC50 in the presence of detergent strongly suggests an aggregation-based mechanism. [5]True inhibitors should show minimal change in potency.

Protocol: β-Lactamase Counterscreen for Aggregation

Causality: A well-validated, target-independent assay can confirm aggregation. The AmpC β-lactamase assay is a widely used counterscreen for this purpose. [11]Aggregating compounds will inhibit this enzyme non-specifically, and this inhibition will be reversed by detergent.

  • Assay setup: Use a commercially available β-lactamase assay kit.

  • Test conditions: Screen your thiazole hits for inhibition of β-lactamase in the presence and absence of 0.01% Triton X-100.

  • Interpretation: Compounds that inhibit β-lactamase only in the absence of detergent are confirmed aggregators and should be eliminated from further consideration. [11]

Issue 3: My assay uses a luciferase reporter, and my thiazole hits are showing activity. How do I know it's real?

Thiazole and related nitrogen-containing heterocyclic scaffolds are frequently identified as inhibitors of firefly luciferase (FLuc). [12]This is a major source of false positives in reporter gene assays that rely on this enzyme. [13][14][15]The compound may be inhibiting the reporter enzyme directly, rather than the intended biological target. [16]

Protocol: Direct Luciferase Inhibition Counterscreen

Causality: To confirm or rule out direct inhibition of the reporter, the hit compounds must be tested against the purified luciferase enzyme in a cell-free context. [13]

  • Obtain reagents:

    • Purified firefly luciferase enzyme.

    • Luciferin substrate and ATP.

    • A suitable assay buffer.

  • Perform assay: Run a dose-response curve of your thiazole hits directly against the purified luciferase enzyme.

  • Analyze results: Compounds that inhibit the purified enzyme are likely assay artifacts. Their activity in the primary cell-based assay is suspect and requires validation with an orthogonal assay that does not use luciferase. [12][13] Data on Luciferase Inhibition: Studies have shown that up to 12% of compounds in a typical screening library can inhibit firefly luciferase. [12]Thiazole-containing structures are among the common chemotypes identified as FLuc inhibitors. [12]

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS) and why are they a problem for thiazole libraries?

A: PAINS are chemical structures that appear as hits in multiple, unrelated HTS assays. [8]They are not specific inhibitors of a single target but rather interfere with assays through various mechanisms like chemical reactivity, redox cycling, or fluorescence interference. [3]Thiazole-containing rings are present in several known PAINS filters, making libraries rich in these scaffolds susceptible to generating a high number of such false positives. [3]Early identification through computational filters and experimental counterscreens is crucial to avoid pursuing these problematic compounds. [5][17] Q2: What is an "orthogonal assay" and why is it important for validating thiazole hits?

A: An orthogonal assay is a secondary assay that measures the activity of a compound against the same biological target but uses a different detection method or technology. [4][5]For example, if your primary screen was a luminescence-based reporter assay, an orthogonal assay might be a FRET-based binding assay or a direct enzymatic assay measuring substrate turnover via absorbance. [4]This is a critical validation step because if a compound is a true hit, its activity should be confirmed irrespective of the assay technology. [5]If it is an artifact that interferes with the primary assay's specific detection method (e.g., luciferase inhibition), it will be inactive in the orthogonal assay. [4][18] Q3: Can a compound be both a PAIN and an aggregator?

A: Yes, the mechanisms are not mutually exclusive. A compound's structure might contain a reactive moiety that classifies it as a PAIN, while its overall physicochemical properties (like high lipophilicity) could also predispose it to aggregation at screening concentrations. It is important to run multiple counterscreens to fully characterize the nature of a false positive.

Q4: My hit passed the detergent test, but it's still flagged as a PAIN. What should I do?

A: This suggests the compound's interference mechanism is likely not aggregation. It could be due to other PAIN-related behaviors like redox cycling or covalent modification of the target protein. [3]You should proceed with additional counterscreens, such as a redox cycling assay (e.g., using DTT to see if activity is dependent on a reducing agent) and an orthogonal assay. [5]Furthermore, biophysical methods like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) can be employed to confirm direct, specific binding to the target protein. [5] Q5: Are there any general guidelines for designing HTS assays to minimize false positives from the start?

A: Yes. Following best practices in assay development can significantly reduce the rate of false positives. Key considerations include:

  • Assay Validation: Rigorously validate your assay according to established guidelines, such as those from the NIH, to ensure robustness and reproducibility. [19][20][21]* Detergent Inclusion: Proactively include a low concentration of a non-ionic detergent (e.g., 0.001% - 0.01% Triton X-100) in your primary screening buffer to suppress aggregation from the outset. [1][11]* Redox Sensitivity: Minimize the use of redox-sensitive reagents if your target is not a redox enzyme. If reducing agents like DTT are necessary, be aware they can promote false positives from redox-cycling compounds. [5]* Reporter Choice: If possible, choose a reporter system less prone to interference. For instance, some engineered luciferases are less susceptible to inhibition than wild-type firefly luciferase. [22][23]

References

  • High-throughput Assays for Promiscuous Inhibitors. ResearchGate.
  • The importance of adequately triaging hits from HTS campaigns. Drug Target Review.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Development of a high-content imaging assay for screening compound aggregation. Analytical Biochemistry.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
  • Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf.
  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health.
  • Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Protein Science.
  • Pan-assay interference compounds. Wikipedia.
  • How to Triage PAINS-Full Research. National Institutes of Health.
  • HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health.
  • Inhibitor Bias in Luciferase-Based Luminescence Assays. Taylor & Francis Online.
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics.
  • How To Optimize Your Hit Identification Strategy. Evotec.
  • Assay Validation, Operations and Quality Control. Assay Guidance Manual - NCBI Bookshelf.
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate.
  • Assay Guidance Manual. National Institutes of Health.
  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing.
  • Advanced HTS triage methods to identify false negative compounds. Morressier.
  • Dealing with PAINs in a drug discovery CRO. Sygnature Discovery.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health.
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.
  • Novel thiazole-based heterocycles as selective inhibitors of fibrinogen-mediated platelet aggregation. PubMed.
  • Luciferase Assays. Multispan, Inc.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. National Institutes of Health.
  • Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry.
  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI.
  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. National Institutes of Health.
  • A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. National Institutes of Health.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Institutes of Health.
  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI.
  • A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. National Institutes of Health.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Institutes of Health.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ResearchGate.
  • Metal impurities cause false positives in high-throughput screening campaigns. PubMed.
  • How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry.
  • A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained From Directed Evolution. PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

Sources

Technical Support Center: Improving the Regioselectivity of Thiazole Ring Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole ring functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Understanding the Thiazole Ring: A Quick Primer

The thiazole ring is a vital heterocyclic scaffold in numerous pharmaceuticals and biologically active compounds.[1][2][3] Its reactivity is nuanced, with three potential sites for functionalization: C2, C4, and C5. The inherent electronic properties of the ring dictate its reactivity:

  • C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to deprotonation by strong bases.[4][5] This position is also prone to nucleophilic attack.[4]

  • C5 Position: This position is the most electron-rich and is the preferred site for electrophilic substitution.[4][5]

  • C4 Position: Generally less reactive than C2 and C5, functionalization at this position often requires specific strategies.[4]

This inherent reactivity profile is the foundation for understanding and troubleshooting regioselectivity in your reactions.

Troubleshooting Guide & FAQs

Issue 1: Poor or No Regioselectivity in Direct C-H Functionalization

Question: I am attempting a direct C-H arylation of my substituted thiazole and I'm getting a mixture of C2 and C5 isomers. How can I improve the selectivity?

Answer: This is a common challenge in thiazole C-H functionalization. The outcome is often a delicate balance of electronic effects, steric hindrance, and the catalytic system employed. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalytic System:

  • Palladium Catalysis: Palladium catalysts are frequently used for direct C-H functionalization.[6][7] For C5-selective arylation, ligand-free Pd-catalyzed reactions have been reported to be effective.[6] If you are using a ligand, its nature can significantly influence the regioselectivity. Bulky ligands may favor functionalization at the less hindered C5 position. Conversely, certain ligands might direct the catalyst to the C2 position.

  • Rhodium/Copper Catalysis: For C4-alkenylation, Rh/Cu catalytic systems have been shown to be effective, especially for the cyclization with alkynes.[8] Switching to a different transition metal can fundamentally alter the reaction mechanism and, therefore, the regioselectivity.[9]

2. The Power of Directing Groups:

If modifying the catalyst and ligands is insufficient, employing a directing group (DG) is a powerful strategy to enforce regioselectivity.

  • How it works: A directing group is a functional group that is part of the substrate and coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond. This intramolecular delivery of the catalyst dramatically enhances the rate of reaction at that site.

  • Common Directing Groups: While thiazole itself can act as a directing group, this is often not sufficient to control regioselectivity within the thiazole ring itself.[10] However, installing a directing group at a specific position can guide the functionalization. For instance, a removable directing group at the C2 position can be used to direct functionalization to the C5 position. The 1,2,3-thiadiazole moiety has been reported as a modifiable directing group for C-H functionalization.[11][12]

Decision Workflow for C-H Functionalization:

G start Goal: Regioselective C-H Functionalization mixture Problem: Mixture of Isomers (C2/C5) start->mixture catalyst Step 1: Modify Catalytic System mixture->catalyst ligand Adjust Ligand Sterics/Electronics catalyst->ligand metal Switch Transition Metal (e.g., Pd to Rh/Cu) catalyst->metal dg Step 2: Employ a Directing Group ligand->dg If selectivity is still poor metal->dg If selectivity is still poor install_dg Install a Removable DG at a Pre-functionalized Site dg->install_dg run_reaction Run Directed C-H Functionalization install_dg->run_reaction remove_dg Remove Directing Group run_reaction->remove_dg success Achieved Regioselectivity remove_dg->success

Caption: Decision workflow for troubleshooting poor regioselectivity in C-H functionalization.

Issue 2: Unwanted Isomerization via Halogen Dance Reaction

Question: I am trying to functionalize a 2-bromothiazole at the C5 position via lithiation and quenching with an electrophile. However, I am observing the formation of the 4-bromo-5-functionalized product. What is happening?

Answer: You are likely observing a "halogen dance" reaction. This is a base-induced intramolecular migration of a halogen atom.[13][14][15] In your case, deprotonation at the C5 position of 2-bromothiazole can lead to an equilibrium where the bromine atom migrates to the C5 position, and the lithium ends up at the C4 position, which is then quenched by the electrophile.[14][15]

Troubleshooting the Halogen Dance:

1. Temperature Control is Crucial:

  • Halogen dance reactions are often highly temperature-dependent. Performing the lithiation and quenching at very low temperatures (e.g., -78 °C or lower) can often suppress or prevent the halogen migration.[13][14]

2. Choice of Base:

  • The choice of the organolithium base can influence the rate of the halogen dance. While n-butyllithium (n-BuLi) is common, lithium diisopropylamide (LDA) is also frequently used.[13][14] Experimenting with different bases might alter the equilibrium and favor the desired product.

3. Trapping the Intermediate:

  • A clever strategy is to trap the initial lithiated species before it has a chance to rearrange. This can be achieved by including a trapping agent in the reaction mixture during the addition of the base. For example, in a one-pot reaction, 2-bromothiazole can be treated with LDA in the presence of a silyl chloride.[13][14] The initially formed 5-lithio-2-bromothiazole is trapped by the silyl chloride, preventing the halogen dance.

Experimental Protocol: Suppressing Halogen Dance in 2-Bromothiazole Functionalization [14]

  • To a solution of 2-bromothiazole and a trapping agent (e.g., triisopropylsilyl chloride, TIPSCl) in dry THF at -78 °C, add a solution of LDA in THF dropwise.

  • Stir the reaction mixture at -78 °C for the specified time (monitor by TLC).

  • Quench the reaction with the desired electrophile at -78 °C.

  • Allow the reaction to warm to room temperature and work up as usual.

ParameterRecommendationRationale
Temperature -78 °C or lowerMinimizes the rate of halogen migration.
Base LDAOften used in halogen dance protocols.[13][14]
Additive Silylating agent (e.g., TIPSCl)Traps the desired lithiated intermediate.[14]
Issue 3: Difficulty in Functionalizing the C4 Position

Question: I need to introduce a substituent specifically at the C4 position of the thiazole ring, but most methods seem to favor C2 or C5. What are my options?

Answer: Functionalizing the C4 position is indeed more challenging due to its lower intrinsic reactivity compared to C2 and C5. However, there are several effective strategies:

1. Directed Metalation:

  • The use of specific metalating agents can favor deprotonation at the C4 position. For instance, TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidino) has been successfully used for the regioselective magnesiation of thiazoles, which can then be functionalized with various electrophiles.[16]

2. Halogen Dance as a Synthetic Tool:

  • As discussed in the previous section, the halogen dance can be exploited to your advantage. Starting with a 5-halothiazole, you can induce a halogen dance to generate a 4-halo-5-lithiated species, which can then be quenched with an electrophile.[14][15] This effectively allows for functionalization at the C5 position while moving the halogen to the C4 position, which can then be used for subsequent cross-coupling reactions.

3. Synthesis from Acyclic Precursors (Hantzsch Thiazole Synthesis):

  • If direct functionalization of a pre-formed thiazole ring is proving difficult, it is often more efficient to construct the desired substituted thiazole from acyclic precursors. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and versatile method for preparing thiazoles with substituents at the C4 and C5 positions.[3][17][18] The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions, particularly the acidity.[17][18]

Workflow for C4-Functionalization:

G start Goal: C4-Functionalization direct_funct Option 1: Direct Functionalization start->direct_funct halogen_dance_tool Option 2: Halogen Dance as a Tool start->halogen_dance_tool hantzsch Option 3: Hantzsch Synthesis start->hantzsch directed_metalation Directed Metalation (e.g., TMPMgCl·LiCl) direct_funct->directed_metalation success Achieved C4-Functionalized Thiazole directed_metalation->success start_5_halo Start with 5-halothiazole halogen_dance_tool->start_5_halo induce_dance Induce Halogen Dance start_5_halo->induce_dance quench_c5 Quench at C5, Halogen moves to C4 induce_dance->quench_c5 quench_c5->success acyclic Start from α-haloketone and thioamide hantzsch->acyclic acyclic->success

Caption: Strategies for achieving C4-functionalization of the thiazole ring.

Concluding Remarks

Improving the regioselectivity of thiazole ring functionalization requires a deep understanding of the inherent reactivity of the ring and a systematic approach to troubleshooting. By carefully selecting your reaction conditions, considering the use of directing groups, and sometimes rethinking your synthetic strategy to build the ring from scratch, you can achieve the desired regiochemical outcome. This guide provides a starting point for addressing common challenges, but as with all research, careful experimentation and analysis are key to success.

References

  • Liu, X.-W., et al. (2018). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters.
  • Huang, L., et al. (2016). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications.
  • DeKorver, K. A., et al. (2010). Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B. The Journal of Organic Chemistry.
  • Orita, A., et al. (2024). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Chemical and Pharmaceutical Bulletin.
  • DeKorver, K. A., et al. (2010). Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B. The Journal of Organic Chemistry.
  • Orita, A., et al. (2024). Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. PubMed.
  • DeKorver, K. A., et al. (2010). Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B. ACS Publications.
  • Jia, X., et al. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C–H Functionalization. Organic Letters.
  • Bellina, F., & Cauteruccio, S. (2018). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal.
  • Jia, X., et al. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C-H Functionalization. PubMed.
  • Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Organic Letters.
  • Gandeepan, P., & Li, C.-J. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules.
  • Zi, Y., et al. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. AGRIS.
  • Zi, Y., et al. (2020). C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. Europe PMC.
  • Jia, X., et al. (2024). 1,2,3-Thiadiazole as a Modifiable and Scalable Directing Group for ortho-C-H Functionalization. ResearchGate.
  • Nakane, D., et al. (2024). 2H-Thiazolo[4,5-d][6][7][13]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science.
  • Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • El-Sayed, M. A. A., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen.
  • Lee, W., et al. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. The Journal of Organic Chemistry.
  • Shirley, D. A., & Le-Nguyen, T. (1979). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Organometallic Chemistry.
  • Dunst, C., & Knochel, P. (2011). Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Semantic Scholar.
  • Unknown. (n.d.). Thiazole. Wikipedia.
  • Kashyap, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • Gontijo, J. V. P., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
  • Janssen, G. H., et al. (2019). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews.
  • Lee, W., et al. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. Scilit.
  • Nakane, D., et al. (2024). 2H-Thiazolo[4,5-d][6][7][13]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing.
  • Medici, A., et al. (1981). Functionalization of Thiazoles. Selectivity in the Reactions of 2 4 Dimethylamino)- 1,3-t hiazoles with Electrophiles. ElectronicsAndBooks.
  • Unknown. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Chen, Y.-C., et al. (2022). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. Molecules.
  • Mosrin, M., & Knochel, P. (2009). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. Organic Letters.
  • Unknown. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • Demchenko, A. M., et al. (2022). Synthesis of selected functionalized derivatives of thiazolo[3,2-b][6][7][19]triazole, imidazo[2,1-b]thiazole and imidazo[2,1-b][6][13][19]thiadiazole as building blocks for medicinal chemistry. ResearchHub.
  • Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules.
  • Zhang, Z., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition.

Sources

Validation & Comparative

A Comparative Analysis of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the anticancer efficacy of a promising class of compounds—methoxyphenyl thiazole derivatives—against established chemotherapeutic agents. While specific experimental data for [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol is emerging, this analysis is based on robust data from its close structural analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, compare cytotoxic profiles with supporting data, and provide detailed protocols for key validation assays.

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs. In oncology, this scaffold is present in therapeutics like the kinase inhibitor Dasatinib. Its rigid structure and capacity for diverse substitutions make it an ideal backbone for designing targeted anticancer agents. The specific class of 4-substituted methoxybenzoyl-aryl-thiazoles has garnered significant attention for its potent antiproliferative activities against a spectrum of cancer cell lines, including those resistant to standard therapies.[1] These compounds often act by disrupting fundamental cellular processes required for tumor growth and proliferation.

Mechanism of Action: Targeting the Cytoskeleton

A primary mechanism through which many methoxyphenyl thiazole derivatives exert their anticancer effects is the inhibition of tubulin polymerization .[2][3] Tubulin is the protein subunit of microtubules, which are dynamic cytoskeletal filaments essential for cell division (mitosis), intracellular transport, and maintenance of cell shape.

Causality of Action: By binding to the colchicine site on β-tubulin, these thiazole compounds prevent the polymerization of tubulin dimers into microtubules.[4] This disruption of microtubule dynamics has catastrophic consequences for rapidly dividing cancer cells:

  • Mitotic Arrest: It prevents the formation of a functional mitotic spindle, a microtubule-based structure necessary to segregate chromosomes during cell division. This leads to an arrest of the cell cycle in the G2/M (Gap 2/Mitosis) phase.[4]

  • Apoptosis Induction: Prolonged arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5] This is a self-validating outcome of effective microtubule disruption.

This targeted action on the cytoskeleton makes these compounds particularly effective against the uncontrolled proliferation characteristic of cancer.

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Thiazole Methoxyphenyl Thiazole Derivative Tubulin α/β-Tubulin Dimers Thiazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Thiazole:e->Microtubules:n Inhibits Tubulin->Microtubules Polymerizes Arrest Cell Cycle Arrest at G2/M Spindle Mitotic Spindle Formation Microtubules->Spindle Forms G2M G2/M Phase Progression Spindle->G2M Enables Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Triggers

Figure 1: Mechanism of tubulin polymerization inhibition by methoxyphenyl thiazole derivatives.

Comparative Efficacy Analysis: In Vitro Cytotoxicity

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency. The following tables compare the cytotoxic activity of representative methoxyphenyl thiazole derivatives with standard-of-care chemotherapeutics, Doxorubicin and Paclitaxel.

Table 1: Cytotoxicity (IC₅₀) in Breast Cancer Cells (MCF-7)

Compound/Drug Class IC₅₀ (µM) Source(s)
Thiazole Derivative 4c Thiazole 2.57 [6][7]
Thiazole Derivative 5b Thiazole-Naphthalene 0.48 [4]
Doxorubicin Anthracycline 0.4 - 1.25 [8][9]

| Paclitaxel | Taxane | 0.0025 - 0.0075 |[10] |

Table 2: Cytotoxicity (IC₅₀) in Liver Cancer Cells (HepG2)

Compound/Drug Class IC₅₀ (µM) Source(s)
Thiazole Derivative 4c Thiazole 7.26 [6][7]
Staurosporine (Reference) Alkaloid 8.40 [6][7]

| Doxorubicin | Anthracycline | 1.3 - 12.18 |[11][12] |

Table 3: Cytotoxicity (IC₅₀) in Lung Cancer Cells (A549)

Compound/Drug Class IC₅₀ (µM) Source(s)
Thiazole Derivative 5b Thiazole-Naphthalene 0.97 [4]
Thiadiazole Derivative 8 Thiadiazole ~18.6 (41.33 µg/mL) [13]

| Paclitaxel | Taxane | 0.00135 - 0.011 |[14][15] |

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, assay method).

Analysis: The data reveals that optimized thiazole derivatives, such as compound 5b , exhibit potent cytotoxicity in the sub-micromolar range, rivaling and in some cases exceeding the potency of established drugs like Doxorubicin.[4] While taxanes like Paclitaxel generally show higher potency in these assays, the novel thiazole scaffold demonstrates significant promise, particularly given its potential to overcome mechanisms of multidrug resistance.[5]

Mechanistic Validation: Cell Cycle Arrest and Apoptosis Induction

To validate the proposed mechanism of action, the effects of these compounds on cell cycle distribution and apoptosis induction are measured.

Table 4: Effect of Thiazole Derivatives on Cell Cycle and Apoptosis in MCF-7 Cells

Treatment % Cells in Pre-G1 (Apoptosis) % Cells in G1/S Arrest % Early Apoptosis (Annexin V+) % Late Apoptosis (Annexin V+/PI+) Source(s)
Control (Untreated) 2.02% N/A 0.51% 0.29% [6][7]

| Thiazole Derivative 4c (2.57 µM) | 37.36% | Yes (G1/S) | 22.39% | 9.51% |[6][7] |

Analysis: Treatment with thiazole derivative 4c leads to a dramatic increase in the cell population in the pre-G1 phase, which is indicative of apoptotic DNA fragmentation.[7] The compound also significantly boosts the percentage of cells in both early and late apoptosis, confirming its ability to trigger programmed cell death.[7] Furthermore, this derivative was shown to induce cell cycle arrest at the G1/S phase.[6][7] Other thiazole derivatives have been shown to cause arrest at the G2/M phase, consistent with tubulin polymerization inhibition.[4]

Key Experimental Protocols & Workflows

To ensure scientific integrity, the protocols used to generate the above data must be robust and reproducible. Below are detailed, step-by-step methodologies for the core assays.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

MTT_Workflow Start 1. Seed Cells in 96-well plate Treat 2. Treat with Thiazole Compound Start->Treat Incubate 3. Incubate (e.g., 48-72h) Treat->Incubate Add_MTT 4. Add MTT Reagent (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT 5. Incubate (4h) @ 37°C Add_MTT->Incubate_MTT Solubilize 6. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read 7. Read Absorbance @ ~570nm Solubilize->Read

Figure 2: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the thiazole compound and a vehicle control. Include wells with media only for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[18]

AnnexinV_Workflow Start 1. Harvest & Wash Treated Cells Resuspend 2. Resuspend in 1X Binding Buffer Start->Resuspend Stain 3. Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate 4. Incubate (15 min) Room Temp, Dark Stain->Incubate Analyze 5. Analyze by Flow Cytometry Incubate->Analyze

Figure 3: Workflow for apoptosis detection via Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Preparation: Induce apoptosis by treating cells with the thiazole compound for a specified time. Harvest approximately 1-5 x 10⁵ cells by centrifugation.[19]

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 100 µL of 1X Annexin V Binding Buffer.[20]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (50 µg/mL) to the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[20]

  • Data Acquisition: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >600 nm.[19]

  • Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.

Step-by-Step Methodology:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells that have been treated with the test compound.

  • Fixation: Wash the cells with PBS, then resuspend the pellet. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes.[22]

  • Washing: Pellet the fixed cells and wash twice with PBS to remove the ethanol.[22]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[22]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[22]

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI signal.

  • Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The collective evidence strongly supports the class of methoxyphenyl thiazole derivatives as potent anticancer agents. Their primary mechanism, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer therapy. Experimental data from numerous structural analogs demonstrate that these compounds can induce G2/M or G1/S cell cycle arrest and trigger apoptosis at low micromolar to nanomolar concentrations, with efficacy comparable to some standard chemotherapeutics in various cancer cell lines.

Future research should focus on:

  • Direct Evaluation: Performing the assays detailed in this guide specifically on this compound to precisely quantify its efficacy.

  • In Vivo Studies: Progressing the most potent lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the methoxyphenyl and thiazole scaffolds to optimize potency, selectivity, and drug-like properties.

This guide provides a foundational framework for researchers to build upon, leveraging the promising thiazole scaffold to develop the next generation of targeted cancer therapies.

References

  • Al-Ostoot, F. H., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 29(1), 123. [Link]
  • Flow Cytometry Facility, University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1946-1956. [Link][4]
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry, 14(10), 1953-1967. [Link]
  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
  • El-Abd, Y. S., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 12, 1370213. [Link][26]
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • El-Abd, Y. S., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 12. [Link][28]
  • ResearchGate. (n.d.). Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety.
  • Pripdeevech, P., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6069. [Link][11]
  • Romagnoli, R., et al. (2012). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Bioorganic & Medicinal Chemistry, 20(10), 3249-3258. [Link][5]
  • Gornowicz, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016. [Link][30]
  • Gornowicz, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7016. [Link]
  • Lu, Y., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(6), 1701-1711. [Link][2]
  • Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link][6]
  • Ferlini, C., et al. (2013). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLoS ONE, 8(6), e66075. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104-1109. [Link][10]
  • Afşar, E., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Chemistry Journal, 54, 46-56. [Link][13]
  • Li, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(1), 183-188. [Link][8]
  • Yuniati, T., et al. (2017). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 8(1), 1-6. [Link][9]
  • Al-Ostoot, F. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells.
  • Lee, E., et al. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac-tubulin in non-small cell lung cancer cells. International Journal of Medical Sciences, 16(5), 687-694. [Link][14]
  • Nabavi, S. M., et al. (2020). Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. Molecules, 25(18), 4160. [Link][12]
  • Chen, Y., et al. (2017). Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. International Journal of Nanomedicine, 12, 7925-7935. [Link]
  • Sehrawat, A., et al. (2020). Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. Oncotarget, 11(16), 1429-1442. [Link][15]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-methoxyphenyl)thiazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When coupled with a 4-methoxyphenyl group at the 2-position, this scaffold gives rise to a class of molecules with significant therapeutic potential, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-methoxyphenyl)thiazole analogs, focusing on how subtle molecular modifications influence their anticancer activity. We will delve into the causality behind experimental choices, present comparative data from preclinical studies, and provide detailed protocols for evaluating these promising compounds.

The Core Scaffold: A Foundation for Anticancer Activity

The 2-(4-methoxyphenyl)thiazole core is a privileged structure in the design of anticancer agents. The thiazole nucleus itself is a versatile framework known to interact with various biological targets, while the 4-methoxyphenyl group often plays a crucial role in binding to specific enzymes or receptors involved in cancer progression, such as protein kinases.[2][3] The general structure allows for modifications at several key positions, which has enabled researchers to systematically explore and optimize the compound's potency and selectivity.

A pivotal discovery in this area was the development of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which evolved from an earlier class of compounds and showed markedly improved antiproliferative activity against melanoma and prostate cancer cells, with potency shifting from the micromolar to the low nanomolar range.[4][5][6] Preliminary studies indicate that a primary mechanism of action for some of these analogs is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.[4][5][6]

SAR_Scaffold cluster_core 2-(4-methoxyphenyl)thiazole Core core Core Scaffold R1 R1: Thiazole Ring Substitutions core->R1 Influences Potency & Selectivity R2 R2: Phenyl Ring Substitutions core->R2 Modulates Target Binding R3 R3: Linker Modifications core->R3 Affects Pharmacokinetics

Caption: Key modification points on the 2-(4-methoxyphenyl)thiazole scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature and position of substituents on both the thiazole and the phenyl rings.

1. Modifications on the Phenyl Ring (at the 2-position of the thiazole):

The electronic properties of substituents on the phenyl ring at the 2-position of the thiazole can significantly impact anticancer activity. Studies on related 2-aryl-thiazolidine derivatives found that electron-withdrawing groups (EWGs) on this phenyl ring generally lead to higher cytotoxic activity compared to electron-donating groups (EDGs).[4] This suggests that reducing the electron density on the phenyl ring may enhance the interaction with the biological target. For instance, analogs bearing chloro or nitro groups have demonstrated potent cytotoxicity.[7]

2. Modifications on the Thiazole Ring:

Substitutions on the thiazole ring itself are critical for tuning the compound's efficacy. The introduction of various aryl groups or other functional moieties at the 4- and 5-positions of the thiazole ring has been a successful strategy for enhancing potency. For example, the development of the "SMART" series involved replacing a fatty amide chain with various aromatic groups, which maintained or improved cytotoxicity.[4] In a series of thiazolyl-pyrazoline derivatives, substitution at the C-4 position of the thiazole with a phenyl ring enhanced inhibitory activity against EGFR kinase.[8]

3. The Role of the Methoxy Group:

The methoxy group at the para-position of the 2-phenyl ring is a recurring feature in many active analogs. This group can act as a hydrogen bond acceptor and its presence is often crucial for anchoring the molecule within the binding site of target proteins.[9] Studies on quinoline derivatives have shown that a C-6 methoxy group substitution can contribute significantly to inhibiting metastasis.[9] Similarly, in a series of 4-anilino-quinazoline derivatives, analogs with a 6,7-dimethoxy substituent showed better inhibitory effects against EGFR and VEGFR-2 kinases.[9]

Comparative Analysis of Anticancer Activity

The true measure of an anticancer agent's potential lies in its potency and selectivity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-(4-methoxyphenyl)thiazole analogs and related derivatives against various human cancer cell lines. A lower IC50 value indicates higher potency.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Thiazolyl pyrazole 11c 4-chlorophenyl substitutionHCT-116 (Colon)5.34[10]
Thiazolyl pyrazole 6g 4-chlorophenyl substitutionMCF-7 (Breast)7.21[10]
Bis-Thiazole 5c Bis-thiazole structureHela (Cervical)0.00065[11][12]
Bis-Thiazole 5f Bis-thiazole structureKF-28 (Ovarian)0.0061[11][12]
Thiazole-amino acid 5f Valine conjugateA549 (Lung)2.07[13]
Thiazole-amino acid 5o Valine conjugateHeLa (Cervical)3.49[13]
Thiazolyl-pyrazoline 10d 3,4,5-trimethoxyphenylA549 (Lung)0.08[8]
4-methoxyphenyl pyrimidine 12 Pyrimidine coreHCT-116 (Colon)2.96[14][15]

This table is a compilation of data from multiple sources and is intended for comparative purposes.

The data clearly indicates that structural modifications can lead to dramatic increases in potency. For example, the bis-thiazole derivatives show exceptional activity in the nanomolar range.[11][12] Furthermore, conjugating the thiazole scaffold with amino acids has proven to be a viable strategy for developing potent cytotoxic agents.[13] The thiazolyl-pyrazoline and 4-methoxyphenyl pyrimidine derivatives also demonstrate the potential of this scaffold to act as potent inhibitors of key cancer-related kinases like EGFR and VEGFR-2.[8][14]

Experimental Protocols for SAR Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.[16] Below are step-by-step methodologies for key assays used to evaluate the anticancer potential of 2-(4-methoxyphenyl)thiazole analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Preparation: Culture human cancer cells (e.g., MCF-7, A549, HCT-116) in appropriate media until they reach 90-100% confluency.[17]

  • Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 4,000-5,000 cells per well. Incubate overnight to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the thiazole analog in the culture medium. Add 100-200 µL of these dilutions to the respective wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10][17]

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[11][17]

  • MTT Addition: Prepare a 2.41 mM solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.[16]

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds (24-72h) A->C B Prepare Serial Dilutions of Thiazole Analogs B->C D Add MTT Reagent (3-4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Kinase Inhibition Assay (Example: EGFR/VEGFR-2)

Many thiazole analogs exert their effect by inhibiting protein kinases.[8][14]

Objective: To determine the concentration of the test compound that inhibits the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the purified recombinant kinase (e.g., EGFR or VEGFR-2), the specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of the thiazole analog to the wells. Include a no-inhibitor control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting inhibition versus concentration.

Conclusion and Future Perspectives

The 2-(4-methoxyphenyl)thiazole scaffold is a highly promising platform for the development of novel anticancer agents. The structure-activity relationship studies have revealed several key insights:

  • Electron-withdrawing groups on the 2-phenyl ring tend to enhance activity.

  • Substitutions at the C-4 and C-5 positions of the thiazole ring are crucial for optimizing potency.

  • The 4-methoxy group on the phenyl ring is often a key feature for target binding.

Future research should focus on synthesizing novel analogs with improved pharmacokinetic properties and reduced off-target toxicity. Investigating combinations of these agents with standard chemotherapies could also open new avenues for treatment.[19] The continued exploration of this versatile scaffold, guided by robust SAR principles and rigorous experimental validation, holds great promise for the future of cancer therapy.

References

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • Basic protocol to assess preclinical anticancer activity. It can be...
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI.
  • A comprehensive review on preliminary screening models for the evalu
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-4(5H)-thiazolone Analogs - Benchchem.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube.
  • Comparative Cytotoxicity Analysis of Thiazole Deriv
  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–C
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Publishing.
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC - NIH.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC - PubMed Central.
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships | Request PDF - ResearchG
  • Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - Khanfar - Anti-Cancer Agents in Medicinal Chemistry - Eco-Vector Journals Portal.
  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer.
  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed.
  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine deriv
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Public
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

Sources

A Senior Application Scientist's Guide to the Biological Target Validation of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol, which we will refer to as MTM, belongs to the thiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. While related structures have been associated with various biological activities, including anticancer effects via tubulin polymerization inhibition, the specific molecular target of MTM remains uncharacterized.[1][2]

Target Identification and Validation (TIV) is the cornerstone of modern drug discovery. Moving from a compound with an interesting phenotypic effect to a validated therapeutic lead requires a rigorous, multi-faceted investigation to unambiguously identify its protein target(s) and confirm that engagement of this target is responsible for the compound's biological activity.[3][4]

This guide provides a comparative overview of modern experimental strategies to first identify and subsequently validate the direct biological target(s) of MTM. We will explore a logical, tiered workflow, explaining the causality behind each experimental choice and providing the technical insights necessary for success.

Section 1: Hypothesis Generation: Finding the First Clues

Before committing to resource-intensive biochemical and cellular assays, we must first generate a tractable list of putative protein targets. This initial phase leverages computational power and unbiased chemical proteomics to cast a wide net.

Computational Target Prediction

The most cost-effective first step is to leverage existing biological data through computational methods.[5] These in silico techniques analyze the structure of MTM to predict likely protein partners based on similarity to known ligands or compatibility with known protein binding sites.[6][7]

  • Ligand-Based Approaches: This method relies on the principle that structurally similar molecules often have similar biological targets. We can use MTM's structure to search databases like ChEMBL and PubChem for compounds with high similarity that have known protein targets. Machine learning models trained on vast datasets of known drug-target interactions can also predict targets for novel structures.[8]

  • Structure-Based Approaches (Reverse Docking): If a high-quality 3D structure of MTM can be generated, reverse docking can be employed. This technique computationally "docks" MTM into the binding sites of thousands of known protein structures in the Protein Data Bank (PDB).[8] The resulting docking scores help prioritize proteins that have a high predicted binding affinity for MTM, providing a list of candidates for experimental validation.[7]

Expert Insight: Computational predictions are hypotheses, not proof. Their power lies in focusing your experimental efforts. A list of the top 10-20 predicted targets from orthogonal computational methods provides a strong foundation for the next steps.

Chemical Proteomics for Unbiased Target Discovery

To empirically identify binding partners without prior assumptions, we turn to chemical proteomics.[9] The most common approach is affinity chromatography coupled with mass spectrometry (AC-MS).[10][11] This method physically "pulls down" target proteins from a complex biological sample.

The causality here is straightforward: if MTM binds to a protein, we can use an immobilized version of MTM to selectively capture that protein from a cell lysate. Subsequent identification by mass spectrometry reveals its identity.[12]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an MTM analog with a linker arm terminating in a reactive group (e.g., an alkyne or biotin). The linker's attachment point on MTM must be carefully chosen to minimize disruption of its putative binding pharmacophore.

  • Immobilization: Covalently attach the MTM probe to a solid support, such as sepharose beads.

  • Lysate Incubation: Incubate the MTM-beads with a native cell lysate. Proteins that bind to MTM will be captured on the beads.

  • Washing: Perform stringent washes to remove non-specific and weakly bound proteins.

  • Elution (Critical Control): This is the key to trustworthiness. Elute the specifically bound proteins by incubating the beads with a high concentration of free, unmodified MTM. This competitive elution ensures that only proteins that bind to the MTM pharmacophore are released for analysis. As a control, a parallel experiment should elute with a denaturant like SDS.

  • Protein Identification: Analyze the eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins. Proteins enriched in the competitive elution sample compared to the denaturant control are considered high-confidence hits.[13]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Section 2: Biophysical Validation: Confirming Direct Engagement

Once we have a list of putative targets from computational or proteomic studies, we must confirm a direct, physical interaction between MTM and the purified candidate protein(s). Biophysical techniques provide quantitative data on binding affinity and kinetics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[14] It provides rich kinetic data, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[15]

Causality & Experimental Choice: We choose SPR for its sensitivity and ability to provide kinetic information. A long residence time (slow k_off) can often be more important for a drug's efficacy than high affinity alone. The protein is typically immobilized on a sensor chip, and solutions of MTM at various concentrations are flowed over the surface.[16] Binding is detected as a change in the refractive index at the sensor surface.[17]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions in solution.[18] It directly measures the heat released or absorbed during a binding event.[19][20] A single ITC experiment yields the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[21][22]

Causality & Experimental Choice: We use ITC as an orthogonal validation method. It requires no labeling or immobilization, eliminating potential artifacts from surface-based assays like SPR. Confirming the interaction with ITC provides very high confidence in the binding data and offers deeper mechanistic insight through thermodynamics.[19] For example, a binding event driven by enthalpy suggests strong hydrogen bonding and van der Waals interactions.

Comparison of Biophysical Methods
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingMeasurement of heat change upon binding
Information Kinetics (k_on, k_off), Affinity (K_D)Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)
Label-Free YesYes
Immobilization Yes (one partner is immobilized)No (both partners are in solution)
Throughput Medium to HighLow to Medium
Sample Need Low (μg of protein)High (mg of protein)
Key Advantage Real-time kinetic dataGold-standard thermodynamic data in solution

Section 3: Cellular Validation: Proving Target Engagement in a Biological Context

Confirming that MTM binds to a purified protein is essential, but it is not sufficient. We must demonstrate that this interaction occurs within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for verifying drug-target engagement in intact cells or tissues.[23][24] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[25][26]

Causality & Experimental Choice: This is the most direct way to "see" the binding event inside a cell. By heating cells treated with MTM across a range of temperatures, we can determine the protein's melting point. A shift in the melting curve to a higher temperature in the presence of MTM is direct evidence of target engagement.[27] This method validates that MTM can enter the cell, find its target, and bind with sufficient affinity to stabilize it.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat cultured cells with MTM or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot.

  • Analysis: Plot the band intensity for the target protein against temperature. A rightward shift in the melting curve for MTM-treated cells compared to vehicle-treated cells indicates target stabilization.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 4: Genetic Validation: The Definitive Link

The highest level of evidence in target validation comes from genetics. Genetic methods test the hypothesis that modulation of the target protein is necessary for the compound's observed effect.[28] The most powerful tool for this is CRISPR-Cas9 gene editing.[29][30]

Causality & Experimental Choice: If the putative target protein is essential for MTM's activity, then removing that protein from the cell should render the cell resistant to the compound.[] Using CRISPR-Cas9 to create a knockout (KO) cell line of the target gene provides the cleanest possible system to test this.[32]

Experimental Protocol: CRISPR-Cas9 Knockout Validation

  • gRNA Design: Design and validate two or more unique guide RNAs (gRNAs) that target early exons of the gene encoding the putative target protein to ensure a functional knockout.

  • Transfection: Introduce the Cas9 nuclease and the gRNAs into the cell line of interest.

  • Clonal Selection: Select and expand single-cell clones.

  • KO Validation: Screen the clones by Western blot and DNA sequencing to confirm the complete absence of the target protein.

  • Phenotypic Assay: Treat the validated KO cell line and the parental (wild-type) cell line with a dose-response of MTM.

  • Analysis: If MTM's phenotypic effect (e.g., decreased cell viability) is significantly reduced or abolished in the KO cells compared to the wild-type cells, it provides definitive evidence that the protein is the biologically relevant target of MTM.

Validation_Logic WT_Cell Wild-Type Cell (Target Protein Present) MTM Add MTM Compound WT_Cell->MTM KO_Cell CRISPR KO Cell (Target Protein Absent) KO_Cell->MTM Phenotype Phenotypic Effect (e.g., Cell Death) MTM->Phenotype On-Target Effect No_Phenotype No Phenotypic Effect (Cell Survival) MTM->No_Phenotype Target is Absent

Sources

A Researcher's Guide to Comparative Docking of Thiazole Derivatives: From Target Selection to In Silico Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have established it as a "privileged scaffold."[2] This means that the thiazole core is present in a multitude of compounds exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Many approved drugs, such as the kinase inhibitor Dasatinib and the antimicrobial Sulfathiazole, feature this versatile ring system, underscoring its therapeutic relevance.[6][7]

The power of modern drug discovery lies in our ability to rationally design potent and selective molecules. Molecular docking, a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second, has become an indispensable tool in this process.[3] For researchers working with thiazole derivatives, comparative docking studies are crucial. They allow for the rapid, in silico screening of numerous analogs against a biological target, providing critical insights into structure-activity relationships (SAR) and guiding the synthesis of more effective therapeutic agents.[8][9]

This guide provides an in-depth, objective comparison of docking studies involving thiazole derivatives against key protein targets. We will move beyond a simple list of protocols to explain the causality behind experimental choices, describe a self-validating docking workflow, and present comparative data to inform your own research endeavors.

The "Why": Strategic Selection of Protein Targets for Thiazole Derivatives

The success of any docking study hinges on the selection of a biologically relevant protein target. Given the broad activity profile of thiazoles, the choice of target is dictated by the therapeutic area of interest. The literature provides a strong foundation for selecting targets where thiazoles have shown proven or potential efficacy.

  • Anticancer Targets: Thiazole derivatives have been extensively investigated as anticancer agents.[10][11] Their mechanisms often involve the inhibition of proteins crucial for cancer cell proliferation, survival, and metastasis. Key targets include:

    • Kinases: These enzymes are central to cell signaling, and their dysregulation is a hallmark of cancer. Thiazoles have been successfully designed to inhibit various kinases, including Aurora Kinases (implicated in mitosis)[2][6], VEGFR-2 (a key mediator of angiogenesis)[12], and cyclin-dependent kinases (CDKs) that control the cell cycle.[13][14]

    • Tubulin: This protein polymerizes to form microtubules, a critical component of the cellular cytoskeleton essential for cell division. Thiazole-containing compounds can bind to the colchicine site of tubulin, inhibiting its polymerization and leading to mitotic arrest and apoptosis in cancer cells.[10][15][16]

    • Other Key Proteins: Docking studies have also explored thiazoles as inhibitors of STAT3 (signal transducer and activator of transcription 3)[9], various enzymes like aromatase[11][14], and apoptosis-regulating proteins like Bcl-2.[11][14]

  • Antimicrobial Targets: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Thiazoles have shown significant promise in this area.[7][17] Docking studies are instrumental in identifying and optimizing inhibitors for essential bacterial and fungal enzymes, such as:

    • Bacterial Cell Wall Synthesis: Enzymes like Penicillin-Binding Proteins (PBPs) and Mur enzymes (e.g., MurB) are critical for the integrity of the bacterial cell wall, making them excellent targets.[1][7]

    • DNA and Protein Synthesis: DNA gyrase, an enzyme that controls DNA topology, and various components of the protein synthesis machinery are validated targets for antibacterial agents.[7][18]

    • Fungal Membrane Integrity: In fungi, lanosterol 14α-demethylase is a key enzyme in the ergosterol biosynthesis pathway, which is essential for the fungal cell membrane.[7][19]

The "How": A Validated Molecular Docking Workflow

To ensure the reliability of in silico predictions, a robust and self-validating docking protocol is essential. The following step-by-step methodology provides a framework for conducting rigorous comparative docking studies. The causality behind each step is explained to foster a deeper understanding of the process.

Experimental Protocol: Molecular Docking of Thiazole Derivatives
  • Step 1: Receptor Preparation

    • Action: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). A structure with a co-crystallized ligand is often preferred as it helps validate the docking protocol.

    • Causality: The crystal structure provides the precise atomic coordinates of the target. Using a structure with a bound ligand (a "holo" structure) allows you to define the active site accurately and provides a reference for validating your docking setup.

    • Procedure:

      • Download the PDB file (e.g., PDB ID: 4O2B for tubulin)[16].

      • Using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, UCSF Chimera), prepare the protein by removing water molecules, co-solvents, and any non-essential ligands.[12]

      • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This is critical for calculating the electrostatic interactions that govern binding.

      • Repair any missing side chains or loops if necessary, as incomplete structures can lead to inaccurate results.

  • Step 2: Ligand Preparation

    • Action: Prepare 2D or 3D structures of the thiazole derivatives to be docked.

    • Causality: The ligands must be in a chemically correct, low-energy 3D conformation with appropriate charges to ensure the docking algorithm can accurately sample their possible binding poses.

    • Procedure:

      • Draw the 2D structures of the thiazole derivatives using software like ChemDraw or Marvin Sketch.

      • Convert the 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation for each ligand.

      • Assign partial charges and define rotatable bonds. The docking software needs to know which bonds can rotate to explore different conformations within the active site.

  • Step 3: Active Site Definition & Grid Generation

    • Action: Define the binding site on the receptor and generate a grid box that encompasses this area.

    • Causality: The grid box defines the search space for the docking algorithm. It pre-calculates the interaction potential for different atom types within this space, significantly speeding up the docking calculation. A well-defined grid focuses the computational effort on the region of interest, improving efficiency and accuracy.

    • Procedure:

      • If a co-crystallized ligand is present, define the grid center based on its coordinates.

      • Ensure the grid box dimensions are large enough to accommodate the thiazole derivatives and allow for rotational and translational freedom (e.g., a 60x60x60 Å box).

  • Step 4: Molecular Docking & Scoring

    • Action: Run the docking algorithm (e.g., AutoDock Vina, GLIDE) to place the ligands into the defined active site and score the resulting poses.

    • Causality: The algorithm systematically explores thousands of possible binding poses for each ligand, evaluating each based on a scoring function. The scoring function estimates the free energy of binding (e.g., in kcal/mol), where a more negative score typically indicates a more favorable and stable interaction.[7]

    • Procedure:

      • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

      • Execute the docking run for all prepared thiazole derivatives.

  • Step 5: Protocol Validation (Trustworthiness Pillar)

    • Action: Before analyzing the results for your novel compounds, validate the docking protocol by "redocking" the co-crystallized ligand back into the active site.

    • Causality: This is a critical self-validating step. If the docking protocol can accurately reproduce the experimentally observed binding pose of the co-crystallized ligand (typically with a Root Mean Square Deviation (RMSD) < 2.0 Å), it builds confidence that the protocol is reliable for predicting the poses of your similar, novel compounds.

    • Procedure:

      • Dock the co-crystallized ligand using the exact same protocol.

      • Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the RMSD. A low RMSD validates the docking setup.

  • Step 6: Analysis of Results

    • Action: Analyze the docking scores and binding poses of the thiazole derivatives.

    • Causality: This is the discovery phase. By comparing docking scores, you can rank your compounds by their predicted affinity. By visualizing the top-ranked poses, you can identify key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding. This knowledge is fundamental for understanding SAR and designing improved derivatives.[4][10]

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain Receptor (e.g., from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add H+) PDB->PrepReceptor Grid 5. Define Active Site & Generate Grid PrepReceptor->Grid Ligands 3. Prepare Ligands (Thiazole Derivatives, 3D) PrepLigands 4. Energy Minimize Ligands Ligands->PrepLigands Dock 7. Dock Thiazole Derivatives PrepLigands->Dock Redock 6. Validation: Redock Co-crystallized Ligand Grid->Redock Validate Protocol Redock->Dock Validate Protocol Score 8. Compare Docking Scores (Binding Energy) Dock->Score Pose 9. Analyze Binding Poses (H-Bonds, Interactions) Score->Pose SAR 10. Derive SAR & Select Candidates Pose->SAR G cluster_pathway Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene Akt Akt PI3K->Akt Akt->Gene

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Conclusion and Future Perspectives

Comparative molecular docking is a powerful and cost-effective strategy in the development of novel thiazole-based therapeutics. As demonstrated, these in silico studies provide invaluable data for ranking candidate molecules, understanding structure-activity relationships, and elucidating potential mechanisms of action. The key to trustworthy results lies in a methodologically sound and validated workflow. By correlating docking scores with experimental data, researchers can confidently select the most promising derivatives for synthesis and further biological evaluation.

The future of this field will likely involve the integration of more advanced computational techniques, such as molecular dynamics simulations, to study the stability of ligand-protein complexes over time, and the use of machine learning and QSAR models to predict the activity of vast virtual libraries of thiazole derivatives. [6]By combining these powerful in silico tools with expert medicinal chemistry insights, the development of next-generation thiazole-based drugs can be significantly accelerated.

References

  • Ayupova, D. A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules.
  • Tsolaki, E., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics.
  • Ali, O. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.
  • Ali, O. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Publications.
  • Sharma, P., et al. (2021). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews.
  • Ali, O. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate.
  • Gaddam, G. R., et al. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals.
  • Rashdan, H. R. M., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules.
  • Tsolaki, E., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ResearchGate.
  • Kumar, D., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. ResearchGate.
  • Singh, A., et al. (2022). Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. ResearchGate.
  • Al-Ostoot, F. H., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.
  • Al-Ostoot, F. H., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications.
  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
  • Abdel-Wahab, B. F., et al. (2024). Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. ChemistryOpen.
  • Rashdan, H. R. M., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. ResearchGate.
  • Rashdan, H. R. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Drug Design, Development and Therapy.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • Farghaly, T. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
  • Farghaly, T. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing.
  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

Sources

Assessing the Selectivity of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues remains a paramount objective. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer properties.[1] This guide provides an in-depth technical comparison of the cytotoxic selectivity of a representative thiazole derivative, [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol, against various cancer cell lines. While specific experimental data for this exact molecule is not publicly available, we will utilize published data from a closely related analog, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, to illustrate the robust methodologies for assessing anticancer selectivity.[2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction: The Rationale for Investigating Methoxyphenyl-Thiazole Derivatives

The thiazole ring is a core structural motif in several clinically approved drugs and numerous investigational agents.[3] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in medicinal chemistry. The incorporation of a methoxyphenyl group is a common strategy in drug design, often enhancing metabolic stability and modulating receptor binding affinity. The combination of these two moieties in this compound suggests a potential for targeted anticancer activity.

The primary objective of this guide is to delineate a comprehensive framework for evaluating the selective cytotoxicity of this compound. This involves determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines and a non-cancerous cell line, followed by the calculation of a selectivity index (SI). A high SI value is indicative of a compound's preferential activity against malignant cells, a critical attribute for a viable drug candidate.

Experimental Design and Methodologies

To ensure the scientific integrity and reproducibility of the findings, a rigorous and well-controlled experimental design is imperative. The following protocols are based on established methodologies in cancer pharmacology.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar thiazole derivatives.[4] The synthesis would likely involve a Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring.

DOT Diagram: Synthetic Pathway

Synthesis reagent1 4-Methoxythiobenzamide intermediate 2-(4-Methoxyphenyl)-4-(chloromethyl)-1,3-thiazole reagent1->intermediate Hantzsch thiazole synthesis reagent2 1,3-Dichloroacetone reagent2->intermediate product This compound intermediate->product Hydrolysis

Caption: Plausible synthetic route for this compound.

Step-by-Step Protocol:

  • Thiazole Ring Formation: 4-Methoxythiobenzamide is reacted with 1,3-dichloroacetone in a suitable solvent such as ethanol. This condensation reaction forms the thiazole ring, yielding 2-(4-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole.

  • Hydrolysis: The resulting chloromethyl derivative is then subjected to hydrolysis, for instance, by treatment with aqueous sodium carbonate, to replace the chlorine atom with a hydroxyl group, affording the final product, this compound.

  • Purification and Characterization: The crude product is purified using column chromatography on silica gel. The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to represent different tumor types. For this illustrative guide, we will use the cancer cell lines against which the analog compound was tested:

  • Leukemia: HL-60, Jurkat

  • Hepatocellular Carcinoma: HepG2

  • Breast Adenocarcinoma: MCF-7

  • Lung Carcinoma: A549

  • Cervical Carcinoma: KB3-1

  • Glioma: U251, U373, T98G

For assessing selectivity, a non-cancerous cell line is crucial. The VERO cell line (African green monkey kidney epithelial cells) is a commonly used normal cell line in cytotoxicity studies.

All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

DOT Diagram: MTT Assay Workflow

MTT_Workflow start Seed cells in 96-well plate treat Add varying concentrations of test compound start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at an appropriate density (e.g., 5 x 103 to 1 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, and standard chemotherapeutic drugs (e.g., Doxorubicin, Cisplatin, Paclitaxel) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions. A vehicle control (medium with the highest concentration of DMSO used) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Results and Interpretation

The primary outputs of the cytotoxicity assays are the IC50 values for the test compound and the standard drugs against the panel of cell lines.

Comparative Cytotoxicity

The following table presents the hypothetical IC50 values for our illustrative compound (based on its analog) and the standard drug Doxorubicin against the selected cancer cell lines.[2]

Cell LineTumor TypeThis compound (IC50, µg/mL)Doxorubicin (IC50, µg/mL)
HL-60 Leukemia7.50.05
Jurkat Leukemia8.90.08
HepG2 Hepatocellular Carcinoma15.20.45
MCF-7 Breast Adenocarcinoma25.80.30
A549 Lung Carcinoma18.70.20
KB3-1 Cervical Carcinoma16.40.15
U251 Glioblastoma81.60.50
U373 Glioblastoma66.10.65
T98G Glioblastoma88.00.70
VERO Normal Kidney Epithelial>1001.50
Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line.[5] A higher SI value indicates greater selectivity for cancer cells.

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

Cell LineThis compound (SI)Doxorubicin (SI)
HL-60 >13.330.0
Jurkat >11.218.8
HepG2 >6.63.3
MCF-7 >3.95.0
A549 >5.37.5
KB3-1 >6.110.0
U251 >1.23.0
U373 >1.52.3
T98G >1.12.1

Interpretation of Results:

Based on this illustrative data, the methoxyphenyl-thiazole derivative exhibits moderate to good selectivity against several cancer cell lines, particularly the leukemia and cervical cancer lines. While its potency (IC50 values) is generally lower than that of the standard drug Doxorubicin, its selectivity profile suggests a potentially wider therapeutic window for certain cancer types. The lower toxicity towards the normal VERO cell line is a promising indicator.

Discussion: Potential Mechanisms of Action

The observed cytotoxic and selective effects of methoxyphenyl-thiazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways. Several studies have implicated thiazole-containing compounds in the modulation of key oncogenic pathways.

One of the well-documented mechanisms for thiazole derivatives is the inhibition of tubulin polymerization .[3][6] Microtubules are essential components of the cytoskeleton involved in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Another plausible mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway .[7][8] This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival. Thiazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, thereby suppressing tumor progression.

DOT Diagram: Potential Signaling Pathways

Signaling_Pathway cluster_0 Tubulin Polymerization Inhibition cluster_1 PI3K/Akt/mTOR Pathway Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest Apoptosis1 Apoptosis G2M_Arrest->Apoptosis1 GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis2 Apoptosis Akt->Apoptosis2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Tubulin inhibits Compound->PI3K inhibits

Caption: Potential mechanisms of action for this compound.

The induction of apoptosis is a common downstream effect of many anticancer agents. Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[9][10]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the in vitro selectivity of this compound against cancer cell lines. By employing standardized cytotoxicity assays and calculating the selectivity index, researchers can gain valuable insights into the therapeutic potential of this and other novel compounds.

The illustrative data, based on a close structural analog, suggests that methoxyphenyl-thiazole derivatives warrant further investigation as a class of anticancer agents. Future studies should focus on:

  • Generating specific IC50 data for this compound against a broader panel of cancer and normal cell lines.

  • Elucidating the precise mechanism of action through target identification studies, cell cycle analysis, and apoptosis assays.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold.

  • Evaluating the in vivo efficacy and toxicity of promising lead compounds in preclinical animal models.

By following a systematic and rigorous approach, the scientific community can effectively evaluate the potential of novel thiazole derivatives to contribute to the arsenal of anticancer therapeutics.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). PubMed.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature Experiments.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022, August 11). PubMed.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Structures of some thiazole derivatives with antitumor activity. - ResearchGate. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents - Taylor & Francis Online. (n.d.). Taylor & Francis Online.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Journal of the Iranian Chemical Society.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17). MDPI.
  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI.
  • (PDF) Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - ResearchGate. (2025, October 17). ResearchGate.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed. (2024, September 7). PubMed.
  • A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b... (n.d.). ResearchGate.
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - NIH. (2023, March 6). National Center for Biotechnology Information.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. (2019, April 1). The Ukrainian Biochemical Journal.
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023, June 2). MDPI.
  • The calculated values of the selectivity index (SI) of some compounds. - ResearchGate. (n.d.). ResearchGate.
  • Synthesis of 2-(4-hydroxybutyl)-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazole. (n.d.). SureChEMBL.
  • Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (n.d.). Experimental Oncology.
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC. (n.d.). National Center for Biotechnology Information.

Sources

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a therapeutic candidate from a promising in vitro "hit" to a viable in vivo lead is both critical and fraught with challenges. The thiazole scaffold, a heterocyclic motif central to numerous clinically relevant molecules, has demonstrated a wide spectrum of pharmacological activities in vitro, from anticancer to anti-inflammatory and neuroprotective effects.[1][2] However, the successful translation of these encouraging preliminary findings into tangible in vivo efficacy is not guaranteed.

This guide provides an in-depth, objective comparison of in vitro results and their subsequent in vivo validation for thiazole compounds. Moving beyond a mere recitation of protocols, we will delve into the causal relationships behind experimental choices, the importance of pharmacokinetic and pharmacodynamic (PK/PD) considerations, and the common hurdles in achieving a strong in vitro-in vivo correlation (IVIVC). Our aim is to equip you with the strategic insights necessary to design robust in vivo validation studies that are both scientifically sound and predictive of clinical potential.

The Imperative of In Vivo Validation: Beyond the Petri Dish

While in vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies, they represent a simplified biological system.[3] A living organism introduces a far more complex interplay of absorption, distribution, metabolism, and excretion (ADME), all of which profoundly influence a compound's efficacy and safety.[4] Therefore, in vivo validation is not merely a confirmatory step but a critical juncture where a compound's true therapeutic potential is unveiled.

A well-designed in vivo study for a thiazole derivative, or any drug candidate, should aim to:

  • Confirm the biological activity observed in vitro in a whole-organism context.

  • Establish a dose-response relationship and identify a therapeutic window.

  • Evaluate the compound's PK/PD profile , linking drug exposure to the pharmacological effect.

  • Assess potential toxicities and off-target effects in a complex biological system.

The following sections will explore the practical aspects of this transition, using examples from key therapeutic areas where thiazole compounds have shown promise.

Anti-Inflammatory Thiazole Derivatives: From Enzyme Inhibition to Edema Reduction

A significant number of thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenases (COX-1 and COX-2).[5][6]

In Vitro Assessment: Pinpointing the Molecular Target

The initial evaluation typically involves cell-free or cell-based assays to determine the compound's inhibitory activity against specific inflammatory mediators.

Key In Vitro Assays:

  • COX-1/COX-2 Inhibition Assays: These assays, often performed using purified enzymes or cell lines overexpressing the target, are crucial for determining the potency (IC50) and selectivity of the thiazole compound.[4]

  • Prostaglandin E2 (PGE2) Production Assays: In inflammatory cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the ability of a compound to inhibit the production of pro-inflammatory mediators like PGE2 is a key indicator of its potential efficacy.[5][7]

The In Vivo Proving Ground: Carrageenan-Induced Paw Edema

A widely accepted and standardized model for acute inflammation is the carrageenan-induced paw edema model in rodents.[8] This model allows for a direct, quantifiable measure of a compound's anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema [8]

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control, standard (e.g., Indomethacin or Nimesulide), and test groups (different doses of the thiazole compound).

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Comparing In Vitro and In Vivo Performance

The following table provides a comparative look at the in vitro and in vivo anti-inflammatory activity of representative thiazole derivatives.

Compound IDIn Vitro Target/AssayIn Vitro Potency (IC50)In Vivo ModelIn Vivo Efficacy (% Inhibition of Edema)Reference
Compound 25 COX-1 Inhibition0.044 µMCarrageenan-induced paw edemaHigh[4]
COX-2 Inhibition4.52 nM
Compound 29 COX-1 InhibitionNot specifiedCarrageenan-induced paw edemaHigh[4]
COX-2 InhibitionNot specified
Compound 1 COX-2 dependent PGE2 production9.01 ± 0.01 µMDorsal air pouch modelSignificant inhibition of PGE2 secretion[5]
Compound 2 COX-2 dependent PGE2 production11.65 ± 6.20 µMDorsal air pouch modelSignificant inhibition of PGE2 secretion[5]

Causality and Correlation: A strong correlation is often observed when a thiazole derivative with potent in vitro COX-2 inhibition demonstrates significant edema reduction in the carrageenan model.[4][9] This provides evidence that the observed in vivo anti-inflammatory effect is, at least in part, mediated by the inhibition of the target enzyme. However, discrepancies can arise due to poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, which would prevent the compound from reaching the site of inflammation at a therapeutic concentration.

Anticancer Thiazole Derivatives: From Cell Lines to Xenografts

The thiazole moiety is a key component of several anticancer agents, and numerous novel derivatives are continuously being explored for their antiproliferative activities.[3][10][11]

In Vitro Screening: Identifying Promising Candidates

The initial screening of anticancer thiazole compounds typically involves a panel of human cancer cell lines to assess their cytotoxic and cytostatic effects.

Key In Vitro Assays:

  • MTT Assay: This colorimetric assay is widely used to determine the IC50 value of a compound, representing the concentration at which 50% of cell growth is inhibited.[11]

  • Cell Cycle Analysis: Flow cytometry is employed to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1/S or G2/M).[11]

  • Apoptosis Assays: Techniques like Annexin V/PI staining can quantify the induction of apoptosis (programmed cell death) by the thiazole derivative.[1]

  • Kinase Inhibition Assays: For compounds designed to target specific kinases (e.g., VEGFR-2, PI3K/mTOR), in vitro kinase assays are essential to confirm target engagement and potency.[2][11]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

To validate the in vitro anticancer activity, human tumor xenograft models in immunocompromised mice are the gold standard.

Experimental Protocol: Human Tumor Xenograft Model [12][13]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A specific number of human cancer cells (e.g., 1x10^6 to 1x10^7) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The thiazole compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include changes in body weight (as a measure of toxicity), survival, and biomarker analysis from tumor tissue post-study.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.

Comparative Analysis of In Vitro and In Vivo Anticancer Activity
Compound IDIn Vitro Cell LineIn Vitro Potency (IC50)In Vivo ModelIn Vivo EfficacyReference
Compound 4c MCF-7 (Breast)2.57 ± 0.16 µMNot specifiedPredicted to be a potent anticancer agent[11]
HepG2 (Liver)7.26 ± 0.44 µM
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mLNot specifiedPredicted to have strong inhibitory effects[14]
Thiazole Derivative 3b Leukemia HL-60(TB)Not specifiedLeukemia HL-60(TB) XenograftSignificant tumor growth inhibition[12]
Goniofufurone bioisostere 4 MCF-7 (Breast)0.19 nMZebrafish (toxicity model)Non-toxic up to 125 µM[15]

The Translation Challenge: A potent IC50 value in vitro does not always translate to significant tumor regression in vivo.[16] This discrepancy can be attributed to several factors, including poor drug-like properties, inability to penetrate the tumor tissue, and rapid clearance from the body. Therefore, a thorough understanding of the compound's ADME profile is paramount for designing effective in vivo studies and for interpreting the results.

Neuroprotective Thiazole Derivatives: From Cell-Based Assays to Behavioral Models

Thiazole-containing compounds have also emerged as promising candidates for the treatment of neurodegenerative diseases, with some exhibiting neuroprotective effects in various in vitro models.[17][18][19]

In Vitro Models of Neurotoxicity

Initial studies often employ neuronal cell lines or primary neurons challenged with neurotoxins to screen for neuroprotective effects.

Key In Vitro Assays:

  • Neurotoxicity Assays: Cell viability assays (e.g., MTT, LDH release) are used to assess the ability of a thiazole compound to protect neuronal cells from toxins like glutamate, amyloid-beta, or MPTP.

  • Antioxidant Capacity Assays: Given the role of oxidative stress in neurodegeneration, assays that measure a compound's ability to scavenge free radicals or upregulate antioxidant enzymes are relevant.[19][20]

In Vivo Validation: Assessing Functional and Pathological Outcomes

Validating neuroprotective effects in vivo requires animal models that mimic aspects of human neurodegenerative diseases.

Key In Vivo Models and Endpoints:

  • Models of Parkinson's Disease: MPTP-induced neurotoxicity in mice is a common model to assess the protective effects of compounds on dopaminergic neurons. Endpoints include behavioral tests (e.g., rotarod, open field) and post-mortem analysis of the substantia nigra.

  • Models of Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are used to study the effects of compounds on amyloid plaque formation and cognitive deficits (e.g., assessed by the Morris water maze).

  • Models of Stroke: Middle cerebral artery occlusion (MCAO) in rodents is a widely used model of ischemic stroke. Efficacy is assessed by measuring infarct volume and neurological deficits.

The Path to Correlation: Demonstrating that a thiazole compound that protects neurons in a dish can also improve behavioral outcomes and reduce neuropathology in an animal model is a significant step.[20] However, the complexity of the blood-brain barrier and the chronicity of neurodegenerative diseases present major challenges in translating in vitro findings.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the logical flow of in vivo validation and the molecular context of thiazole compound activity, the following diagrams are provided.

InVivo_Validation_Workflow General Workflow for In Vivo Validation of Thiazole Compounds cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase in_vitro_screening High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) hit_identification Hit Identification (Potency & Selectivity) in_vitro_screening->hit_identification pk_pd_studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies hit_identification->pk_pd_studies Lead Candidate Selection efficacy_models Disease-Relevant Animal Models (e.g., Xenograft, Paw Edema) pk_pd_studies->efficacy_models toxicology_studies Toxicology and Safety Assessment efficacy_models->toxicology_studies clinical_trials Clinical Trials toxicology_studies->clinical_trials IND-Enabling Studies

Caption: A generalized workflow for the in vivo validation of thiazole compounds.

Anti_Inflammatory_Pathway Targeting the COX Pathway with Thiazole Derivatives membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (Housekeeping) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammation) cox2->prostaglandins_cox2 thiazole_derivative Thiazole Derivative thiazole_derivative->cox2 Inhibition

Sources

A Comparative Analysis of Thiazole and Oxazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Biological Activity of Two Pervasive Heterocycles

In the landscape of medicinal chemistry, the five-membered heterocyclic rings, thiazole and oxazole, stand out as foundational scaffolds in the design of novel therapeutic agents. Their structural similarity, differing only by the presence of a sulfur atom in thiazole versus an oxygen atom in oxazole at position 1, belies significant differences in their physicochemical properties and, consequently, their biological activities. This guide provides a comparative overview of thiazole and oxazole derivatives, delving into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodological insights for researchers in drug development.

The Structural Nuance: Thiazole vs. Oxazole

At a glance, the isosteric relationship between thiazole and oxazole is apparent. However, the replacement of oxygen with sulfur introduces key differences. The larger atomic radius and lower electronegativity of sulfur compared to oxygen influence the aromaticity, bond angles, and overall electron distribution of the ring. These subtle yet critical distinctions impact how these molecules interact with biological targets, affecting their binding affinities, metabolic stability, and pharmacokinetic profiles. For instance, studies have suggested that thiazoles may form more effective hydrogen bonds than oxazoles, a crucial factor in ligand-receptor interactions.[1]

Anticancer Activity: A Tale of Two Scaffolds

Both thiazole and oxazole derivatives have demonstrated significant potential as anticancer agents, with numerous compounds progressing through preclinical and clinical development.[2][3][4][5] The thiazole ring, for instance, is a key component of FDA-approved drugs like the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib, highlighting its clinical significance.[6][7]

Thiazole Derivatives have been shown to exert their anticancer effects through a multitude of mechanisms.[6] These include the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways such as NF-κB/mTOR/PI3K/Akt.[8] The nitrogen atom in the thiazole ring is often highlighted for its ability to form crucial hydrogen bonds with target proteins and enzymes.[6][7]

Oxazole Derivatives , similarly, exhibit a broad spectrum of anticancer activities against various cancer cell lines, including those that are drug-resistant.[3][9] Their mechanisms of action often involve the inhibition of targets like STAT3, G-quadruplexes, and tubulin, leading to apoptosis.[10] The versatility of the oxazole moiety allows it to be incorporated into diverse chemical structures to develop novel anticancer drugs.[9][10]

A systematic review comparing the antiproliferative activities of both classes of compounds suggested that a majority of the highly promising candidates identified in the analyzed period contained a thiazole nucleus.[4][5] In some structure-activity relationship (SAR) studies, the replacement of an oxazole ring with a thiazole has been shown to enhance cytotoxic activity, suggesting the sulfur atom can be critical for potency in certain molecular contexts.[11]

Comparative Anticancer Potency (IC50 Values)
Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole Derivative (Compound 4)MCF-7 (Breast)5.73[12]
Thiazole Derivative (Compound 2i)HT-29 (Colon)14.73 ± 2.72[7]
Thiazole Derivative (Compound 2f)MCF-7 (Breast)7.7[13]
Oxazole-Pyrazole Hybrid (8a)MCF-7 (Breast)6.41 ± 0.47[14]
Oxazole-Pyrazole Hybrid (8a)HT-29 (Colon)13.22 ± 0.16[14]

This table presents a selection of reported IC50 values to illustrate the potency of representative compounds and is not an exhaustive list.

Antimicrobial Activity: A Broad Spectrum of Defense

The urgent need for new antimicrobial agents to combat drug-resistant pathogens has spurred significant research into heterocyclic compounds.[15] Both thiazole and oxazole derivatives have emerged as promising candidates with broad-spectrum antibacterial and antifungal activities.[2][16]

Thiazole Derivatives are well-established antimicrobial agents.[15][17] The thiazole scaffold is a core component of several clinically used drugs, including the antibacterial agent Sulfathiazole.[18][19] These compounds often act by inhibiting essential microbial enzymes, such as DNA gyrase.[15][18]

Oxazole Derivatives also display significant antimicrobial properties, with some compounds showing excellent activity against both Gram-positive and Gram-negative bacteria.[16][20][21] The oxazole ring is a key structural feature in several natural products with potent biological activities.[16]

In direct comparative studies, the relative efficacy can be compound-specific. For instance, in a series of amine-linked bis- and tris-heterocycles, derivatives containing an oxazole ring exhibited excellent antibacterial activity.[20] Conversely, other studies have highlighted the potent and broad-spectrum antimicrobial activity of various thiazole derivatives.[18]

Comparative Antimicrobial Activity (MIC Values)
Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazole Derivative (Compound 37c)S. aureus (Gram-positive)46.9 - 93.7[18]
Thiazole Derivative (Compound 37c)Antifungal5.8 - 7.8[18]
Benzo[d]thiazole Derivative (13 & 14)Antibacterial/Antifungal50 - 75[22]
Oxazole Derivative (Compound 18)Quinolone-resistant Gram-positive bacteriaPotent Activity[20]
Amido linked bisoxazoleS. aureus & K. pneumoniaeZone of inhibition: 21-22 mm[20]

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Lower values indicate higher potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key research focus. Thiazole and oxazole derivatives have demonstrated significant potential in this area, often by targeting key enzymes in the inflammatory pathway.[23][24]

Thiazole Derivatives have been shown to possess substantial anti-inflammatory properties.[25] Their mechanisms of action frequently involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway that drives inflammation.[23] Some thiazole derivatives have also been investigated as inhibitors of inducible nitric oxide synthase (iNOS).[26]

Oxazole Derivatives also exhibit a range of anti-inflammatory effects.[27][28][29] Like their thiazole counterparts, they can modulate multiple inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes like LOX.[24]

In some studies, specific synthetic thiazole compounds have shown very promising anti-inflammatory effects, with significant reductions in paw edema in animal models.[25] For example, compounds 3c and 3d in one study achieved up to 44% and 41% inhibition, respectively, in a carrageenan-induced edema test.[25]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for assessing the key biological activities discussed.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiazole and oxazole derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (thiazole or oxazole derivatives) orally or intraperitoneally to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams illustrate key concepts.

G cluster_0 Anticancer Mechanisms Thiazole Thiazole Derivatives Apoptosis Induction of Apoptosis Thiazole->Apoptosis Tubulin Tubulin Polymerization Inhibition Thiazole->Tubulin Signaling Signaling Pathway Inhibition (e.g., PI3K/Akt, STAT3) Thiazole->Signaling Oxazole Oxazole Derivatives Oxazole->Apoptosis Oxazole->Tubulin Oxazole->Signaling

Caption: Common anticancer mechanisms of thiazole and oxazole derivatives.

G cluster_1 MTT Assay Workflow A Seed Cancer Cells (96-well plate) B Add Thiazole/Oxazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_2 Anti-inflammatory Action Stimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid Stimulus->ArachidonicAcid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation ThiazoleOxazole Thiazole/Oxazole Derivatives ThiazoleOxazole->COX Inhibition ThiazoleOxazole->LOX Inhibition

Caption: Inhibition of COX/LOX pathways by thiazole and oxazole derivatives.

Conclusion: A Synergistic Future

Both thiazole and oxazole derivatives have unequivocally demonstrated their value as privileged scaffolds in the pursuit of new medicines. While thiazoles, with their sulfur-containing ring, have in some instances shown superior potency, particularly in anticancer applications, oxazoles remain a highly versatile and effective core for developing a wide range of therapeutic agents. The choice between these two heterocycles in drug design is not a matter of inherent superiority but rather a nuanced decision based on the specific biological target, desired pharmacokinetic properties, and the overall structure-activity relationship of the compound series. Future research will undoubtedly continue to uncover the vast potential of both these heterocyclic systems, potentially through hybrid molecules that leverage the unique properties of each to achieve synergistic therapeutic effects.[14]

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). ResearchGate.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). PubMed.
  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024, October 7). ResearchGate.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024, July 29). PREPRINT.
  • DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. (n.d.). ijrpr.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (n.d.). Der Pharma Chemica.
  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. (n.d.). MDPI.
  • Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Derivatives. (n.d.). PubMed.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.). PMC - NIH.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (n.d.). RSC Publishing.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (n.d.). NIH.
  • A brief review on antimicrobial activity of oxazole derivatives. (n.d.). Indo American Journal of Pharmaceutical Sciences.
  • Structure of oxazole derivatives ( - ) for anti-inflammatory and analgesic activity. (n.d.). ResearchGate.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (n.d.). ResearchGate.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (n.d.). MDPI.
  • 1,3‐Oxazoles as Anticancer Compounds. (2023, May 26). ChemistryViews.
  • Review of Antimicrobial Activity of Oxazole. (2022, April 30). IJPPR.
  • Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. (n.d.). Bentham Science Publishers.
  • Oxazole-Based Compounds As Anticancer Agents. (2019, December 1). Bentham Science Publishers.
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012, November 29). NIH.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021, March 23). PubMed.
  • Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. (n.d.). PubMed.
  • Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024, September 17). World Journal of Advanced Research and Reviews.
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences Review and Research.
  • A Review on Thiazole Scaffolds and its Biological Activity. (n.d.). ijrpr.
  • Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity. (n.d.). PMC - NIH.
  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. (n.d.). Arabian Journal of Chemistry.
  • Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazole scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3] Its versatility, however, presents a double-edged sword: while enabling potent interactions with a desired target, it can also lead to unintended off-target binding, or cross-reactivity, which can result in unforeseen side effects or toxicity. This guide provides a comprehensive framework for the cross-reactivity profiling of a representative thiazole-containing compound, [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol. We will explore a multi-pronged experimental approach to systematically evaluate its selectivity against major target classes, comparing its hypothetical profile to that of two other thiazole derivatives with known primary targets. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for assessing the selectivity of small molecule drug candidates.

The Imperative of Selectivity in Thiazole-Based Drug Candidates

The thiazole ring is a common motif in a vast array of bioactive compounds, including inhibitors of kinases, modulators of G-protein coupled receptors (GPCRs), and various anticancer agents.[4][5] The inherent reactivity and structural features of some thiazole derivatives can lead to promiscuous binding, making a thorough assessment of their selectivity a critical step in preclinical development.[1][6] Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is fundamental to de-risking a drug candidate, predicting potential toxicities, and uncovering novel therapeutic opportunities through polypharmacology.

For the purpose of this guide, we will consider this compound as our primary compound of interest. To provide a meaningful comparison, we will contrast its hypothetical cross-reactivity profile with two other thiazole-containing molecules:

  • Comparator A: Dasatinib. A well-characterized, FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Its known polypharmacology makes it an excellent case study for broad cross-reactivity.

  • Comparator B: A hypothetical GPCR-active thiazole derivative (Thiazole-GPCR-X). This compound will represent a thiazole derivative with a primary, non-kinase target, allowing us to explore selectivity across different protein families.

This comparative approach will allow us to illustrate how a systematic profiling workflow can differentiate between compounds with varying degrees of selectivity and provide actionable insights for further development.

A Multi-Platform Approach to Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity necessitates a multi-platform approach that interrogates a wide range of potential off-targets under different experimental conditions. Here, we outline three key experimental strategies: a broad kinase panel, a GPCR binding assay, and a cellular thermal shift assay (CETSA) to confirm target engagement in a more physiologically relevant context.

Broad Kinase Profiling: Mapping the Kinome Interaction Landscape

Given the prevalence of thiazole derivatives as kinase inhibitors, a broad kinase panel is an essential first step in profiling this compound.[2][4][7] Radiometric kinase assays are a robust and widely used method for this purpose.[8]

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: For each kinase to be tested, a reaction mixture is prepared containing the purified kinase, its specific substrate (e.g., a peptide or protein), and a reaction buffer containing ATP and necessary cofactors.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The test compound at various concentrations is added to the reaction mixture. Control reactions are run with DMSO alone (vehicle control) and a known inhibitor for each kinase (positive control).

  • Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing for the transfer of the radiolabeled phosphate group from ATP to the substrate.

  • Termination and Substrate Capture: The reaction is stopped by the addition of a termination buffer. The phosphorylated substrate is then captured on a filter membrane, which is subsequently washed to remove unincorporated [γ-³³P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are then determined by fitting the data to a dose-response curve.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Reaction_Mix Combine Kinase, Substrate, Compound Compound_Prep->Reaction_Mix Kinase_Panel Kinase & Substrate Preparation Kinase_Panel->Reaction_Mix Initiation Add [γ-³³P]ATP Reaction_Mix->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction & Capture Substrate Incubation->Termination Washing Wash Filter Membrane Termination->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate % Inhibition & IC50 Quantification->Data_Analysis GPCR_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis Membrane_Prep GPCR Membrane Preparation Reaction_Mix Combine Membranes, Radioligand, Compound Membrane_Prep->Reaction_Mix Compound_Prep Compound Serial Dilution Compound_Prep->Reaction_Mix Radioligand_Prep Radioligand Preparation Radioligand_Prep->Reaction_Mix Incubation Incubate to Equilibrium Reaction_Mix->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filter Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate % Inhibition & Ki Quantification->Data_Analysis

Figure 2: Radioligand Binding Assay Workflow.
GPCR TargetThis compound (Ki, µM)Comparator A: Dasatinib (Ki, µM)Comparator B: Thiazole-GPCR-X (Ki, µM)
Primary Target (Hypothetical) >10>100.02 (Dopamine D2)
Dopamine D2>10>100.02
Serotonin 5-HT2A>108.51.5
Adrenergic α1A>10>105.8
Muscarinic M1>10>10>10
Histamine H1>10>102.3

Interpretation: The hypothetical data indicates that Thiazole-GPCR-X is a potent ligand for the Dopamine D2 receptor with some off-target activity at other aminergic GPCRs. Both this compound and Dasatinib show no significant affinity for the tested GPCRs, suggesting their primary mechanisms of action lie elsewhere.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Cellular Context

While in vitro assays are essential for broad screening, it is equally important to confirm that a compound engages its intended target within the complex environment of a living cell. [9]The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding. [10][11][12]

  • Cell Treatment: Intact cells are treated with either the test compound, this compound, or a vehicle control (DMSO) and incubated to allow for cell penetration and target binding.

  • Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

CETSA_Workflow cluster_treatment Cellular Treatment cluster_challenge Thermal Challenge & Lysis cluster_analysis Analysis Cell_Culture Intact Cell Culture Compound_Treatment Treat with Compound or Vehicle Cell_Culture->Compound_Treatment Heat_Challenge Heat Aliquots to Various Temperatures Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Data_Analysis Generate & Analyze Melting Curves Quantification->Data_Analysis

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.
Target ProteinThis compound (ΔTm, °C)Comparator A: Dasatinib (ΔTm, °C)Comparator B: Thiazole-GPCR-X (ΔTm, °C)
p38α+5.2 +2.8No significant shift
BCR-ABLNo significant shift+7.5 No significant shift
Dopamine D2 ReceptorNo significant shiftNo significant shift+4.1
GAPDH (Control)No significant shiftNo significant shiftNo significant shift

Interpretation: The hypothetical CETSA data corroborates the in vitro findings. This compound induces a significant thermal shift in p38α, confirming its engagement with this target in a cellular context. Similarly, Dasatinib and Thiazole-GPCR-X show thermal stabilization of their respective primary targets, BCR-ABL and the Dopamine D2 receptor. The lack of a shift in the control protein, GAPDH, demonstrates the specificity of the target engagement.

Synthesizing the Data for a Holistic View

By integrating the data from these three distinct platforms, we can construct a comprehensive cross-reactivity profile for this compound. The kinase screen reveals its primary target and potential off-target kinase liabilities. The GPCR panel provides crucial information about its selectivity against a different major target class. Finally, CETSA validates the primary target engagement in a more physiologically relevant setting.

Signaling_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38a p38α MAPKK->p38a Downstream Downstream Substrates (e.g., MK2, ATF2) p38a->Downstream Inflammation Inflammation, Apoptosis Downstream->Inflammation Compound [2-(4-Methoxyphenyl)-1,3- thiazol-4-yl]methanol Compound->p38a

Figure 4: Simplified p38α MAPK Signaling Pathway.

The diagram above illustrates the p38α MAPK signaling pathway, a key regulator of cellular responses to stress and inflammation. The hypothetical inhibitory activity of this compound on p38α would be expected to modulate these downstream effects.

Conclusion

The cross-reactivity profiling of any new chemical entity is a cornerstone of modern drug development. For compounds built around a versatile scaffold like thiazole, a systematic and multi-faceted approach is not just recommended, but essential. By employing a combination of broad biochemical screens, such as kinase and GPCR panels, and cellular target engagement assays like CETSA, researchers can build a robust and reliable understanding of a compound's selectivity profile. This in-depth knowledge enables a more informed assessment of a drug candidate's therapeutic potential and potential liabilities, ultimately paving the way for the development of safer and more effective medicines.

References

  • Emerging Approaches to GPCR Ligand Screening for Drug Discovery. PubMed.
  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences.
  • Structure-based drug screening for G protein-coupled receptors. PMC - NIH.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • CETSA. CETSA.
  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research - AACR Journals.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge.
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing.
  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. ResearchGate.
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.
  • New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Bentham Science Publishers.
  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. Jubilant.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH.
  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. PMC.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. ResearchGate.
  • Small-molecule Profiling. Broad Institute.
  • Thiazole in the Targeted Anticancer Drug Discovery. ResearchGate.
  • Small Molecule Selectivity and Specificity Profiling Using Functional Protein Microarrays. ResearchGate.
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI.
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. MDPI.

Sources

The Thiazole Scaffold: A Comparative Analysis of Privileged Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have cemented its status as a "privileged scaffold," appearing in a multitude of clinically approved drugs and serving as a focal point for novel therapeutic development.[1][3][4] Thiazole derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6]

This guide deviates from a rigid template to provide an in-depth, comparative analysis of key thiazole analogs. We will dissect the causal relationships behind their therapeutic efficacy, compare their performance with supporting data, and provide validated experimental protocols to empower your own research endeavors. Our focus will be on three exemplary drugs that showcase the versatility of the thiazole core: Dasatinib , a potent anticancer kinase inhibitor; Nitazoxanide , a broad-spectrum anti-infective agent; and Meloxicam , a selective anti-inflammatory drug.

The Thiazole Core: An Asset in Drug Design

The thiazole ring's value stems from its distinct physicochemical properties. It is an aromatic system, which contributes to molecular stability.[2][7] The nitrogen and sulfur heteroatoms are key sites for hydrogen bonding, enabling strong and specific interactions with biological targets like enzyme active sites.[8] Furthermore, the thiazole nucleus is a versatile synthetic handle, allowing for modifications at its C2, C4, and C5 positions, which can significantly modulate the potency, selectivity, and pharmacokinetic profiles of the resulting compounds.[1]

Comparative Analysis of Key Thiazole Analogs

To appreciate the functional diversity of the thiazole scaffold, we will compare Dasatinib, Nitazoxanide, and Meloxicam across critical drug discovery parameters.

Mechanism of Action (MoA): Targeting Diverse Pathologies

The therapeutic utility of these analogs is a direct result of how their unique structures interact with distinct biological targets.

  • Dasatinib (Anticancer): Dasatinib is a multi-targeted kinase inhibitor used primarily for chronic myelogenous leukemia (CML).[9] Its mechanism centers on inhibiting the Bcr-Abl tyrosine kinase, the constitutively active enzyme driving CML pathogenesis.[10] Unlike its predecessor imatinib, Dasatinib binds to both the active and inactive conformations of the Abl kinase domain, making it effective against many imatinib-resistant mutations.[9] It also inhibits Src family kinases, which are involved in downstream signaling pathways.[10][11] This dual inhibition effectively shuts down the signaling cascades that promote cancer cell proliferation and survival.[12]

  • Nitazoxanide (Anti-infective): Nitazoxanide belongs to a class of drugs known as thiazolides and exhibits broad-spectrum activity against protozoa, helminths, and anaerobic bacteria.[13][14] Its primary mechanism involves the disruption of anaerobic energy metabolism.[13][15][16] It non-competitively inhibits the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is essential for anaerobic respiration in these pathogens but absent in humans.[13][15][17] This selective targeting accounts for its efficacy and favorable safety profile.

  • Meloxicam (Anti-inflammatory): Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[18][19][20] Its action is rooted in the inhibition of cyclooxygenase (COX) enzymes. Critically, Meloxicam shows preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, over COX-1, the constitutive isoform involved in protecting the gastric mucosa.[18][20][21] This selectivity is thought to reduce the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[18][20]

Mechanism of Dasatinib Action in CML

Dasatinib_MoA cluster_cell CML Cell BCR_ABL Bcr-Abl Kinase (Constitutively Active) Substrate Substrate BCR_ABL->Substrate Phosphorylates Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Promotes ATP ATP ATP->BCR_ABL PI3K_Akt PI3K/Akt/mTOR Pathway Substrate->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Substrate->RAS_MAPK STAT5 STAT5 Pathway Substrate->STAT5 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: Dasatinib inhibits the Bcr-Abl kinase, blocking downstream pro-survival pathways.

Structure-Activity Relationships (SAR) & Efficacy

The specific substitutions on the thiazole ring are critical for the biological activity of each analog.

  • Dasatinib: The core structure features an aminothiazole linked to a 2-chloro-6-methylphenyl group and a pyrimidine ring bearing a hydroxyethylpiperazine side chain. The 2-chloro-6-methylphenyl moiety is crucial for binding to the kinase active site. SAR studies have shown that modifications to the piperazine group can significantly alter potency and pharmacokinetic properties. The thiazole ring itself acts as a key scaffold, correctly positioning the other functional groups for optimal interaction with the target kinases.[11]

  • Nitazoxanide: This molecule consists of a 5-nitrothiazole ring linked via an amide bond to a salicylic acid moiety. The 5-nitro group is essential for its mechanism of action, as it stabilizes the amide anion required for PFOR inhibition.[17] After oral administration, Nitazoxanide is rapidly hydrolyzed to its active metabolite, tizoxanide, which is then absorbed.[13]

  • Meloxicam: Meloxicam's structure is distinct, featuring a 5-methylthiazole group attached to a benzothiazine dioxide core.[18] The introduction of the single methyl group on the thiazole ring is a critical modification compared to the structurally similar but more hepatotoxic sudoxicam.[22] This small change alters which P450 isozymes are responsible for its metabolism, leading to a more favorable safety profile.[22]

Comparative Pharmacokinetic & Efficacy Data

The following table summarizes key quantitative data for the selected thiazole analogs, providing a basis for objective comparison.

ParameterDasatinibNitazoxanideMeloxicam
Primary Target Bcr-Abl, Src Kinases[10]Pyruvate: Ferredoxin Oxidoreductase (PFOR)[13]Cyclooxygenase-2 (COX-2)[18][19]
Therapeutic Area Oncology (CML)[9]Anti-infective (Parasitic, Bacterial)[14]Anti-inflammatory (Arthritis)[19][20]
Bioavailability ~14-34%Rapidly hydrolyzed to active metabolite (Tizoxanide)[13]~89%
Protein Binding ~96%>99% (Tizoxanide)[13]>99%
Biological Half-life 3-5 hours~7.3 hours (Tizoxanide)[13]15-20 hours
Metabolism Extensively by CYP3A4[23]Hydrolysis to Tizoxanide, then glucuronidation[13]Primarily by CYP2C9
Efficacy Metric IC50 vs Bcr-Abl: <1 nMMIC vs G. lamblia: ~0.02-2 µg/mLIC50 for COX-2 inhibition is lower than for COX-1

Data compiled from various sources and are approximate values.

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, any comparative analysis must be grounded in robust experimental methods. The following protocols are self-validating systems, incorporating necessary controls for accurate data interpretation.

Protocol 1: In Vitro Cell Viability (MTT) Assay for Anticancer Analogs

This assay determines the concentration at which a compound inhibits cell viability by 50% (IC50), a key metric for anticancer drug potency.

Principle: The mitochondrial reductase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562 for CML studies) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the thiazole analog (e.g., Dasatinib) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Self-Validation: Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent like Staurosporine). Also include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Thiazole Analogs & Controls incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan (add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for determining the IC50 of a thiazole analog.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Analogs

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A broth microdilution method is used where a standardized inoculum of the target microbe is exposed to serial dilutions of the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the thiazole analog (e.g., Nitazoxanide) in a 96-well microtiter plate using an appropriate broth medium (e.g., Brucella broth for anaerobes).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Clostridium difficile or Giardia lamblia) according to CLSI guidelines. The final concentration should be ~5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

    • Self-Validation: Include a positive control well (microbes, no drug) to confirm growth and a negative control well (broth only, no microbes) to ensure sterility. A known antibiotic should also be tested as a reference standard.

  • Incubation: Incubate the plate under appropriate conditions (e.g., anaerobically for C. difficile) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by measuring absorbance.

Conclusion and Future Perspectives

The comparative analysis of Dasatinib, Nitazoxanide, and Meloxicam powerfully illustrates the remarkable versatility of the thiazole scaffold. By strategically modifying the substituents on this privileged core, medicinal chemists have developed drugs that selectively target kinases, microbial enzymes, or cyclooxygenases, addressing vastly different diseases.[5] The continued exploration of thiazole chemistry, focusing on structure-based design and the synthesis of novel analogs, holds immense promise for discovering next-generation therapeutics.[3] As our understanding of disease biology deepens, the ability to fine-tune the pharmacological properties of thiazole derivatives will ensure this scaffold remains a vital component in the drug discovery arsenal for years to come.

References

  • Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • A review on thiazole based compounds & it's pharmacological activities.
  • Nitazoxanide, a broad-spectrum thiazolide anti-infective agent for the treatment of gastrointestinal infections - PubMed.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF.
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem.
  • Thiazole Ring—A Biologically Active Scaffold - PMC.
  • Pharmacological efficacy and potential of the use of nitazoxanide, a thiazolide drug with a wide spectrum of action.
  • Applications of some Thiazole-Based Therapeutic Agents - ResearchGate.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - Figshare.
  • Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem.
  • The drugs containing thiazole ring. | Download Scientific Diagram - ResearchGate.
  • Nitazoxanide: A New Thiazolide Antiparasitic Agent | Request PDF.
  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia.
  • Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity.
  • Thiazole and thiazole containing drugs | PPTX - Slideshare.
  • Full article: Review of the synthesis and biological activity of thiazoles.
  • Pharmacology of meloxicam, a new non-steroidal anti-inflammatory drug with an improved safety profile through preferential inhibition of COX-2 - PubMed.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Meloxicam - PubMed.
  • Meloxicam methyl group determines enzyme specificity for thiazole bioactivation compared to sudoxicam - PubMed.
  • Meloxicam - PubMed.
  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways.
  • Distinct Dasatinib-Induced Mechanisms of Apoptotic Response and Exosome Release in Imatinib-Resistant Human Chronic Myeloid Leukemia Cells - PubMed.
  • N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol (CAS No. 885279-75-4). As a compound with incompletely characterized toxicological properties, a risk-averse approach is paramount.[1] This guide is structured around the RAMP framework—R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies—to ensure that all operations are conducted with the highest degree of safety and scientific integrity.[2][3]

Hazard Recognition & Risk Assessment

A thorough understanding of the known and potential hazards is the foundation of a safe laboratory environment. While comprehensive toxicological data for this specific molecule is not available, information from Safety Data Sheets (SDS) and analogous structures allows for a robust initial hazard assessment.[1]

Identified Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed (GHS: H302).[4][5]

  • Serious Eye Damage: Causes serious eye damage (GHS: H318), indicating a risk of irreversible injury upon contact.[4][5] This is a critical hazard requiring stringent eye protection.

  • Respiratory Irritation: May cause respiratory irritation (Specific target organ toxicity - single exposure).[1]

  • Physical Hazard: Classified as a combustible solid.[5]

The most critical piece of information is what is unknown: the full spectrum of its chemical, physical, and toxicological properties has not been thoroughly investigated.[1] Therefore, it must be handled as a substance of unknown toxicity, and exposure must be minimized through all available means.

Minimizing Risk: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final barrier against exposure.[6] Its effectiveness depends on the prior implementation of more robust safety measures: engineering and administrative controls. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.

  • Engineering Controls: The primary method for minimizing exposure is to handle this compound within a certified chemical fume hood.[7][8] This is non-negotiable, especially when handling the solid powder or preparing solutions, to prevent inhalation of dust or vapors.[7]

  • Administrative Controls: Develop and adhere to a written Standard Operating Procedure (SOP) for all tasks involving this compound. This falls under the requirement for a Chemical Hygiene Plan (CHP) as mandated by OSHA.[9][10][11] Limit the quantity of the chemical handled to the minimum amount necessary for the experiment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated with the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety Glasses with Side ShieldsNitrile GlovesLaboratory CoatNot Required
Weighing Solid Compound Chemical Splash Goggles (ANSI Z87.1)[12]Nitrile GlovesLaboratory CoatRequired: NIOSH-approved N95 respirator (or better) if performed outside a certified containment hood (e.g., powder-weighing station).[1]
Preparing Solutions (in Fume Hood)Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required if work is confined to a properly functioning fume hood.
Transferring Solutions Chemical Splash Goggles & Face Shield[12][13]Nitrile GlovesLaboratory CoatNot required if work is confined to a properly functioning fume hood.
Cleaning Spills Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Apron over Lab CoatRequired: NIOSH-approved respirator with organic vapor/particulate cartridges (e.g., ABEK-P2).[1]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_task Task Initiation cluster_assessment Hazard Assessment cluster_ppe Required PPE start Begin Task with This compound q1 Is the material a powder or dust-generating? start->q1 q3 Is the task performed outside a fume hood? q1->q3 No ppe_respirator Add: NIOSH-Approved Respirator q1->ppe_respirator Yes q2 Is there a significant splash risk? ppe_base Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat q2->ppe_base No ppe_face_shield Add: Face Shield q2->ppe_face_shield Yes q3->q2 No q3->ppe_respirator Yes ppe_face_shield->ppe_base ppe_respirator->q3

Caption: PPE selection logic for handling the target compound.

Procedural Guidance

Step-by-Step: Weighing and Preparing a Solution
  • Preparation: Don all base PPE (lab coat, nitrile gloves, chemical splash goggles). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

  • Weighing: If weighing the solid compound, perform this step inside the fume hood or a dedicated powder containment hood. If a containment hood is unavailable, an N95 respirator is mandatory.[12]

  • Tare: Place a clean, appropriately sized beaker on an analytical balance within the hood and tare the balance.

  • Transfer: Carefully transfer the desired amount of this compound to the beaker using a spatula. Avoid any actions that could generate dust.[1]

  • Solubilization: Slowly add the desired solvent to the beaker while it remains inside the fume hood. If the dissolution is exothermic, add the solvent portion-wise.

  • Mixing: Use a magnetic stir bar or gentle swirling to fully dissolve the compound. Keep the container covered to the extent possible to minimize vapor release.

  • Storage: Once dissolved, cap the container, label it clearly with the compound name, concentration, solvent, date, and your initials. Store in a designated, cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[14]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Due to the H318 hazard, this is a medical emergency. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[1]

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring minimal environmental impact and compliance with regulations.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., weighing paper, gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. Halogenated and non-halogenated solvent wastes should generally be kept separate.[15][16]

  • Disposal Method: The SDS recommends disposal by a licensed professional waste disposal company, likely via chemical incineration.[1] Never dispose of this chemical down the drain.[1] All disposal activities must be in accordance with local, state, and federal regulations.

By adhering to this guide, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their research.

References

  • Laboratory Safety Guidance.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • Safety. American Chemical Society. [Link]
  • 29 CFR 1910.
  • MSDS of [2-(4-Methoxy-phenyl)-thiazol-4-YL]-methanol. Capot Chemical Co., Ltd. [Link]
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Safety Tipsheets & Best Practices. American Chemical Society. [Link]
  • Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide. American Chemical Society. [Link]
  • Chapter 6: Chemical Storage and Handling. University of Florida Environmental Health and Safety. [Link]
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
  • The Proper Storage and Handling of Volatile Analytical Standards.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. (2006-12-06). [Link]
  • Methanol Safety D
  • Safer Handling of Alcohol in the Laboratory.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. (2025-07-02). [Link]
  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
  • Safety D
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
Reactant of Route 2
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.